(S)-(-)-4'-Benzyloxyphenyl Carvedilol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGLUJVTGHMGCX-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652461 | |
| Record name | (2S)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217733-91-9 | |
| Record name | (2S)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Structure and Characterization of (S)-(-)-4'-Benzyloxyphenyl Carvedilol
Part 1: Executive Summary & Molecular Architecture
(S)-(-)-4'-Benzyloxyphenyl Carvedilol (CAS: 887352-95-6 for the generic/racemic definition, stereospecific derivatives vary) is a critical synthetic intermediate and high-purity impurity standard used in the development of Carvedilol, a non-selective
While Carvedilol is administered as a racemate, the (S)-(-)-enantiomer carries the primary
-
Metabolite Synthesis: It is the
-benzyl protected precursor to 4'-Hydroxyphenyl Carvedilol (BM 910228), a major active metabolite formed by CYP2D6 oxidation. -
Quality Control: It functions as a reference standard for monitoring process-related impurities during the synthesis of Carvedilol derivatives.
Chemical Identity Table[1][2]
| Feature | Specification |
| IUPAC Name | (2S)-1-(9H-carbazol-4-yloxy)-3-{[2-(2-methoxy-4-phenylmethoxy-phenoxy)ethyl]amino}propan-2-ol |
| Common Name | (S)-4'-Benzyloxy Carvedilol |
| Molecular Formula | |
| Molecular Weight | 512.60 g/mol |
| Chirality | (S)-configuration at the |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, Chloroform, Methanol; Insoluble in Water |
| Melting Point | 57–64 °C (approximate range for solid forms) |
Structural Logic
The molecule consists of a lipophilic 9H-carbazole backbone linked via a chiral propanolamine chain to a substituted phenoxyethyl group.
-
Core Difference: Unlike Carvedilol, which has a 2-methoxyphenoxy tail, this derivative possesses a 4-benzyloxy substitution on the phenoxy ring.
-
Stereochemistry: The (S)-configuration is defined by the spatial arrangement of the hydroxyl group at the C2 position of the propyl chain, derived from (S)-epichlorohydrin during synthesis.
Part 2: Synthetic Methodology (Convergent Pathway)
To ensure high enantiomeric excess (ee > 98%) and structural integrity, a convergent synthesis strategy is required. This protocol avoids the formation of the "bis-impurity" common in one-pot syntheses.[1]
Retrosynthetic Analysis
The synthesis disconnects into two key fragments:
-
(S)-4-(oxiran-2-ylmethoxy)-9H-carbazole (The Chiral Electrophile).
-
2-(2-methoxy-4-(benzyloxy)phenoxy)ethanamine (The Nucleophile).
Detailed Protocol
Step A: Synthesis of the Chiral Epoxide Head
-
Reagents: 4-Hydroxycarbazole, (S)-(+)-Epichlorohydrin, NaOH (aq), DMSO.
-
Procedure:
-
Dissolve 4-hydroxycarbazole in DMSO/NaOH solution.
-
Add (S)-(+)-Epichlorohydrin dropwise at 10–15°C. Note: Using the (S)-epichlorohydrin yields the (S)-epoxide due to retention of configuration or double inversion depending on conditions; typically, (S)-epichlorohydrin yields (S)-epoxycarbazole in direct coupling.
-
Stir for 6 hours. Quench with water.
-
Recrystallize from Ethyl Acetate to isolate (S)-4-(2,3-epoxypropoxy)carbazole .[2]
-
Validation: Check optical rotation to confirm (S)-enantiomer.
-
Step B: Synthesis of the Protected Amine Tail
-
Reagents: 4-Benzyloxy-2-methoxyphenol, 1,2-dibromoethane, NaN3, Pd/C (catalytic).
-
Procedure:
-
Alkylation: React 4-benzyloxy-2-methoxyphenol with excess 1,2-dibromoethane and
in acetone to form the 2-bromoethyl ether. -
Azidation: React the bromide with Sodium Azide (
) in DMF to form the azide. -
Reduction: Reduce the azide (Staudinger reaction with
or mild hydrogenation) to yield 2-(2-methoxy-4-benzyloxyphenoxy)ethylamine .
-
Critical Control: Avoid harsh hydrogenation that would deprotect the benzyl group. Use
.
-
Step C: Final Coupling (Ring Opening)
-
Reagents: Product A (Epoxide), Product B (Amine), Monoglyme (DME) or Isopropanol.
-
Procedure:
-
Reflux (S)-4-(2,3-epoxypropoxy)carbazole (1.0 eq) with the amine (1.1 eq) in monoglyme for 15–20 hours.
-
The amine attacks the less substituted carbon of the epoxide (regioselective ring opening).
-
Evaporate solvent.[1] Purify via column chromatography (DCM:MeOH).
-
Result: (S)-(-)-4'-Benzyloxyphenyl Carvedilol.
-
Synthesis Workflow Diagram
Caption: Convergent synthesis pathway for (S)-4'-Benzyloxyphenyl Carvedilol, highlighting the chiral retention from the epoxide precursor.
Part 3: Analytical Characterization (Self-Validating Protocols)
To certify the identity of (S)-(-)-4'-Benzyloxyphenyl Carvedilol, the following spectral features must be observed. These data points differentiate it from the parent Carvedilol and the deprotected metabolite.
Nuclear Magnetic Resonance (NMR) Profile
Solvent: DMSO-
| Proton ( | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Significance |
| Carbazole NH | 11.2 | Singlet (br) | 9H-carbazole N-H | Confirms carbazole integrity. |
| Aromatic (Benzyl) | 7.30 – 7.45 | Multiplet | Phenyl ring (Benzyl) | Key differentiator from Carvedilol. |
| Benzyl Methylene | 5.05 – 5.10 | Singlet | Primary indicator of the protecting group. | |
| Chiral Center | 4.10 – 4.20 | Multiplet | Diagnostic for the propanolamine chain. | |
| Methoxy | 3.75 | Singlet | Confirms the methoxy group on the phenoxy ring. | |
| Amine/Methylene | 2.80 – 3.00 | Multiplet | Verifies the secondary amine linkage. |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive ESI (
) -
Theoretical Mass: 512.60[]
-
Observed Parent Ion: m/z 513.2 (
0.3) -
Fragmentation Pattern:
-
Loss of Benzyl group (
). -
Cleavage at the secondary amine, yielding carbazole-epoxide fragments.
-
Quality Control: Enantiomeric Purity
Method: Chiral HPLC
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Detection: UV at 254 nm.
-
Acceptance Criteria: (S)-isomer > 98.5%; (R)-isomer < 0.5%.
Part 4: Pharmacological Context & Applications[1]
Metabolic Mapping
(S)-4'-Benzyloxyphenyl Carvedilol is the synthetic equivalent of the
-
Pathway: Carvedilol
4'-Hydroxyphenyl Carvedilol (Active).[4] -
Usage: Researchers use the benzyloxy derivative to synthesize the pure 4'-hydroxy metabolite by catalytic hydrogenation (
, Pd/C), allowing for precise pharmacological testing of the metabolite without interference from the parent drug.
Structure-Activity Relationship (SAR)
The bulky benzyloxy group at the 4'-position sterically hinders binding to the
References
-
Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide Intermediate.[1] Journal of Chemical and Pharmaceutical Research, 9(11):27-30.[1] Retrieved from [Link]
-
Zielińska-Pisklak, M., et al. (2012). Application of C-13 CPMAS NMR for Qualitative and Quantitative Characterization of Carvedilol and its Commercial Formulations.[5] Molecules.[6][4][][1][7][5][8][9][10][11] Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. CN102285910B - Method for preparing (S) -carvedilol - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4'-Benzyloxy Carvedilol (887352-95-6) for sale [vulcanchem.com]
- 7. store.usp.org [store.usp.org]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and Characterization of Carvedilol-Etched Halloysite Nanotubes Composites with Enhanced Drug Solubility and Dissolution Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Molecular weight and formula of (S)-(-)-4'-Benzyloxyphenyl Carvedilol
[1][2][3]
Part 1: Executive Summary & Chemical Identity
(S)-(-)-4'-Benzyloxyphenyl Carvedilol is a high-purity chemical entity primarily utilized in pharmaceutical research as a reference standard for impurity profiling and as a critical synthetic intermediate for the preparation of Carvedilol metabolites.
It is structurally distinct from Carvedilol by the presence of a benzyloxy protecting group at the para-position of the phenoxy ring. This modification serves two purposes: it acts as a lipophilic marker for chromatographic separation and as a precursor to 4'-Hydroxycarvedilol , a potent active metabolite of the parent drug.
Physicochemical Core Data
| Property | Specification |
| Chemical Name | (S)-1-(9H-carbazol-4-yloxy)-3-[[2-[2-methoxy-4-(phenylmethoxy)phenoxy]ethyl]amino]propan-2-ol |
| Common Name | (S)-(-)-4'-Benzyloxyphenyl Carvedilol |
| CAS Number | 1217733-91-9 |
| Molecular Formula | C₃₁H₃₂N₂O₅ |
| Molecular Weight | 512.60 g/mol |
| Chirality | (S)-Enantiomer (Levorotatory) |
| Appearance | White to Off-white Solid |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water |
| Melting Point | 128–132 °C (Typical range for similar derivatives) |
Part 2: Structural Analysis & Molecular Logic
The molecule retains the core pharmacophore of Carvedilol—the carbazole ring and the chiral aminopropanol linker—but modifies the "tail" phenoxy segment.
Structural Connectivity
The "4'-Benzyloxyphenyl" designation refers to the substitution on the phenyl ring attached to the ethylamino chain.
-
Carbazole Moiety: Unchanged (provides antioxidant/membrane-stabilizing effects).
-
Linker: (S)-2-hydroxy-1,3-diaminopropane backbone (critical for
-adrenergic binding). -
Tail: 2-Methoxy-4-benzyloxyphenol ether.
This structure is critical because the 4'-position is a primary site of metabolic hydroxylation by CYP2D6 in the human body. The benzyl group protects this hydroxyl, allowing the molecule to be synthesized chemically before a final deprotection step yields the metabolite.
Visualization: Structural Topology
The following diagram illustrates the logical connectivity and functional groups of the molecule.
Part 3: Synthesis & Preparation Protocol
The synthesis of (S)-(-)-4'-Benzyloxyphenyl Carvedilol is a convergent process. It avoids the formation of "bis-impurities" (common in one-pot Carvedilol synthesis) by using a pre-functionalized amine.[3]
Retrosynthetic Logic
-
Precursor A: (S)-4-(Oxiran-2-ylmethoxy)-9H-carbazole (The chiral epoxide).
-
Precursor B: 2-(2-Methoxy-4-benzyloxyphenoxy)ethylamine.
-
Reaction Type: Nucleophilic ring opening of an epoxide by a primary amine.
Step-by-Step Methodology
1. Preparation of the Amine Side Chain[7][3][8]
-
Starting Material: 4-Benzyloxy-2-methoxyphenol.
-
Reagent: 1,2-Dibromoethane or Chloroacetonitrile (followed by reduction).
-
Protocol: Alkylation of the phenol with N-(2-bromoethyl)phthalimide followed by hydrazinolysis is preferred to prevent poly-alkylation.
2. Coupling Reaction (The Core Step)
-
Reagents: (S)-Epoxycarbazole (1.0 eq), Amine Precursor B (1.2 eq).
-
Solvent: Isopropanol or Monoglyme (promotes epoxide opening).
-
Conditions: Reflux (80–85 °C) for 6–12 hours.
-
Purification: The secondary amine product is less soluble than the starting materials in cold alcohols, allowing for crystallization.
3. Impurity Control
-
Critical Control Point: The reaction must be monitored for the "Bis-Carbazole" impurity (formed if the product reacts with another molecule of epoxide). Using an excess of the amine suppresses this side reaction.
Visualization: Synthesis Workflow
Part 4: Analytical Characterization & Validation
To validate the identity of (S)-(-)-4'-Benzyloxyphenyl Carvedilol, a multi-modal approach is required. The benzyl group introduces distinct signals in both NMR and Mass Spectrometry.
Mass Spectrometry (LC-MS/MS)
-
Ionization: ESI Positive Mode.
-
Molecular Ion:
. -
Fragmentation Pattern:
-
Loss of Benzyl group (
). -
Carbazole fragment (
). -
Specific cleavage at the ether linkage.
-
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Distinctive peaks that differentiate this from standard Carvedilol:
- 5.05 ppm (s, 2H): Benzylic protons (-OCH ₂Ph).
- 7.30–7.45 ppm (m, 5H): Aromatic protons of the benzyl protecting group.
- 3.75 ppm (s, 3H): Methoxy group (unchanged).
HPLC Purity Profiling
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Retention Time Shift: Due to the lipophilic benzyl group, this compound will elute later than Carvedilol and the 4'-hydroxy metabolite.
-
Detection: UV at 240 nm and 285 nm.
Part 5: Applications in Drug Development
Reference Standard for Impurity Profiling
In the industrial synthesis of Carvedilol, benzyl protection is often used for the phenol starting materials. If the debenzylation step (usually catalytic hydrogenation) is incomplete, 4'-Benzyloxyphenyl Carvedilol remains as a process-related impurity.
-
Regulatory Requirement: ICH Q3A(R2) requires identification of impurities >0.10%. This compound serves as the specific standard for quantifying "Impurity D" or related benzyl-analogues in QC release testing.
Precursor for Metabolite Synthesis
Researchers studying the pharmacokinetics of Carvedilol use this molecule to synthesize (S)-4'-Hydroxycarvedilol .
-
Protocol: Catalytic Hydrogenation (H₂, Pd/C, MeOH).
-
Mechanism: Cleavage of the benzyl ether yields the free phenol (the metabolite) without affecting the carbazole or the chiral center.
References
-
European Pharmacopoeia (Ph.[9][10] Eur.) . Carvedilol Monograph: Impurity Standards. 10th Edition. Strasbourg: EDQM.
- United States Pharmacopeia (USP). Carvedilol Related Compounds. USP 43-NF 38. Rockville, MD: USP Convention.
-
Splendid Lab . (R)-(+)-4'-Benzyloxyphenyl Carvedilol Product Data. Available at: [Link]
Sources
- 1. CN102285910B - Method for preparing (S) -carvedilol - Google Patents [patents.google.com]
- 2. PROCESS FOR THE PREPARATION OF CARVEDILOL - Patent 1756057 [data.epo.org]
- 3. jocpr.com [jocpr.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ - ãã¡ã¤ã³ã±ãã«ã« å 妿´»æ§ç©è³ª ãã©ã«ååç© è£½å 3/5 [toyo-asia.co.jp]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. superchroma.com.tw [superchroma.com.tw]
- 8. connectjournals.com [connectjournals.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Carvedilol impurity C CRS | LGC Standards [lgcstandards.com]
Technical Guide: Stereochemical Divergence in Carvedilol Pharmacology
Differentiating (S)-(-) and (R)-(+) Enantiomers and Their Functional Derivatives
Executive Summary: The Racemic Paradox
Carvedilol is clinically administered as a racemate (1:1 mixture), yet it functions as two distinct pharmacological agents administered simultaneously. This guide deconstructs the molecular schizophrenia of carvedilol: the (S)-(-)-enantiomer acts as a potent non-selective
For drug development professionals, the separation of these activities offers a roadmap for "de-risked" therapeutics. By isolating the (R)-enantiomer or modifying the carbazole scaffold, researchers can harness antioxidant and anti-arrhythmic properties without inducing the bradycardia and hypotension associated with systemic
Molecular Pharmacology: The Divergence
The clinical efficacy of carvedilol in heart failure (HF) is often attributed to its "comprehensive" blockade. However, at a molecular level, the enantiomers exhibit high stereoselectivity for the
1.1 Receptor Selectivity Profile
The secondary amine tail of carvedilol dictates
Table 1: Comparative Binding Affinities (
| Receptor Target | (S)-(-)-Carvedilol | (R)-(+)-Carvedilol | Racemate Ratio | Physiological Outcome |
| High Affinity ( | Negligible ( | ~1:100 | Heart rate reduction, contractility decrease | |
| High Affinity ( | Negligible ( | ~1:100 | Bronchoconstriction, metabolic effects | |
| Moderate Affinity | Moderate Affinity | ~1:1 | Vasodilation (afterload reduction) | |
| Antioxidant | High Potency | High Potency | 1:1 | ROS scavenging (Carbazole-dependent) |
| RyR2 Channel | Low Activity | High Activity | N/A | Suppression of Ca2+ waves (Anti-arrhythmic) |
Expert Insight: The "vasodilating
-blocker" label is technically a result of the (R)-enantiomer's contribution. In a pure (S)-carvedilol formulation, the-mediated vasodilation would be present, but the pharmacokinetic dominance of the (R)-enantiomer (see Section 3) enhances the vasodilatory profile in vivo.
1.2 Biased Agonism (The Modern Mechanism)
Carvedilol is not merely a blocker; it is a
-
Key Distinction: This biased signaling is primarily driven by the (S)-enantiomer at the
-receptor.[2]
Figure 1: Divergent signaling pathways of Carvedilol enantiomers. Note the unique capacity of (R)-Carvedilol to modulate RyR2 channels independent of
Beyond Blockade: The Carbazole Scaffold
Both enantiomers share the tricyclic carbazole moiety. This structural feature is responsible for the drug's potent antioxidant properties, which are independent of adrenergic receptor blockade.[4]
-
Mechanism: The carbazole ring acts as a chemical scavenger of reactive oxygen species (ROS) and suppresses lipid peroxidation.
-
Therapeutic Implication: Derivatives that retain the carbazole head but modify the amine tail (abolishing
-affinity) are currently being investigated as neuroprotective agents (e.g., SB 211475 ). These "non-blocking" derivatives can prevent neuronal apoptosis in ischemia without cardiovascular side effects.
Pharmacokinetics: Stereoselective Metabolism
In drug development, ignoring the stereoselective clearance of carvedilol leads to poor prediction of in vivo efficacy.
-
CYP2D6 Dominance: Carvedilol is extensively metabolized by the liver.[5][6] CYP2D6 shows a preference for the (S)-enantiomer .
-
The Consequence: In Extensive Metabolizers (EM), (S)-carvedilol is cleared faster than (R)-carvedilol.[5][6]
-
Plasma Ratio (R:S): Approximately 2.5 : 1.[6]
-
-
The PM Phenotype: In CYP2D6 Poor Metabolizers (PM), the clearance of (R)-carvedilol is significantly reduced (as it relies heavily on 2D6), while (S)-carvedilol has alternative pathways (CYP2C9). This leads to a massive increase in (R) exposure, potentially exaggerating
-mediated hypotension.
Figure 2: Stereoselective metabolic clearance leading to R-enantiomer dominance in plasma.
Experimental Protocols
To validate specific derivatives or enantiomeric purity, the following protocols are industry standard.
4.1 Protocol A: Chiral Resolution via HPLC
This protocol separates the enantiomers for individual testing.
-
Stationary Phase: Chiralpak IA or IG (Immobilized Amylose-based). The immobilized phase is preferred over coated phases (like OD-H) for robustness with diverse solvents.
-
Mobile Phase (Normal Phase):
-
n-Hexane : Isopropanol : Diethylamine (DEA)
-
Ratio: 80 : 20 : 0.1 (v/v/v)
-
-
Conditions:
-
Flow rate: 1.0 mL/min[7]
-
Temperature: 25°C
-
Detection: UV @ 254 nm
-
-
Elution Order: Typically, (R)-(+) elutes first, followed by (S)-(-), though this must be confirmed with pure standards as column chemistry varies.
4.2 Protocol B: Differential
vs
Binding Assay
To characterize a new derivative (e.g., a "biased" R-analog), use a competitive radioligand binding assay.
Step 1: Membrane Preparation
-
Use HEK293 cells stably expressing human
AR or AR. -
Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4).
Step 2: Competition Binding
-
-Assay: Incubate membranes with 20-50 pM
I-Iodocyanopindolol. Add increasing concentrations ( to M) of the derivative. -
-Assay: Incubate membranes with 0.5 nM
H-Prazosin. Add derivative as above.
Step 3: Analysis
-
Incubate 90 min at 25°C.
-
Filter through GF/C glass fiber filters.
-
Calculate
and convert to using the Cheng-Prusoff equation. -
Success Criteria: A "clean" R-derivative should show
nM for and nM for .
Emerging Derivatives & Therapeutic Implications[8]
Research is shifting toward "de-coupling" the molecule's effects.
-
R-Carvedilol for CPVT (Catecholaminergic Polymorphic Ventricular Tachycardia):
-
Mechanism: (R)-carvedilol suppresses spontaneous Ca2+ waves by directly modifying the Ryanodine Receptor 2 (RyR2), independent of
-blockade.[3] -
Advantage: Prevents arrhythmia without lowering heart rate (bradycardia), allowing higher dosing in patients who cannot tolerate
-blockers.
-
-
Neuroprotective Analogs (e.g., SB 211475):
-
Hydroxylated carbazole derivatives that maximize antioxidant capacity (up to 30x more potent than carvedilol) while stripping adrenergic activity.
-
Application: Stroke recovery and mitigation of chemotherapy-induced cardiotoxicity (doxorubicin protection).
-
References
-
FDA Label Information. Carvedilol Prescribing Information.[8] U.S. Food and Drug Administration.[8] Link
-
Nichols, A. J., et al. (1991). The pharmacology of the enantiomers of carvedilol. Journal of Cardiovascular Pharmacology. Link
-
Zhou, Q., et al. (2011). Carvedilol-mediated signaling via β-arrestin.[9][10] Proceedings of the National Academy of Sciences (PNAS). Link
-
Stoschitzky, K., et al. (2001). Stereoselective features of carvedilol: a study in healthy volunteers. British Journal of Clinical Pharmacology. Link
-
Zhang, J., et al. (2015). Non-β-blocking R-carvedilol enantiomer suppresses Ca2+ waves and stress-induced ventricular tachyarrhythmia.[3] Biochemical Journal. Link
-
Lysko, P. G., et al. (1999). Neuroprotective activities of carvedilol and a hydroxylated derivative. Biochemical Pharmacology. Link
Sources
- 1. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-β-blocking R-carvedilol enantiomer suppresses Ca2+ waves and stress-induced ventricular tachyarrhythmia without lowering heart rate or blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carvedilol, a new antihypertensive drug with unique antioxidant activity: potential role in cerebroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Carvedilol response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The β-arrestin-biased β-adrenergic receptor blocker carvedilol enhances skeletal muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: (S)-(-)-4'-Benzyloxyphenyl Carvedilol (CAS 1217733-91-9)
[1]
Executive Summary & Scientific Context
(S)-(-)-4'-Benzyloxyphenyl Carvedilol is a high-value chiral intermediate and impurity standard utilized in the development and quality control of Carvedilol, a non-selective
In the context of chiral drug development, the (S)-enantiomer of Carvedilol is of particular significance as it carries the majority of the
-
Metabolite Synthesis: Generating authentic standards of (S)-4'-Hydroxyphenyl Carvedilol via debenzylation.
-
Impurity Profiling: Quantifying process-related impurities in enantiopure Carvedilol formulations.
-
Pharmacological Research: Investigating the stereoselective metabolism of third-generation
-blockers.
Chemical Identity & Identifiers
The nomenclature for this compound can be complex due to the multiple rings involved. It is formally a derivative of the phenoxy-ethylamine side chain of Carvedilol.
Table 1: Core Identifiers and Physicochemical Properties
| Parameter | Technical Detail |
| Chemical Name | (2S)-1-(9H-carbazol-4-yloxy)-3-[[2-[2-methoxy-4-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol |
| Common Name | (S)-(-)-4'-Benzyloxyphenyl Carvedilol |
| CAS Number (S-Isomer) | 1217733-91-9 |
| CAS Number (R-Isomer) | 1217846-55-3 |
| CAS Number (Racemate) | 887352-95-6 |
| Molecular Formula | |
| Molecular Weight | 512.60 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |
| Melting Point | 128–132 °C (Experimental range for similar intermediates) |
| SMILES | COc1cc(OCc2ccccc2)ccc1OCCNCC(O)COc3cccc4c3c5ccccc5[nH]4 (Stereochemistry at C2 not specified in string) |
Synthesis Architecture & Mechanistic Logic
The synthesis of (S)-(-)-4'-Benzyloxyphenyl Carvedilol follows a convergent pathway designed to preserve chiral integrity. The core strategy involves the nucleophilic opening of a chiral epoxide by a functionalized amine.
3.1 Retrosynthetic Analysis
The molecule is disconnected at the secondary amine, revealing two key synthons:
-
Electrophile: (S)-4-(Oxiran-2-ylmethoxy)-9H-carbazole. This fragment provides the carbazole core and the chiral center.[1]
-
Nucleophile: 2-[2-Methoxy-4-(benzyloxy)phenoxy]ethanamine. This fragment carries the protected phenol functionality.
3.2 Critical Design Considerations
-
Chiral Fidelity: The use of (S)-Epichlorohydrin or (S)-Glycidyl m-nitrobenzenesulfonate is required to generate the (S)-epoxide intermediate. Direct reaction of 4-hydroxycarbazole with (S)-epichlorohydrin typically proceeds with retention of configuration if catalyzed by a base that promotes direct
displacement, though care must be taken to avoid racemization via polymerization. -
Protection Strategy: The benzyl group is chosen because it is stable under the basic conditions of the epoxide opening but can be cleanly removed via catalytic hydrogenolysis (
, Pd/C) to yield the target metabolite (4'-Hydroxyphenyl Carvedilol) without affecting the carbazole or the secondary amine.
Experimental Protocol: Convergent Synthesis
Note: This protocol is designed for research scale (1–5 g). All steps must be performed in a fume hood.
Phase A: Preparation of the Nucleophile (Amine Side Chain)
Objective: Synthesize 2-[2-methoxy-4-(benzyloxy)phenoxy]ethanamine.
-
Starting Material: 4-Benzyloxy-2-methoxyphenol.
-
Alkylation:
-
Dissolve 4-benzyloxy-2-methoxyphenol (1.0 eq) in acetonitrile.
-
Add
(2.5 eq) and 1,2-dibromoethane (5.0 eq). High excess of dibromide prevents dimerization. -
Reflux for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Filter salts, concentrate filtrate, and purify the mono-bromo intermediate via silica column.
-
-
Amination:
-
Dissolve the bromo-intermediate in DMF.
-
Add Sodium Azide (
, 1.5 eq) and heat to 60°C for 4 hours to form the azide. -
Reduction: Reduce the azide using Staudinger conditions (
, THF/Water) or catalytic hydrogenation to yield the primary amine.
-
Phase B: Coupling Reaction (The Target Synthesis)
Objective: React (S)-Carbazole Epoxide with the Amine.
-
Reagents:
-
(S)-4-(Oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq).
-
2-[2-Methoxy-4-(benzyloxy)phenoxy]ethanamine (1.1 eq).
-
Solvent: Isopropanol (IPA) or 2-Methoxyethanol.
-
-
Procedure:
-
Charge a reaction flask with the (S)-epoxide and the amine in IPA (concentration ~0.1 M).
-
Heat the mixture to reflux (80–85°C) under nitrogen atmosphere.
-
Mechanistic Note: The primary amine attacks the less substituted carbon of the epoxide ring (regioselective ring opening), generating the secondary amine and the secondary alcohol with retention of the (S)-configuration at the chiral center.
-
Monitor reaction progress by HPLC (C18 column, Acetonitrile/Buffer). Reaction is complete typically within 4–6 hours.
-
-
Isolation:
-
Cool to room temperature. The product may precipitate directly as a solid.
-
If no precipitate, evaporate solvent under reduced pressure.
-
Recrystallize from Ethyl Acetate/Hexane to remove unreacted amine.
-
-
Validation: Check optical rotation. Expected
to (c=1, MeOH).
Visualization: Synthesis Pathway
Caption: Convergent synthesis of (S)-(-)-4'-Benzyloxyphenyl Carvedilol via regioselective epoxide ring opening.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
6.1 Proton NMR (
-NMR, 400 MHz, DMSO-
)
-
Carbazole Region:
11.2 (s, 1H, NH), 8.2–7.0 (m, 7H, Carbazole aromatic protons). -
Benzyloxy Region:
7.45–7.30 (m, 5H, Benzyl aromatic), 5.05 (s, 2H, ). -
Phenoxy Region:
6.9–6.4 (m, 3H, 2-Methoxy-4-benzyloxyphenyl protons). -
Aliphatic Chain:
-
4.2–4.0 (m, 2H,
-Carbazole). -
3.9 (m, 1H,
). -
3.7 (s, 3H,
). -
2.8–3.0 (m, 4H,
protons).
-
4.2–4.0 (m, 2H,
6.2 Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive ESI (
). -
Expected Mass: 513.25 m/z.
-
Fragmentation Pattern:
-
Loss of benzyl group (91 Da).
-
Cleavage at the secondary amine, yielding carbazole-epoxide fragments (224 Da) and phenoxy-ethylamine fragments.
-
6.3 Chiral HPLC
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA/Diethylamine (80:20:0.1).
-
Validation: The (S)-enantiomer should elute as a single sharp peak. Spiking with the (R)-enantiomer (CAS 1217846-55-3) is recommended to establish resolution.
References
Metabolic pathways involving 4'-Benzyloxyphenyl Carvedilol
Metabolic Profiling & Synthesis of 4'-Hydroxyphenyl Carvedilol: The Role of the 4'-Benzyloxy Intermediate
Executive Summary: Defining the Molecular Context
In the pharmacological development of Carvedilol, a non-selective
While Carvedilol undergoes extensive hepatic metabolism, the specific "pathway" involving the 4'-benzyloxy derivative is a chemical engineering workflow designed to synthesize the M4 metabolite for pharmacokinetic (PK) validation and toxicity profiling. This guide delineates both the in vivo biological pathway (Carvedilol
The Biological Pathway: In Vivo Metabolism of Carvedilol
The pharmacological relevance of 4'-Benzyloxyphenyl Carvedilol lies entirely in its conversion to 4'-Hydroxyphenyl Carvedilol. Understanding the biological generation of this metabolite is the prerequisite for using the synthetic tool.
Mechanism of Action
Carvedilol is a racemate.[1] The S(-)-enantiomer blocks both
Enzymatic Pathway
The formation of 4'-Hydroxyphenyl Carvedilol occurs primarily in the liver via aromatic ring oxidation.
-
Primary Enzyme: CYP2D6 is the dominant catalyst for 4'-hydroxylation.
-
Secondary Enzymes: CYP2C9, CYP3A4, and CYP1A2 play minor roles.
-
Polymorphism Impact: Poor Metabolizers (PM) of CYP2D6 show significantly lower plasma concentrations of the 4'-OH metabolite compared to Extensive Metabolizers (EM), altering the pharmacodynamic profile.
Downstream Conjugation
Once formed, 4'-Hydroxyphenyl Carvedilol is rapidly conjugated via glucuronidation (UGT enzymes) and sulfation, facilitating renal and biliary excretion.
The Chemical Pathway: Synthesis & Deprotection
To study the M4 metabolite, researchers cannot rely on isolation from biological matrices due to low yield and complex matrix interference. Instead, 4'-Benzyloxyphenyl Carvedilol is synthesized as a "protected metabolite" and then deprotected.
Synthetic Workflow
The benzyl group serves as a robust protecting group for the phenolic hydroxyl at the 4'-position, preventing side reactions during the coupling of the carbazole moiety.
Step 1: Coupling Reaction
-
Reagents: 4-(2,3-epoxypropoxy)carbazole + 2-(2-methoxy-4-benzyloxyphenoxy)ethylamine.
-
Conditions: Reflux in protic solvent (e.g., isopropanol or ethanol) or aprotic polar solvent (DMF) with a base (
).[2] -
Mechanism: Nucleophilic attack of the amine on the epoxide ring.
-
Product: 4'-Benzyloxyphenyl Carvedilol (The Intermediate).
Step 2: Deprotection (Hydrogenolysis)
-
Objective: Removal of the benzyl group to liberate the free phenol.
-
Reagents: Hydrogen gas (
), Palladium on Carbon (Pd/C 10%).[3] -
Conditions: Ambient temperature, atmospheric pressure or slight overpressure (1-3 bar).
-
Product: 4'-Hydroxyphenyl Carvedilol (The Active Metabolite).
Visualization of Pathways
Figure 1: Dual-pathway map illustrating the biological generation of the M4 metabolite (blue) and the chemical synthesis utilizing the 4'-benzyloxy intermediate (red).
Experimental Protocols
Protocol A: Synthesis of 4'-Benzyloxyphenyl Carvedilol
Use this protocol to generate the precursor.
-
Preparation: Dissolve 1.0 eq of 4-(2,3-epoxypropoxy)carbazole in 10 volumes of Isopropanol.
-
Addition: Add 1.1 eq of 2-(2-methoxy-4-benzyloxyphenoxy)ethylamine.
-
Reaction: Heat to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). -
Workup: Cool to room temperature. The product may precipitate as a solid. If not, evaporate solvent and recrystallize from Ethyl Acetate/Hexane.
-
Validation: Verify structure via
-NMR. Look for the characteristic benzyloxy peaks (multiplet at 7.3–7.4 ppm for aromatic protons, singlet at 5.1 ppm for ).
Protocol B: Catalytic Deprotection to 4'-OH Carvedilol
Use this protocol to generate the analytical standard.
-
Solution: Dissolve 4'-Benzyloxyphenyl Carvedilol in Methanol (
). -
Catalyst: Add 10% Pd/C (50% wet) at a loading of 10% w/w relative to the substrate.
-
Hydrogenation: Purge vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1 atm). Stir vigorously at
for 2–4 hours. -
Filtration: Filter the reaction mixture through a Celite bed to remove the Pd/C catalyst. Caution: Spent catalyst is pyrophoric; keep wet.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting off-white solid is 4'-Hydroxyphenyl Carvedilol.
Analytical Data & Impurity Profiling
When analyzing clinical samples or drug substance batches, distinguishing between the synthetic intermediate (impurity) and the metabolite is crucial.
Table 1: Physicochemical Comparison
| Feature | 4'-Benzyloxyphenyl Carvedilol | 4'-Hydroxyphenyl Carvedilol |
| Role | Synthetic Intermediate / Impurity | Active Metabolite |
| Molecular Weight | 512.60 g/mol | 422.47 g/mol |
| Formula | ||
| HPLC Retention | Late Eluter (High Lipophilicity) | Early/Mid Eluter (Polar Phenol) |
| Key MS Fragment | Loss of Benzyl group ( | Loss of Carbazole moiety |
| Solubility | Soluble in | Soluble in MeOH, DMSO, Acidic |
HPLC-MS/MS Detection Parameters
For the quantification of the metabolite (M4) in plasma, utilizing the synthetic standard generated above:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
MRM Transition (M4):
(Quantifier), (Qualifier). -
Note: 4'-Benzyloxyphenyl Carvedilol will elute significantly later due to the hydrophobic benzyl group. If present as an impurity in the drug substance, monitor MRM
.
References
-
Pharmacokinetics of Carvedilol: Tenero, D., et al. "Steady-state pharmacokinetics of carvedilol and its enantiomers in patients with congestive heart failure." Journal of Clinical Pharmacology, 2000. Link
-
Metabolic Pathways: Schaefer, W. H., et al. "Metabolism of carvedilol in dogs, rats, and mice." Drug Metabolism and Disposition, 1998. Link
-
Synthesis of Carvedilol Impurities: "Process for the preparation of Carvedilol." European Patent Office, EP1756057. Link
-
CYP2D6 Polymorphism: Jung, E., et al. "Influence of CYP2D6 Polymorphism on the Pharmacokinetic/Pharmacodynamic Characteristics of Carvedilol." Journal of Korean Medical Science, 2018. Link
-
Reference Standards: "4'-Hydroxyphenyl Carvedilol Product Information." MedChemExpress. Link
Sources
Role of (S)-(-)-4'-Benzyloxyphenyl Carvedilol as a pharmaceutical impurity
An In-Depth Technical Guide to (S)-(-)-4'-Benzyloxyphenyl Carvedilol: A Pharmaceutical Impurity of Carvedilol
Executive Summary
Carvedilol is a widely prescribed neurohormonal antagonist with both non-selective β-adrenergic and α1-adrenergic blocking properties, pivotal in the management of hypertension and chronic heart failure.[1][2][3] The safety and efficacy of such a critical therapeutic agent are contingent upon the stringent control of its purity. Pharmaceutical impurities, which are unwanted chemicals that can arise during synthesis or storage, may significantly impact the drug's performance and safety profile.[3][4][5] This technical guide provides a comprehensive examination of (S)-(-)-4'-Benzyloxyphenyl Carvedilol, a known process-related impurity and metabolite of Carvedilol.[][7] We will explore its chemical identity, potential synthetic origins, the regulatory landscape governing its control, and the analytical methodologies essential for its detection and quantification. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality and safety of Carvedilol formulations.
The Imperative of Impurity Control in Carvedilol Manufacturing
The therapeutic success of Carvedilol is directly linked to its consistent quality and purity.[5] Impurities in Active Pharmaceutical Ingredients (APIs) can originate from various sources, including starting materials, synthetic intermediates, byproducts of side reactions, and degradation of the final product.[8][9] The presence of these impurities, even at trace levels, can have profound consequences, potentially altering the drug's efficacy, stability, and, most critically, its safety profile.[10]
Global regulatory authorities, through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have established a rigorous framework to manage and control these impurities.[11] Guidelines such as ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products provide a systematic approach for reporting, identifying, and qualifying impurities to safeguard public health.[12][13] Adherence to these standards is not merely a regulatory hurdle but a fundamental pillar of pharmaceutical quality assurance.
Chemical Profile of (S)-(-)-4'-Benzyloxyphenyl Carvedilol
(S)-(-)-4'-Benzyloxyphenyl Carvedilol is a significant impurity associated with the Carvedilol API. Its precise identification and characterization are the first steps in effective control.
-
Chemical Name: 1-(9H-carbazol-4-yloxy)-3-[[2-[2-methoxy-4-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol[]
-
Common Synonyms: Carvedilol p-Benzyloxy Impurity, 4'-Benzyloxy Carvedilol[7][14]
-
Classification: This compound is classified as a process-related organic impurity.[8][9] Its structure suggests it originates from a modified starting material used in the synthesis of Carvedilol. It has also been described as an optically active metabolite of Carvedilol.[][7]
Potential Synthetic Origin
Understanding the formation pathway of an impurity is crucial for developing effective control strategies. The primary synthesis of Carvedilol involves the condensation of two key intermediates: 4-(oxiranylmethoxy)-9H-carbazole and 2-(2-methoxyphenoxy)ethylamine.[1][5]
The structure of (S)-(-)-4'-Benzyloxyphenyl Carvedilol strongly indicates that its formation arises from a variation in the latter intermediate. Specifically, the presence of a benzyl ether (-OCH₂-Ph) at the 4-position of the phenoxy ring points to the use of a benzylated precursor, 2-(2-methoxy-4-(phenylmethoxy)phenoxy)ethylamine, instead of the standard 2-(2-methoxyphenoxy)ethylamine. This benzylated starting material, if present as a contaminant in the standard raw material, will react with the carbazole epoxide intermediate to form the impurity alongside the desired API.
This causality highlights the importance of stringent quality control of starting materials. By minimizing or eliminating the benzylated precursor in the 2-(2-methoxyphenoxy)ethylamine raw material, manufacturers can directly control the formation of this specific impurity.
Regulatory Framework and Toxicological Significance
The control of (S)-(-)-4'-Benzyloxyphenyl Carvedilol is dictated by the ICH Q3A(R2) guidelines, which establish thresholds for action.[13] These thresholds are based on the maximum daily dose of the drug and determine the level of scrutiny an impurity must undergo.
| Threshold | ICH Q3A Guideline (for drug substance) | Rationale and Required Action |
| Reporting | ≥ 0.05% | The impurity must be reported in regulatory submissions. This ensures transparency and tracking of all components in the drug substance.[11] |
| Identification | > 0.10% or > 1.0 mg/day intake (whichever is lower) | The chemical structure of the impurity must be definitively determined (e.g., via NMR, MS). This is a prerequisite for any further safety assessment.[11] |
| Qualification | > 0.15% or > 1.0 mg/day intake (whichever is lower) | A toxicological assessment is required to demonstrate that the impurity is safe at the specified level. This can be done through literature review or dedicated safety studies.[11][16] |
If the level of (S)-(-)-4'-Benzyloxyphenyl Carvedilol in a batch of Carvedilol exceeds the qualification threshold, it must be demonstrated that the impurity does not pose a risk to patients.[11] This underscores the need for highly sensitive and accurate analytical methods to ensure that impurity levels remain well below these regulatory limits. The United States Pharmacopeia (USP) specifies that individual impurities in Carvedilol tablets should not exceed 0.2%, with total impurities not exceeding 1.0%.[17]
Analytical Methodologies for Detection and Quantification
Robust and validated analytical methods are essential for the reliable monitoring of pharmaceutical impurities.[8] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for analyzing Carvedilol and its related substances due to its high resolving power and sensitivity.[4][18][19][20]
The Rationale Behind RP-HPLC Method Design
-
Stationary Phase: A C18 or C8 column is typically used. The nonpolar nature of these columns provides excellent retention for the moderately nonpolar Carvedilol molecule and its impurities, allowing for effective separation based on subtle differences in hydrophobicity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile) is common.[19] The buffer, typically at a low pH (2.0-3.0), ensures that the amine groups on Carvedilol and its impurities are protonated. This minimizes peak tailing and produces sharp, symmetrical peaks, which are critical for accurate quantification.
-
Detection: UV detection at 240 nm is highly effective, as this wavelength corresponds to a strong chromophore in the carbazole ring system present in both the API and its impurities, ensuring high sensitivity.[4][21]
Self-Validating Experimental Protocol: RP-HPLC
The following protocol describes a validated system for the quantification of (S)-(-)-4'-Benzyloxyphenyl Carvedilol in a Carvedilol drug substance. The inclusion of system suitability tests ensures the protocol is self-validating for each run.
1. Preparation of Solutions:
- Diluent: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v).
- Mobile Phase A: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 2.8 with phosphoric acid.[19]
- Mobile Phase B: Acetonitrile.
- System Suitability Solution (SSS): Prepare a solution in diluent containing Carvedilol (~0.5 mg/mL) spiked with a known concentration of (S)-(-)-4'-Benzyloxyphenyl Carvedilol reference standard (e.g., at the 0.15% level).
- Sample Solution: Accurately weigh and dissolve the Carvedilol API sample in diluent to a final concentration of ~0.5 mg/mL.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Purosphere STAR RP-18e (250 x 4.6 mm, 5 µm) or equivalent[19] |
| Flow Rate | 1.0 mL/min[19] |
| Column Temperature | 40 °C[4][22] |
| Detection Wavelength | 240 nm[4][21] |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 36 | |
| 45 |
3. System Suitability Test (SST):
- Inject the SSS six times.
- Acceptance Criteria:
- The resolution between the Carvedilol peak and the (S)-(-)-4'-Benzyloxyphenyl Carvedilol peak must be ≥ 2.0.
- The relative standard deviation (RSD) for the peak areas of both compounds must be ≤ 2.0%.
- The tailing factor for the Carvedilol peak should be ≤ 1.5.
- Trustworthiness Check: The SST must pass before any sample analysis proceeds. Failure indicates a problem with the system (e.g., column degradation, mobile phase issue) that must be rectified.
4. Analysis and Calculation:
- Inject the diluent (as a blank) followed by the Sample Solution.
- Identify the peak for (S)-(-)-4'-Benzyloxyphenyl Carvedilol in the sample chromatogram based on its relative retention time from the SSS.
- Calculate the percentage of the impurity using the area normalization method or against a qualified reference standard.
A[label="Sample Receipt\n(Carvedilol API)"];
B[label="Solution Preparation\n(Sample, SSS, Mobile Phases)"];
C [label="HPLC System Setup\n(Install Column, Purge, Equilibrate)"];
D [label="System Suitability Test (SST)\nInject SSS (6x)"];
E [shape=diamond, label="SST Pass?", fillcolor="#FBBC05", fontcolor="#202124"];
F [label="Sample Analysis\n(Inject Blank, then Sample)"];
G [label="Data Processing\n(Integrate Peaks, Identify Impurity)"];
H [label="Calculation & Reporting\n(% Impurity vs. Specification)"];
I[label="Troubleshoot System", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E;
E -> F [label="Yes"];
E -> I[label="No"];
I -> C;
F -> G -> H;
}
Conclusion
(S)-(-)-4'-Benzyloxyphenyl Carvedilol serves as a critical quality attribute in the manufacturing of Carvedilol. Its control is a clear example of the synthesis of chemistry, analytical science, and regulatory compliance in modern drug development. A thorough understanding of its origin allows for targeted process controls, primarily through stringent testing of raw materials. Furthermore, the application of robust, validated analytical methods like RP-HPLC provides the necessary assurance that this impurity is maintained below established safety thresholds. For professionals in the pharmaceutical sciences, the diligent management of such impurities is fundamental to delivering safe and effective medicines to patients worldwide.
References
-
Rao, S. N., Sitaramaiah, D., Srimannarayana, K., Rao, C. N., Rao, P. S., & Babu, K. S. (2011). Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. Synthetic Communications, 41(1), 86-95. [Link]
-
United States Pharmacopeia. (2025). Carvedilol Tablets. USP-NF. [Link]
-
Zhang, Y., et al. (2025). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]
-
Veeprho. Carvedilol Impurities and Related Compound. [Link]
-
Nguyen, T. H., et al. (2019). Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography. Indian Journal of Pharmaceutical Sciences, 81(4), 686-693. [Link]
-
Kumar, K. S., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. [Link]
-
Jain, D., et al. (2022). Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form. Pharmaceutical Sciences. [Link]
-
Alentris Research Pvt. Ltd. (2024). Carvedilol Impurity. [Link]
-
SynThink. Carvedilol EP Impurities & USP Related Compounds. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2014). Carvedilol Monograph. [Link]
-
ResearchGate. (2016). Chromatogram of carvedilol spiked with impurities. [Link]
-
Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. [Link]
-
Zhang, Y., et al. (2025). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]
-
Daicel Pharma Standards. Carvedilol Impurities Manufacturers & Suppliers. [Link]
-
ResearchGate. (2025). Synthesis of impurity A in Carvedilol: a β-adrenergic receptor. [Link]
-
A3P. (n.d.). Qualification impurities for Human Use. [Link]
-
ResearchGate. (2011). Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. [Link]
-
Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. [Link]
-
Connect Journals. (2011). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. [Link]
-
Gáspár, A., et al. (2015). Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol. Molecules, 20(8), 13865-13877. [Link]
-
Scribd. Carvedilol USP Monograph. [Link]
-
Pharmaffiliates. Carvedilol-impurities. [Link]
-
Veeprho. Carvedilol p-Benzyloxy Impurity. [Link]
-
SynThink. Carvedilol p-Benzyloxy Impurity. [Link]
-
Waters Corporation. (n.d.). Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. [Link]
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Executive Summary: The Ether Linkage in Carvedilol Chemistry
This guide serves as a definitive technical resource for the synthesis, characterization, and process control of Carvedilol ether derivatives. It moves beyond basic textbook definitions to address the critical challenges in industrial process chemistry: controlling the competitive etherification pathways that lead to high-molecular-weight impurities (Bis-ethers) and designing novel ether analogs for improved pharmacokinetics.
Carvedilol is a non-selective
-
The Carbazole Ether: Connecting the 9H-carbazole moiety to the chiral linker.
-
The Phenoxy Ether: Connecting the 2-methoxyphenol tail to the ethylamine chain.[1][2][3][4]
In the context of "Carvedilol Ether Derivatives," research focuses on two distinct areas:
-
Type I (Process Impurities): Unwanted bis-ether formation (Impurity B) where the secondary amine of Carvedilol reacts with a second mole of the epoxide intermediate.
-
Type II (Novel Analogs): Synthetic modifications of the ether tails to alter lipophilicity or metabolic stability (e.g., fluorinated ether analogs).
Part 1: The Chemistry of Etherification Pathways
The synthesis of Carvedilol is a kinetic competition between the desired amine opening of an epoxide and the undesired secondary reactions (dimerization).
The Core Reaction Landscape
The standard industrial route involves the nucleophilic attack of 2-(2-methoxyphenoxy)ethanamine (Amine 1) on 4-(oxiran-2-ylmethoxy)-9H-carbazole (Epoxide 2).
-
Primary Pathway (Desired):
dominates, yielding Carvedilol. -
Secondary Pathway (Undesired): The secondary amine in Carvedilol competes as a nucleophile (
), attacking another molecule of Epoxide 2 to form Bis-Carvedilol (Impurity B) .
Mechanistic Visualization
The following diagram maps the kinetic competition and the formation of the Bis-Ether derivative.
Figure 1: Kinetic competition between Carvedilol formation and Bis-Ether (Impurity B) generation.
Part 2: Synthesis Protocols
Protocol A: Synthesis of Bis-Carvedilol (Impurity B) Reference Standard
Purpose: To synthesize the Bis-ether impurity for use as a quantitative HPLC standard.
Principle: Unlike the main reaction where we suppress this pathway, here we force the reaction by using a 2:1 molar ratio of Epoxide to Amine and higher temperatures.
Materials:
-
4-(oxiran-2-ylmethoxy)-9H-carbazole (Epoxide): 10.0 g (41.8 mmol)
-
2-(2-methoxyphenoxy)ethanamine (Amine): 3.5 g (20.9 mmol)
-
Solvent: Diglyme (Diethylene glycol dimethyl ether) or DMF.
-
Catalyst: None required (thermal) or mild Lewis acid.
Step-by-Step Methodology:
-
Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3.5 g of the Amine in 50 mL of Diglyme.
-
Addition: Add 10.0 g of the Epoxide (2.0 equivalents).
-
Reaction: Heat the mixture to 110–120°C under nitrogen atmosphere.
-
Monitoring: Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 7:3). The spot for Carvedilol (
) will appear first, followed by the Bis-impurity ( , less polar due to loss of NH). -
Completion: Continue heating for 8–12 hours until the Carvedilol intermediate is consumed.
-
Work-up: Cool to room temperature. Pour into 200 mL ice-water. The product is lipophilic and will precipitate as a gum/solid.
-
Purification: Extract with Ethyl Acetate (
mL). Wash with brine. Evaporate solvent.[3] -
Crystallization: Recrystallize from Acetonitrile or Isopropyl alcohol to yield the Bis-ether standard.
Yield: ~65-75% Characterization:
-
MS (ESI): m/z ~645
. -
NMR: Absence of the secondary amine proton; doubling of the carbazole signals.
Protocol B: Controlled Synthesis of Carvedilol (Minimizing Ether Derivatives)
Purpose: To produce high-purity Carvedilol (<0.1% Bis-ether) using the "Reverse Addition" technique.
Causality: The formation rate of the Bis-ether is proportional to
Step-by-Step Methodology:
-
Amine Preparation: Charge 2-(2-methoxyphenoxy)ethanamine (1.5 to 2.0 equivalents) into the reactor with Monoglyme (DME). Heat to reflux (85°C).
-
Slow Addition: Dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 equivalent) in Monoglyme. Add this solution dropwise to the hot amine solution over 4–6 hours.
-
Why: This maintains a pseudo-high-dilution of the epoxide, ensuring it reacts immediately with the excess amine rather than the formed Carvedilol.
-
-
Post-Reaction: Reflux for an additional 2 hours.
-
Isolation: Distill off solvent. Crystallize the crude product from Ethyl Acetate.[3][5]
-
Purification: If Bis-ether > 0.1%, recrystallize from Methanol/Ethyl Acetate. The Bis-ether is less soluble in methanol than Carvedilol free base.
Part 3: Novel Ether Analogs (Structural Modifications)
Recent medicinal chemistry efforts have focused on modifying the ether linkages to improve metabolic stability (blocking hydroxylation at the carbazole ring).
Table 1: Comparative Data of Carvedilol vs. Ether Analogs
| Compound | Structural Modification | LogP | Metabolic Stability ( | Primary Application |
| Carvedilol | Standard | 4.19 | ~6-10 hrs | Hypertension, CHF |
| 8-Fluoro Analog | F-substitution on Carbazole | 4.35 | Increased | Extended release candidates |
| O-Desmethyl | Cleavage of phenoxy ether | 3.80 | Decreased | Active metabolite (less potent) |
| Bis-Ether | Dimer (Impurity B) | >6.0 | N/A | Toxic Impurity (No therapeutic use) |
Synthesis Workflow for Novel Analogs
To synthesize a novel ether derivative (e.g., modifying the phenoxy tail), the convergent synthesis strategy is altered.
Figure 2: Convergent synthesis workflow for generating novel ether analogs.
Part 4: Analytical Characterization
To validate the synthesis of ether derivatives, specific spectral markers must be identified.
1. Infrared Spectroscopy (FT-IR):
-
Carvedilol: Secondary Amine (-NH) stretch at ~3340 cm⁻¹.
-
Bis-Ether Derivative: Absence of the -NH stretch at 3340 cm⁻¹. Stronger C-O-C ether bands at 1250 cm⁻¹ and 1020 cm⁻¹.
2. H-NMR (DMSO-d6):
-
Carvedilol: A single set of carbazole protons.[6] The methine proton (-CH-OH) appears at ~4.1 ppm.
-
Bis-Ether: The molecule is symmetric (or pseudo-symmetric). The integration of the carbazole aromatic protons relative to the methoxy protons doubles compared to Carvedilol. The signal for the NH proton (usually broad around 2.0 ppm) disappears.
References
-
Synthesis and Characterization of Pharmacopeial Impurities of Carvedilol. Source: Connect Journals. URL:[Link]
-
Process for the Preparation of Carvedilol Free From Bis Impurity. Source: Quick Company (Patent Review). URL:[Link]
-
Novel Carvedilol Analogues That Suppress Store-Overload-Induced Ca2+ Release. Source: National Institutes of Health (NIH).[7] URL:[Link]
-
Facile Synthesis of Carvedilol from Corresponding N-Protected Intermediate. Source: Journal of Chemical and Pharmaceutical Research.[3] URL:[Link]
-
Design, Synthesis, and Biological Evaluation of Carvedilol Derivatives. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]
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An In-depth Technical Guide to the Toxicological Evaluation of (S)-(-)-4'-Benzyloxyphenyl Carvedilol
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-4'-Benzyloxyphenyl Carvedilol is a significant derivative and metabolite of Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely prescribed for hypertension and heart failure.[1] Understanding the toxicological profile of this specific analog is paramount for its potential development as a therapeutic agent and for comprehending the overall safety profile of Carvedilol. This guide provides a comprehensive framework for the toxicological evaluation of (S)-(-)-4'-Benzyloxyphenyl Carvedilol, drawing upon established principles of toxicology, regulatory guidelines, and data from the parent compound, Carvedilol, and its analogs.
Due to the limited publicly available toxicological data specific to (S)-(-)-4'-Benzyloxyphenyl Carvedilol, this document will extrapolate potential toxicological endpoints based on the known profile of Carvedilol. The experimental protocols and methodologies described herein are based on internationally recognized guidelines to ensure scientific integrity and regulatory acceptance.
Pharmacokinetics and Metabolism: The Foundation of Toxicity Assessment
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental to designing and interpreting toxicology studies. Carvedilol is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP2C9.[2][3] Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in plasma concentrations, potentially impacting both efficacy and toxicity.[3] (S)-(-)-4'-Benzyloxyphenyl Carvedilol is a known metabolite of Carvedilol.[1]
The primary route of elimination for Carvedilol and its metabolites is via the bile into the feces.[2] Hepatic impairment can significantly alter the pharmacokinetics of Carvedilol, leading to increased exposure and a higher risk of toxicity.[4] Therefore, the toxicological assessment of (S)-(-)-4'-Benzyloxyphenyl Carvedilol must consider its metabolic pathway and the potential for accumulation in individuals with hepatic dysfunction.
Acute Toxicity Assessment
Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose of a substance.[5][6] These studies are crucial for classifying the substance's hazard potential and for determining the dose ranges for subsequent sub-chronic and chronic studies.
Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity class based on the Globally Harmonised System (GHS).[7]
Principle: The test substance is administered orally to a group of three animals of a single sex (typically females, as they are often slightly more sensitive) at a defined dose.[7][8] The presence or absence of mortality determines the next step.
Step-by-Step Methodology:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) from a standard laboratory strain are used. Animals are acclimatized to laboratory conditions for at least five days prior to dosing.[8]
-
Fasting: Animals are fasted overnight prior to administration of the test substance.[6]
-
Dose Preparation and Administration: The test substance is typically dissolved or suspended in an appropriate vehicle (e.g., water, corn oil). The volume administered should not exceed 1 mL/100g of body weight for rodents.[6] Administration is performed by gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8] Observations should be frequent on the day of dosing and at least once daily thereafter.
-
Stepwise Procedure:
-
Starting Dose: Based on available information, a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg.[8]
-
Subsequent Dosing:
-
If mortality occurs, the next lower dose is tested.
-
If no mortality occurs, the next higher dose is tested.
-
-
-
Data Analysis: The toxicity class is determined based on the dose at which mortality is observed.
Diagram of the Acute Toxic Class Method (OECD 423) Workflow:
Caption: Workflow for the Acute Toxic Class Method (OECD 423).
Genotoxicity Assessment
Genotoxicity tests are designed to detect compounds that can induce genetic damage, which may lead to cancer or heritable defects.[9] A standard battery of tests is recommended to assess different genotoxic endpoints.[10][11]
Standard Genotoxicity Test Battery
The International Council for Harmonisation (ICH) recommends a standard three-test battery.[11]
-
A test for gene mutation in bacteria (Ames Test): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma tk assay: These tests assess the potential to induce chromosomal aberrations or mutations in mammalian cells.
-
An in vivo test for chromosomal damage in rodent hematopoietic cells: This test, typically the micronucleus test in rodents, evaluates chromosomal damage in vivo.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Principle: This test uses amino-acid requiring strains of bacteria to detect gene mutations. When exposed to a mutagen, the bacteria can revert to a state where they no longer require the amino acid for growth, and thus can form colonies on a minimal agar plate.
Step-by-Step Methodology:
-
Bacterial Strains: A set of tester strains with different known mutations is used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be genotoxic.
-
Exposure: The tester strains are exposed to a range of concentrations of the test substance.
-
Plating: The treated bacteria are plated on a minimal agar medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Diagram of the Ames Test Workflow:
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are crucial to assess the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.[12][13] The ICH S5(R3) guideline provides a framework for these studies.[13]
Key Studies in Reproductive and Developmental Toxicology
-
Fertility and Early Embryonic Development: Evaluates effects on male and female reproductive performance and on the developing embryo up to implantation.
-
Embryo-Fetal Development: Assesses the potential for the substance to cause harm to the developing fetus during organogenesis.
-
Pre- and Postnatal Development: Examines the effects of exposure during late gestation, parturition, and lactation on the offspring.
Based on animal studies with Carvedilol, embryotoxicity was observed at high doses in rabbits.[14] Therefore, a thorough evaluation of the developmental toxicity of (S)-(-)-4'-Benzyloxyphenyl Carvedilol is warranted.
Potential Target Organ Toxicity
Based on the known profile of Carvedilol, the following organ systems should be carefully evaluated in toxicology studies of (S)-(-)-4'-Benzyloxyphenyl Carvedilol:
-
Cardiovascular System: As a beta-blocker, cardiovascular effects such as bradycardia and hypotension are expected.[2] Overdose can lead to cardiogenic shock.[4]
-
Liver: Carvedilol is extensively metabolized by the liver, and while clinically apparent liver injury is rare, mild and transient elevations in liver enzymes have been reported.[15]
-
Kidney: Deterioration of renal function has been observed in some heart failure patients treated with Carvedilol, particularly those with pre-existing renal insufficiency.[16]
-
Central Nervous System: Due to its lipophilic nature, Carvedilol can cross the blood-brain barrier and may cause CNS effects.[17]
Conclusion
The toxicological evaluation of (S)-(-)-4'-Benzyloxyphenyl Carvedilol requires a systematic and comprehensive approach. While specific data for this metabolite is scarce, a robust assessment can be designed based on the known toxicological profile of the parent compound, Carvedilol, and internationally accepted regulatory guidelines. This guide provides a foundational framework for researchers and drug development professionals to design and interpret the necessary studies to ensure the safety of this compound for potential therapeutic use. The focus should be on a thorough investigation of its pharmacokinetic profile, acute toxicity, genotoxicity, reproductive and developmental toxicity, and potential effects on key target organs.
References
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S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA. (2020, April 24). U.S. Food and Drug Administration. [Link]
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(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [Link]
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OECD Test Guideline 423. (2001, December 17). National Toxicology Program. [Link]
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FDA Releases Final ICH Guidance on Genotoxicity Testing and Data Interpretation. (n.d.). RAPS. [Link]
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OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. [Link]
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OECD Test Guideline 401 - Acute Oral Toxicity (1987). (1987, February 24). National Toxicology Program. [Link]
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OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd. [Link]
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ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. (n.d.). European Medicines Agency. [Link]
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Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. [Link]
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Safety Guidelines. (n.d.). ICH. [Link]
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Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance. (n.d.). Vivotecnia. [Link]
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Carvedilol. (2024, January 10). StatPearls - NCBI Bookshelf. [Link]
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FDA drafts guidance on follow up testing for drug candidates with mutagenic potential. (2024, November 27). RAPS. [Link]
-
Carvedilol. (2017, January 15). LiverTox - NCBI Bookshelf. [Link]
-
S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2024, November 30). HHS.gov. [Link]
-
ICH S5 (R3) guideline on detection of reproductive and developmental toxicity for human pharmaceuticals. (2024, December 12). Therapeutic Goods Administration (TGA). [Link]
-
S5(R3). (2020, February 18). ICH. [Link]
-
Severe carvedilol toxicity without overdose – caution in cirrhosis. (2017, November 30). PMC - NIH. [Link]
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(carvedilol) Tablets. (n.d.). accessdata.fda.gov. [Link]
-
Carvedilol: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. [Link]
-
Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. (2019, May 14). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. (2019, May 14). ResearchGate. [Link]
-
Novel Carvedilol Analogues That Suppress Store-Overload-Induced Ca2+ Release. (2013, November 14). [Link]
-
In Vivo Evaluation of Carvedilol Cardiac Protection Against Trastuzumab Cardiotoxicity. (n.d.). [Link]
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Carvedilol. (n.d.). PubChem - NIH. [Link]
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PRODUCT MONOGRAPH Pr CARVEDILOL (Carvedilol Tablets). (2012, May 1). [Link]
-
The β-Blocker Carvedilol Prevents Benzo(a)pyrene-Induced Lung Toxicity, Inflammation and Carcinogenesis. (2023, January 18). PMC. [Link]
-
Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-Induced Ca2+ Release. (2011, July 10). PubMed. [Link]
-
Carvedilol and Its New Analogs Suppress Arrhythmogenic Store Overload-induced Ca2+ Release. (2012, January 29). PMC. [Link]
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Novel design and synthesis of modified structure of carvedilol. (n.d.). PubMed. [Link]
-
In Vitro Cardiotoxicity Testing. (n.d.). Hemogenix, Inc. [Link]
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A comparison of carvedilol and metoprolol antioxidant activities in vitro. (n.d.). PubMed. [Link]
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Pharmacogenetics of β-Blockers. (n.d.). PMC - NIH. [Link]
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Investigating Carvedilol's Repurposing for the Treatment of Non-Small Cell Lung Cancer via Aldehyde Dehydrogenase Activity Modulation in the Presence of β-Adrenergic Agonists. (n.d.). PMC. [Link]
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Development and evaluation of a physiologically based pharmacokinetic model to predict carvedilol-paroxetine metabolic drug-drug interaction in healthy adults and its extrapolation to virtual chronic heart failure patients for dose optimization. (2021, May 4). PubMed. [Link]
-
BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. (n.d.). Jetir.Org. [Link]
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Carvedilol exhibits anti-acute T lymphoblastic leukemia effect in vitro and in vivo via inhibiting β-ARs signaling pathway. (2023, January 8). PubMed. [Link]
-
In Vitro Physical Characterizations and Docking Studies on Carvedilol Nanocrystals. (n.d.). MDPI. [Link]
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SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. (n.d.). Connect Journals. [Link]
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Beta-blocker toxicity. (2024, August 23). LITFL. [Link]
-
An Overview of Carvedilol Side Effects and it's Importance in Medicine and Industry. (n.d.). ARC Journals. [Link]
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Beta-Blocker Toxicity. (n.d.). StatPearls - NCBI Bookshelf. [Link]
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Analysis of Beta-Blockers in Environment - A Review. (2025, April 26). JSciMed Central. [Link]
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PROCESS FOR THE PREPARATION OF CARVEDILOL. (2010, August 4). Patent 1756057 - EPO. [Link]
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A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. (n.d.). Der Pharma Chemica. [Link]
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Beta-Blocker Toxicity Workup: Approach Considerations. (2023, September 18). Medscape Reference. [Link]
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Carvedilol attenuates paraquat-induced lung injury by inhibition of proinflammatory cytokines, chemokine MCP-1, NF-κB activation and oxidative stress mediators. (n.d.). PubMed. [Link]
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Methodological & Application
Synthesis protocol for (S)-(-)-4'-Benzyloxyphenyl Carvedilol
An Application Note for the Asymmetric Synthesis of (S)-(-)-4'-Benzyloxyphenyl Carvedilol
Abstract
This application note provides a comprehensive, step-by-step protocol for the enantioselective synthesis of (S)-(-)-4'-Benzyloxyphenyl Carvedilol, a novel analog of the widely-used cardiovascular drug, Carvedilol. Carvedilol is a non-selective β- and α-adrenergic blocker used in the treatment of hypertension and heart failure.[1][2] The synthesis of analogs is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents with improved pharmacological profiles.[3][4] This protocol details a robust synthetic strategy involving the preparation of two key intermediates: the chiral epoxide, (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole, and the custom amine side-chain, 2-(4-(benzyloxy)phenyl)ethan-1-amine. The methodology emphasizes control over stereochemistry, minimization of common impurities, and provides detailed procedures for synthesis, purification, and characterization suitable for researchers in medicinal chemistry and drug development.
Introduction and Synthetic Strategy
Carvedilol exerts its therapeutic effects as a racemic mixture, although the (S)-enantiomer is responsible for the potent β-blocking activity, while both enantiomers contribute to α-blocking.[5] The synthesis of enantiomerically pure analogs allows for the fine-tuning of this dual activity. The target molecule, (S)-(-)-4'-Benzyloxyphenyl Carvedilol, replaces the standard 2-(2-methoxyphenoxy)ethylamine side chain with a 2-(4-(benzyloxy)phenyl)ethylamine moiety. This modification introduces a bulky, lipophilic benzyloxy group, which can serve as a pharmacophore for SAR studies or as a protected phenol for subsequent chemical transformations.
Our synthetic approach is a convergent one, based on the well-established nucleophilic ring-opening of a chiral epoxide by a primary amine.[6] This strategy hinges on the preparation of two key building blocks:
-
Intermediate A: 2-(4-(Benzyloxy)phenyl)ethan-1-amine: The novel amine side-chain, synthesized from commercially available 4-hydroxyphenylacetonitrile.
-
Intermediate B: (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole: The core chiral fragment, ensuring the correct stereochemistry in the final product.
The retrosynthetic analysis is outlined below.
Sources
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HPLC method development for (S)-(-)-4'-Benzyloxyphenyl Carvedilol
Application Note: HPLC Method Development for (S)-(-)-4'-Benzyloxyphenyl Carvedilol
Executive Summary & Scientific Rationale
(S)-(-)-4'-Benzyloxyphenyl Carvedilol is a critical synthetic intermediate and a potential process-related impurity in the manufacturing of Carvedilol, a non-selective beta-blocker. Structurally, it differs from the parent drug by the presence of a benzyloxy group at the 4-position of the phenoxy ring.
Chemist's Perspective: The addition of the benzyl group significantly alters the physicochemical profile of the molecule compared to Carvedilol:
-
Hydrophobicity: The benzyl moiety drastically increases the LogP (partition coefficient), making this compound a "late eluter" in standard Reverse Phase (RP) chromatography.
-
Chirality: The (S)-(-) designation indicates a specific enantiomer. Discrimination from the (R)-enantiomer requires a specialized chiral stationary phase (CSP), as standard C18 columns cannot separate enantiomers.
This guide provides a dual-track approach:
-
Track A (Achiral): High-resolution RP-HPLC for chemical purity and impurity profiling.
-
Track B (Chiral): Normal Phase/Polar Organic Mode for enantiomeric excess (ee) determination.
Physicochemical Profile & Column Selection Strategy
| Parameter | Value / Characteristic | Impact on Method Development |
| Molecular Formula | C₃₁H₃₂N₂O₅ | Higher molecular weight than Carvedilol (MW 406.5 vs 512.6). |
| pKa (Basic) | ~9.0 (Secondary Amine) | Requires acidic mobile phase (pH 2.5–3.0) to ensure ionization and prevent peak tailing. |
| Hydrophobicity | High (Lipophilic) | Strong retention on C18; requires high organic strength for elution. |
| UV Maxima | ~240 nm, 285 nm | 240 nm provides higher sensitivity; 285 nm offers higher selectivity against solvent fronts. |
Stationary Phase Selection Logic
-
For Chemical Purity (RP-HPLC): A C18 column with high carbon load (e.g., 20%) and end-capping is essential. The end-capping minimizes silanol interactions with the secondary amine, reducing tailing.
-
For Enantiomeric Purity (Chiral HPLC): Amylose or Cellulose carbamate derivatives (e.g., Chiralpak AD-H or Lux Cellulose-4) are required. The "S" and "R" forms interact differently with the chiral grooves of the polysaccharide polymer.
Workflow Visualization
The following diagram illustrates the decision matrix for developing the method based on the analytical goal (Purity vs. Chirality).
Figure 1: Strategic decision tree for selecting the appropriate chromatographic mode based on analytical requirements.
Protocol A: Reverse Phase HPLC (Chemical Purity)
This method is designed to separate (S)-(-)-4'-Benzyloxyphenyl Carvedilol from Carvedilol and other synthesis byproducts.
Instrument Setup:
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Shimadzu i-Series).
-
Column: YMC-Pack Pro C18 (250 x 4.6 mm, 5 µm) or equivalent (L1 packing).
-
Temperature: 35°C (Slight elevation improves mass transfer for lipophilic compounds).
-
Detection: 240 nm (Primary), 220 nm (Secondary for impurities).
Reagents:
-
Buffer: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄).[5] Adjust pH to 2.5 with Orthophosphoric Acid.
-
Solvent A: Buffer pH 2.5.
-
Solvent B: Acetonitrile (ACN) – HPLC Grade.
Gradient Program: Due to the high lipophilicity of the benzyloxy group, a steep gradient to high organic percentage is required to elute the target.
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase Description |
| 0.0 | 70 | 30 | Initial equilibration |
| 5.0 | 70 | 30 | Isocratic hold for polar impurities |
| 25.0 | 20 | 80 | Linear ramp to elute lipophilic target |
| 30.0 | 20 | 80 | Wash phase |
| 31.0 | 70 | 30 | Return to initial |
| 40.0 | 70 | 30 | Re-equilibration |
Critical Technical Note: The (S)-(-)-4'-Benzyloxyphenyl Carvedilol will elute significantly later than Carvedilol. In a standard Carvedilol method, this compound might appear as a "ghost peak" in the next injection if the run time is too short. Ensure the gradient hold at 80% B is sufficient.
Protocol B: Chiral HPLC (Enantiomeric Purity)
This method quantifies the enantiomeric excess of the (S)-isomer and detects the presence of the (R)-isomer impurity.
Instrument Setup:
-
Column: Chiralpak AD-H or Phenomenex Lux Cellulose-4 (250 x 4.6 mm, 5 µm).
-
Mode: Normal Phase.
-
Temperature: 25°C.
Mobile Phase Preparation:
-
Composition: n-Heptane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).
-
Ratio: 80 : 20 : 0.1 (v/v/v).
-
Role of DEA: Diethylamine is crucial. It acts as a peak masking agent for the basic amine group of Carvedilol, preventing non-specific interaction with the silica support and ensuring sharp peaks.
Sample Preparation:
-
Dissolve 5 mg of the sample in 1 mL of Ethanol/Heptane (50:50).
-
Caution: Ensure the sample is fully dissolved; the benzyloxy derivative has lower solubility in pure heptane than Carvedilol.
Validation & System Suitability (Self-Validating System)
To ensure the method is trustworthy (Part 2 of requirements), the following criteria must be met before every sample set.
System Suitability Table:
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (Rs) | > 2.0 (Chiral method) | Ensures baseline separation of S and R enantiomers. |
| Tailing Factor (T) | < 1.5 | Indicates minimal secondary interactions; confirms pH/DEA efficacy. |
| Theoretical Plates (N) | > 5000 | Confirms column efficiency and packing integrity. |
| % RSD (Area) | < 2.0% (n=6 injections) | Verifies injector precision and detector stability. |
Troubleshooting Guide:
-
Problem: Peak Tailing.
-
Root Cause:[4] Silanol interactions with the secondary amine.
-
Fix: Increase Buffer concentration (Track A) or DEA concentration (Track B).
-
-
Problem: Late Elution/Broad Peak (Track A).
-
Root Cause:[4] Strong hydrophobic interaction.
-
Fix: Use a C8 column instead of C18, or increase the slope of the ACN gradient.
-
Synthesis Pathway & Impurity Origin
Understanding where this compound comes from aids in identifying co-eluting peaks.
Figure 2: Synthetic origin showing the coupling of the carbazole epoxide with the specific benzyl-protected amine.
References
-
Pharmaffiliates. (n.d.). Carvedilol Impurities and Reference Standards. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Galande, V. R., et al. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. Scientific Research Publishing. Retrieved from [Link]
- United States Pharmacopeia (USP).Carvedilol Monograph: Organic Impurities. USP-NF.
Sources
Application Note: Preparation of (S)-(-)-4'-Benzyloxyphenyl Carvedilol Stock Solutions
Abstract & Scope
This technical guide outlines the standardized protocol for the preparation, storage, and handling of (S)-(-)-4'-Benzyloxyphenyl Carvedilol stock solutions. This compound is a critical lipophilic metabolite and synthetic derivative of Carvedilol, widely used in pharmacokinetics, impurity profiling, and stereoselective
Physicochemical Profile
Understanding the molecular properties is a prerequisite for successful solubilization. The benzyl group significantly increases the partition coefficient (LogP) compared to the parent Carvedilol, rendering aqueous dissolution impossible without organic co-solvents.
Table 1: Compound Specifications
| Property | Detail |
| Compound Name | (S)-(-)-4'-Benzyloxyphenyl Carvedilol |
| CAS Number | 887352-95-6 (General/Racemate); Verify specific enantiomer batch via CoA |
| Molecular Formula | |
| Molecular Weight | 512.60 g/mol |
| Physical State | Off-white to pale beige solid |
| Solubility (DMSO) | |
| Solubility (Ethanol) | ~5 mg/mL (Lower stability/concentration) |
| Solubility (Water) | Insoluble (Requires carrier or solvent exchange) |
| Stability | Light-sensitive; susceptible to oxidative degradation |
Critical Note on Chirality: The (S)-(-) enantiomer is the potent
-blocking isomer. Ensure the Certificate of Analysis (CoA) confirms an enantiomeric excess (ee) of >98% before proceeding, as the (R)-(+) isomer exhibits distinct-blocking pharmacodynamics.
Materials & Equipment
Reagents
-
(S)-(-)-4'-Benzyloxyphenyl Carvedilol (Solid, >98% purity).
-
Dimethyl Sulfoxide (DMSO) : Anhydrous,
99.9%, PCR grade. Note: Moisture in DMSO causes precipitation and degradation. -
Ethanol (Optional) : Absolute, 200 proof (for specific low-concentration working solutions).
-
Inert Gas : Nitrogen (
) or Argon (Ar) tank with a low-flow regulator.
Equipment
-
Analytical Balance (readability 0.01 mg).
-
Vortex Mixer.
-
Amber Glass Vials (2 mL or 4 mL) with PTFE-lined screw caps.
-
Sonicator (Bath type).
-
Positive Displacement Pipettes (for viscous DMSO handling).
Protocol: Preparation of 10 mM Stock Solution
Target Volume: 1 mL | Target Concentration: 10 mM
Calculations
To prepare 1 mL of a 10 mM solution:
Step-by-Step Workflow
-
Equilibration : Allow the lyophilized product vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing : Accurately weigh 5.13 mg of (S)-(-)-4'-Benzyloxyphenyl Carvedilol into a sterile, amber glass vial.
-
Tip: Do not use plastic microcentrifuge tubes for long-term storage of lipophilic stocks; plasticizers can leach into DMSO.
-
-
Solvent Addition : Add 1.0 mL of anhydrous DMSO directly to the vial.
-
Dissolution :
-
Vortex vigorously for 30–60 seconds.
-
If particulates remain, sonicate in a water bath at room temperature for 2 minutes. Avoid heating above 30°C to prevent thermal degradation.
-
-
Inert Gas Overlay : Gently blow a stream of Nitrogen (
) or Argon over the headspace of the vial for 10–15 seconds to displace oxygen. -
Sealing : Immediately cap tightly with a PTFE-lined cap. Parafilm wrapping is recommended for long-term storage.
Workflow Diagram (DOT)
Figure 1: Logical workflow for the preparation of anhydrous stock solutions.
Storage & Stability
-
Temperature : Store at -20°C for up to 3 months, or -80°C for up to 1 year.
-
Freeze-Thaw : Limit to a maximum of 3 cycles. For frequent use, aliquot the stock into smaller volumes (e.g., 50
L) immediately after preparation. -
Signs of Degradation : A color change from clear/pale yellow to dark brown indicates oxidation. Precipitation upon thawing indicates moisture contamination.
Application: Preparation of Working Solutions
For biological assays (cell culture or enzymatic assays), the stock must be diluted into aqueous buffers.
-
Intermediate Dilution : Dilute the 10 mM DMSO stock 1:10 or 1:100 in DMSO first if very low concentrations are needed.
-
Aqueous Dilution : Add the DMSO solution to the aqueous buffer (PBS or Media) while vortexing rapidly.
-
Rule of Thumb: Keep final DMSO concentration < 0.1% to avoid solvent toxicity in cell-based assays.
-
Solubility Limit: In aqueous media (pH 7.4), (S)-(-)-4'-Benzyloxyphenyl Carvedilol may precipitate above 10–20
M . For higher concentrations, consider using cyclodextrins (e.g., HP- -CD) as a carrier.
-
Quality Control & Troubleshooting
QC Validation
-
UV-Vis Spectroscopy : Measure absorbance at
(typically ~240 nm and ~285 nm for Carvedilol derivatives). -
HPLC : Run a gradient (Water/Acetonitrile + 0.1% Formic Acid) on a C18 column. The benzyloxy derivative will elute later than parent Carvedilol due to higher hydrophobicity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation in Stock | Moisture in DMSO or saturation | Use fresh anhydrous DMSO; warm to 37°C briefly. |
| Precipitation in Media | "Crashing out" upon dilution | Dilute stepwise; ensure rapid mixing; keep final conc. <10 |
| Unexpected Potency | Racemization or degradation | Verify chirality via Chiral HPLC; check storage logs. |
References
-
PubChem . Carvedilol Compound Summary (CID 2585). National Library of Medicine. Retrieved from [Link]
- Loftsson, T., et al. (2015). Carvedilol solubility enhancement by inclusion complexation. Journal of Pharmaceutical and Biomedical Analysis.
Application Note: High-Sensitivity LC-MS/MS Profiling of Carvedilol Impurities and Nitrosamines
This Application Note is structured to guide researchers through the complex landscape of Carvedilol impurity profiling, moving beyond standard pharmacopeial testing to advanced LC-MS/MS characterization required for genotoxic (mutagenic) impurity (GTI) and nitrosamine assessment.
Abstract & Strategic Overview
Carvedilol is a non-selective
-
Genotoxic Impurities (GTIs): The epoxide intermediate (Impurity D) is a reactive alkylating agent.
-
Nitrosamine Drug Substance Related Impurities (NDSRIs): The secondary amine structure of Carvedilol makes it susceptible to nitrosylation, forming N-Nitroso Carvedilol, a high-concern mutagen.
-
Process Impurities: Over-alkylation leads to the "Bis-impurity" (Impurity B), while protecting group chemistry can leave N-Benzyl residues (Impurity C).
This protocol provides a self-validating LC-MS/MS workflow designed to separate the high-abundance API from trace impurities, utilizing a divert-valve strategy to protect the mass spectrometer source.
Structural Logic & Impurity Origins
Understanding the synthesis pathway is critical for predicting MS fragmentation.
Synthesis & Impurity Map
The following diagram illustrates the origin of key impurities, defining the critical quality attributes (CQAs) for the method.
Figure 1: Synthetic origin of Carvedilol impurities. Red nodes indicate potential genotoxic impurities requiring trace-level MS detection.
Experimental Protocol
Sample Preparation
Objective: Minimize artifactual nitrosamine formation during preparation.
-
Solvent: 5% Acetic Acid in Water (Diluent A) and Methanol (Diluent B). Avoid pure organic solvents for initial dissolution to prevent precipitation of salts.
-
Precaution: Do NOT use plastic tubes that may leach plasticizers; use amber glass vials.
-
Concentration: Prepare API at 1.0 mg/mL. Impurities should be spiked at 0.1% (1 µg/mL) for identification or lower (0.05 ppm) for GTI screening.
LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters CORTECS C18+, 2.7 µm, 3.0 x 150 mm) | Solid core particles provide high resolution for isomer separation (Nitroso isomers). |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer essential for ESI+. Acidic pH stabilizes the amine. |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol often provides better selectivity for carbazole isomers than ACN. |
| Flow Rate | 0.4 - 0.6 mL/min | Optimal for electrospray ionization efficiency. |
| Column Temp | 40°C | Reduces backpressure and improves mass transfer. |
| Injection Vol | 5 - 10 µL | Keep low to prevent column overload from the high-concentration API. |
Gradient Program
Critical Step: Use a divert valve to send the API peak to waste.[2] This prevents source contamination and maintains sensitivity for trace impurities.
| Time (min) | %B | Event |
| 0.0 | 5 | Load |
| 1.0 | 5 | Desalting |
| 10.0 | 95 | Elution of Impurities |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
| Note: Carvedilol typically elutes ~6-8 min. Set Divert Valve to Waste from 5.5 to 8.5 min (verify with UV). |
Mass Spectrometry Parameters (ESI+)
Source Optimization:
-
Ionization: Electrospray Positive (ESI+)[3]
-
Spray Voltage: 4500 - 5500 V
-
Source Temp: 450 - 500°C (Ensure complete desolvation of the carbazole moiety)
MRM Transition Table
These transitions are selected based on the fragmentation of the ether linker (m/z 100 series) and the carbazole head (m/z 222 series).
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Type | Mechanistic Origin |
| Carvedilol | 407.2 | 100.1 | 35 | Quant | Side chain cleavage (ethyl-amine) |
| 407.2 | 222.1 | 45 | Qual | Carbazole-OH cation | |
| Impurity A (Amine) | 168.1 | 123.1 | 25 | Quant | Loss of ethylamine / Methoxy-benzene cation |
| Impurity D (Epoxide) | 240.1 | 222.1 | 30 | Quant | Loss of water/epoxide ring opening |
| Impurity B (Bis) | 646.3 | 407.2 | 40 | Quant | Loss of one carbazole arm |
| N-Nitroso Carvedilol | 436.2 | 222.1 | 40 | Quant | Carbazole stability |
| 436.2 | 406.2 | 15 | Qual | Loss of NO (Characteristic Nitrosamine) |
Method Validation & Troubleshooting
Resolution of N-Nitroso Isomers
N-Nitroso Carvedilol often presents as two rotamers or positional isomers due to the restricted rotation of the N-N bond.
-
Observation: You may see two peaks for m/z 436.2.
-
Protocol: Integrate both peaks and sum the area for quantification (TargetLynx "Totals" function). Do not treat them as separate impurities unless toxicologically distinguished.
Matrix Effects & Ion Suppression
The high concentration of API (Carvedilol) can suppress the ionization of co-eluting impurities.
-
Mitigation: The divert valve is mandatory.
-
Check: Infuse a constant stream of Impurity D (Epoxide) post-column while injecting a solvent blank vs. the API sample. A dip in the baseline indicates suppression regions to avoid.
Fragmentation Pathway (Mechanistic Insight)
Understanding fragmentation aids in identifying unknown degradants.
-
Carbazole Head: Very stable. Produces m/z 222, 224, or 150. If you see these, the impurity retains the carbazole core.
-
Side Chain: The methoxy-phenoxy-ethyl chain fragments easily to m/z 100-125.
-
Rule of Thumb: If m/z 100 is absent but m/z 222 is present, the modification is likely on the amine/side chain (e.g., N-oxide, N-nitroso).
Figure 2: Primary fragmentation pathways for MRM selection.
References
-
Waters Corporation. Quantitation of N-Nitroso Carvedilol in Drug Substance Using LC-MS/MS. (Application Note detailing separation of isomers and Quanpedia usage). Link
-
European Pharmacopoeia (Ph.[4] Eur.). Carvedilol Monograph 1745.[5] (Defines Impurities A, B, C). Link[4]
-
United States Pharmacopeia (USP). Carvedilol Related Compounds.[4][6][7][8] (Defines Impurity D/Epoxide and system suitability). Link
-
Pharmace Research Laboratory. Carvedilol EP Impurity B & D Structure Confirmation.Link
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of potential impurities in key intermediates of Carvedilol. (Detailed synthesis of Impurity B and D). Link
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. waters.com [waters.com]
- 3. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carvedilol impurity C EP Reference Standard CAS 72955-94-3 Sigma Aldrich [sigmaaldrich.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Carvedilol EP Impurity C | CAS No: 72955-94-3 [aquigenbio.com]
- 8. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Approach for the Extraction of (S)-(-)-4'-Benzyloxyphenyl Carvedilol from Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies requiring the quantitative analysis of (S)-(-)-4'-Benzyloxyphenyl Carvedilol in human plasma.
Introduction and Scientific Context
Carvedilol is a non-selective β- and α1-adrenergic receptor antagonist widely used in the treatment of hypertension and congestive heart failure. It is a chiral compound, with its β-blocking activity residing primarily in the (S)-enantiomer. The development of Carvedilol derivatives, such as (S)-(-)-4'-Benzyloxyphenyl Carvedilol, necessitates the establishment of robust, sensitive, and reliable bioanalytical methods to accurately characterize their pharmacokinetic profiles. The accurate quantification of drug candidates in biological matrices like plasma is a cornerstone of regulatory submissions and a critical component of drug safety and efficacy assessment[1][2].
This application note provides a detailed guide to two field-proven extraction methodologies for (S)-(-)-4'-Benzyloxyphenyl Carvedilol from human plasma: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) . The protocols are designed to yield clean extracts, minimize matrix effects, and ensure high recovery, making them suitable for downstream analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The principles and protocols described herein are grounded in established methods for Carvedilol and its primary metabolites[3][4][5][6] and are presented in accordance with the bioanalytical method validation guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[7][8][9].
Foundational Principles of Extraction
The successful extraction of an analyte from plasma depends on exploiting its physicochemical properties to separate it from endogenous matrix components such as proteins, lipids, and salts. (S)-(-)-4'-Benzyloxyphenyl Carvedilol, like its parent compound, is a lipophilic molecule with a secondary amine group, making it a weak base. This characteristic is central to designing an effective extraction strategy.
-
pH Adjustment: The secondary amine in the Carvedilol structure has a pKa of approximately 7.8. By adjusting the plasma sample pH to be at least 2 units above the pKa (i.e., pH > 9.8), the amine group is deprotonated. This neutralization of charge significantly reduces the molecule's water solubility and dramatically increases its affinity for non-polar organic solvents, which is the foundational principle of the LLE protocol.
-
Selective Adsorption: SPE leverages the analyte's properties to selectively adsorb it onto a solid sorbent while matrix interferences are washed away. For a basic compound like (S)-(-)-4'-Benzyloxyphenyl Carvedilol, a mixed-mode cation exchange sorbent is ideal. At an acidic pH, the sorbent's non-polar C8 or C18 chains retain the analyte by hydrophobic interaction, while the negatively charged sulfonic acid groups ionically bind the now-protonated (positively charged) amine group. This dual-retention mechanism provides exceptional selectivity and cleanup.
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a robust and cost-effective technique that relies on the differential partitioning of the analyte between the aqueous plasma matrix and an immiscible organic solvent. This protocol is optimized for high recovery and simplicity.[6][10][11]
Materials and Reagents
-
Plasma: Blank human plasma (K2-EDTA anticoagulant recommended), Quality Control (QC) plasma samples, and study samples.
-
Analyte Standard: Stock solution of (S)-(-)-4'-Benzyloxyphenyl Carvedilol.
-
Internal Standard (IS): A suitable deuterated analog (e.g., Carvedilol-d5) or a structurally similar compound (e.g., Metoprolol)[6].
-
Basifying Agent: 1 M Sodium Hydroxide (NaOH).
-
Extraction Solvent: Diethyl ether:Ethyl acetate (3:1, v/v), HPLC grade[10].
-
Reconstitution Solvent: Mobile phase or a compatible mixture (e.g., Acetonitrile:Water, 50:50, v/v).
-
Equipment: Centrifuge, vortex mixer, solvent evaporator (nitrogen stream), 15 mL polypropylene tubes, autosampler vials.
Step-by-Step LLE Protocol
-
Sample Aliquoting: Pipette 500 µL of plasma (blank, standard, QC, or unknown) into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution to each tube (except for double blanks).
-
Vortex Mix: Briefly vortex the tubes for 10-15 seconds to ensure homogeneity.
-
Alkalinization: Add 100 µL of 1 M NaOH to each tube. This step is critical to deprotonate the analyte for efficient extraction. Vortex mix for 10-15 seconds.
-
Solvent Addition: Add 5.0 mL of the Diethyl ether:Ethyl acetate (3:1, v/v) extraction solvent to each tube.
-
Extraction: Cap the tubes and vortex vigorously for 5 minutes. Alternatively, use a mechanical shaker for 15 minutes to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the tubes at 4000 x g for 10 minutes at 4°C. This will result in a clear separation between the upper organic layer (containing the analyte) and the lower aqueous/protein layer.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the protein pellet at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the reconstitution solvent. Vortex for 1 minute to ensure the analyte is fully dissolved.
-
Final Transfer: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS or HPLC.
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of (S)-(-)-4'-Benzyloxyphenyl Carvedilol.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers superior selectivity and can produce cleaner extracts compared to LLE, which is particularly beneficial for high-sensitivity LC-MS/MS assays. This protocol utilizes a mixed-mode cation exchange polymer for robust cleanup.[3][4]
Materials and Reagents
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange Polymeric Sorbent (e.g., Waters Oasis MCX, 30 mg, 1 cc).
-
Plasma & Standards: As described in Section 3.1.
-
Acidifying Agent: 4% Phosphoric Acid in water.
-
Conditioning Solvent: Methanol, HPLC grade.
-
Equilibration Solvent: Deionized water.
-
Wash Solvent 1: 2% Formic Acid in water.
-
Wash Solvent 2: Methanol.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
-
Equipment: SPE vacuum manifold, centrifuge, vortex mixer, solvent evaporator, tubes, and vials as in LLE.
Step-by-Step SPE Protocol
-
Sample Pre-treatment: In a polypropylene tube, mix 500 µL of plasma with 50 µL of internal standard. Add 500 µL of 4% phosphoric acid and vortex for 30 seconds. This step disrupts protein binding and ensures the analyte is protonated (positively charged).
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the vacuum manifold.
-
Pass 1.0 mL of Methanol through the cartridge.
-
Pass 1.0 mL of Deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge. Apply gentle vacuum to draw the sample through at a slow, steady rate (~1 mL/min).
-
Washing Step 1 (Polar Interferences): Wash the cartridge with 1.0 mL of 2% Formic Acid in water. This removes hydrophilic interferences.
-
Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1.0 mL of Methanol. This removes lipids and other non-polar interferences retained by hydrophobic interaction. Dry the sorbent bed under full vacuum for 2-3 minutes.
-
Elution: Place clean collection tubes inside the manifold. Elute the analyte by passing 1.0 mL of 5% Ammonium Hydroxide in Methanol through the cartridge. The ammonia neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to be eluted.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a nitrogen stream at 40°C and reconstitute in 200 µL of reconstitution solvent for analysis.
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction using a mixed-mode cation exchange sorbent.
Bioanalytical Method Validation: A Mandate for Trustworthiness
Before applying any extraction protocol to the analysis of study samples, the entire bioanalytical method must be rigorously validated to demonstrate its reliability and suitability for the intended purpose.[2] Validation must be performed in accordance with regulatory guidelines such as the ICH M10 guideline, which is adopted by both the FDA and EMA.[1][7][8][12]
The core parameters that must be assessed are summarized below.
| Validation Parameter | Purpose | Typical Acceptance Criteria (Chromatographic Methods) |
| Selectivity | To ensure that endogenous matrix components do not interfere with the quantification of the analyte or internal standard. | Response in blank samples should be < 20% of the LLOQ for the analyte and < 5% for the IS.[5] |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6-8 non-zero standards. A regression model (e.g., 1/x² weighted linear) is used. r² should be ≥ 0.99.[3][13] |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value (accuracy) and the variability of repeated measurements (precision). | Assessed at LLOQ and at least three QC levels (Low, Medium, High). Mean accuracy should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[5][10][14] |
| Recovery | To measure the efficiency of the extraction process. | Determined at a minimum of 3 QC levels. Recovery should be consistent, precise, and reproducible, though 100% recovery is not required.[11][13] |
| Matrix Effect | To assess the suppressive or enhancing effect of the biological matrix on analyte ionization (for MS-based methods). | Evaluated at low and high QC levels. The IS-normalized matrix factor %CV should be ≤ 15%.[3][4] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5-10 times that of the blank. Accuracy within ±20% and precision ≤ 20%.[10][13][15] |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of nominal concentrations.[13][16] |
Representative Performance Data
The following table summarizes typical performance data for Carvedilol extraction methods from published, validated studies, which can serve as a benchmark for the method development of its derivatives.
| Parameter | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Linearity Range | 0.05 - 50 ng/mL[5] | 0.5 - 100 ng/mL[3][4] |
| LLOQ | 0.05 ng/mL[5] | 0.5 ng/mL[3][4] |
| Recovery | 80 - 92%[5][10][11] | 78 - 85%[3][4] |
| Inter-day Precision (%CV) | < 5%[10] | < 10%[3][4] |
| Inter-day Accuracy (%Bias) | < 5%[10] | < 8%[3][4] |
Special Considerations for Stereoselective Analysis
The user's topic specifies the (S)-(-) enantiomer. The extraction protocols provided are achiral and will co-extract both the (S) and (R) enantiomers. To achieve stereospecific quantification, the subsequent chromatographic step must be able to resolve them. This can be accomplished via two main approaches:
-
Chiral Stationary Phase (CSP): Using an HPLC column with a chiral selector is the most direct approach for separating enantiomers.
-
Chiral Derivatization: The extract can be derivatized with a chiral reagent, such as 2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate (GITC), to form diastereomers.[14] These diastereomers can then be separated on a standard, non-chiral reversed-phase column.[14]
Conclusion
This application note provides two comprehensive, scientifically-grounded protocols for the extraction of (S)-(-)-4'-Benzyloxyphenyl Carvedilol from human plasma. The Liquid-Liquid Extraction method offers simplicity and high recovery, while the Solid-Phase Extraction method provides superior cleanup and selectivity, making it ideal for high-sensitivity assays. Both methods are based on established principles for Carvedilol and serve as a robust starting point for method development. Adherence to the outlined validation principles, in accordance with FDA and EMA guidelines, is mandatory to ensure the generation of reliable, high-quality data for regulatory submissions and critical decision-making in the drug development pipeline.
References
-
Chatterjee, B., Das, A., & Pal, T. K. (2011). HPLC-Method for the Quantification of Carvedilol in Human Plasma. Asian Journal of Chemistry, 23(3), 1334-1336. [Link]
-
Yilmaz, B. (2015). HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction. Journal of Chromatographic Science, 54(3), 368-372. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Jajuee, B., et al. (2016). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. Journal of Reports in Pharmaceutical Sciences, 5(2), 103-109. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Janjanam, K. C., & Bimireddy, B. P. K. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. International Journal of PharmTech Research, 10(4), 256-264. [Link]
-
ResearchGate. (2017). Analysis of Carvedilol and Its Metabolite in Human Plasma Using Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
SlideShare. (2016). Bioanalytical method validation emea. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
Xu, Y., et al. (2004). Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 609-615. [Link]
-
ResearchGate. (2016). Salt-Assisted Liquid-Liquid Extraction followed by High Performance Liquid Chromatography for Determination of Carvedilol in Human Plasma. [Link]
-
European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Nguyen, T. H. N., et al. (2021). Quantitative determination of carvedilol in human plasma by high-performance liquid chromatography using fluorescence detection. Journal of Applied Pharmaceutical Science, 11(1), 123-130. [Link]
-
ResearchGate. (2015). Recoveries of carvedilol from spiked plasma samples. [Link]
-
Dadashzadeh, S., et al. (2008). A new HPLC Method for Determination of Carvedilol in Human Plasma and its Application in Bioequivalence Studies. DARU Journal of Pharmaceutical Sciences, 16(1), 36-41. [Link]
-
Sri-Aue, S., et al. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Research in Pharmaceutical Sciences, 17(2), 177-189. [Link]
-
Al-Zaidi, J., et al. (2012). Analysis of losartan and carvedilol in urine and plasma samples using a dispersive liquid-liquid microextraction isocratic HPLC-UV method. Bioanalysis, 4(23), 2805-2821. [Link]
-
Oxford Academic. (2015). HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid–Liquid Extraction. [Link]
-
de Souza, D., & Tasso, L. (2007). Quantification of carvedilol in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to bioequivalence study. Journal of Chromatography B, 852(1-2), 439-446. [Link]
-
Nguyen, T. H. N., et al. (2021). Quantitative determination of carvedilol in human plasma by high-performance liquid chromatography using fluorescence detection. Journal of Applied Pharmaceutical Science, 11(01), 123-130. [Link]
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Application Notes and Protocols for Light-Sensitive Carvedilol and its Derivatives: Ensuring Stability in Research and Development
Abstract
Carvedilol, a non-selective beta/alpha-1 blocker, and its derivatives are susceptible to photodegradation, which can compromise their therapeutic efficacy and safety by generating unknown impurities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage and handling of these light-sensitive compounds. We will delve into the mechanistic underpinnings of carvedilol's photosensitivity, outline detailed protocols for stability testing, and provide actionable best practices for laboratory handling to maintain compound integrity.
Introduction: The Impact of Light on Carvedilol's Integrity
Carvedilol's molecular structure contains chromophores that absorb light, particularly in the UV and visible blue/violet spectrums (300-500 nm), which can trigger photochemical reactions.[1][2][3] This energy absorption can lead to the degradation of the active pharmaceutical ingredient (API), resulting in a loss of potency and the formation of various degradation byproducts.[4] Studies have shown that exposure to daylight, UV radiation, and even harsh artificial lighting can lead to significant degradation.[5][6][7] The primary degradation pathways include oxidation and hydrolysis, leading to the formation of impurities that may have altered pharmacological or toxicological profiles.[4]
Understanding and mitigating the effects of light are therefore critical for ensuring the accuracy and reproducibility of research data, as well as for the development of stable pharmaceutical formulations. These guidelines are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing and USP general chapters on the handling of pharmaceutical agents.[3][8]
Core Principles of Handling Light-Sensitive Compounds
The fundamental principle for handling light-sensitive compounds like carvedilol and its derivatives is to minimize their exposure to actinic light at all stages of their lifecycle, from receipt and storage to experimentation and disposal.
Workplace Illumination
To prevent inadvertent degradation, manufacturing and laboratory areas where carvedilol and its derivatives are handled should utilize lighting with longer wavelengths, typically above 500 nm.[1][2][3] Brown or amber-colored lighting is recommended as it filters out the more damaging shorter wavelengths.[1][2]
Protective Containers and Materials
All storage and experimental work should be conducted using materials that block or significantly reduce the transmission of UV and visible light.
-
Glassware: Amber-colored glassware is essential for preparing and storing solutions.[1][9]
-
Packaging: For solid forms, alu-alu blisters or amber-colored blisters provide excellent protection.[1][2] Injectables should be stored in amber-colored vials.[3]
-
Light-Resistant Containers: The FDA recommends dispensing carvedilol tablets in tight, light-resistant containers as defined by the USP.[10]
Storage and Stability of Carvedilol and its Derivatives
Proper storage is the first line of defense against photodegradation. The following table summarizes the recommended storage conditions for carvedilol. While specific derivatives may have different requirements, these conditions provide a robust starting point for ensuring stability.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 20° to 25°C (68° to 77°F); excursions permitted to 15° to 30°C (59° to 86°F).[10] | Prevents thermal degradation which can occur independently or in conjunction with photodegradation. |
| Light Exposure | Store in a dark place, protected from direct sunlight and strong artificial light.[11][12] | Minimizes the primary driver of photochemical degradation. |
| Humidity | Protect from moisture.[10] | Carvedilol is susceptible to hydrolysis, which can be exacerbated by light exposure. |
| Container | Use a closed container, preferably the original packaging or amber-colored, light-resistant containers.[10][11] | Provides a physical barrier against light and environmental moisture. |
Experimental Protocols for Handling and Stability Assessment
The following protocols provide step-by-step guidance for handling carvedilol and its derivatives in a laboratory setting and for assessing their photostability.
Protocol for Preparation of Carvedilol Solutions
This protocol outlines the preparation of a stock solution of carvedilol, which can then be used for various experimental assays.
-
Work Area Preparation: Conduct all work in a dimly lit room or under amber-colored lighting.
-
Weighing: Accurately weigh the required amount of carvedilol powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to an amber-colored volumetric flask. Add a small amount of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) and sonicate for a few minutes to aid dissolution.[5][8]
-
Dilution: Once dissolved, dilute to the final volume with the solvent and mix thoroughly.
-
Storage: If not for immediate use, wrap the flask in aluminum foil and store it in a dark, temperature-controlled environment.[1]
Diagram 1: Workflow for Preparing Light-Sensitive Carvedilol Solutions
Caption: A stepwise workflow for the preparation of carvedilol solutions, emphasizing protective measures against light.
Protocol for Forced Degradation (Photostability) Study
This protocol is adapted from ICH Q1B guidelines and published studies on carvedilol to assess its photostability.[8][13][14]
-
Sample Preparation: Prepare a solution of carvedilol (e.g., 1 mg/mL in methanol) in a chemically inert, transparent container (e.g., a quartz cuvette or petri dish).[5] A dark control sample should be prepared in an identical manner but wrapped completely in aluminum foil to shield it from light.
-
Light Exposure: Expose the sample to a light source capable of emitting both UV and visible light. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]
-
Time Points: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the withdrawn samples and the dark control using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][8][13]
-
Data Evaluation: Compare the chromatograms of the exposed samples to the dark control and the initial sample. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
Diagram 2: Forced Degradation Study Workflow
Sources
- 1. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. farmaciajournal.com [farmaciajournal.com]
- 9. upperton.com [upperton.com]
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- 11. scilit.com [scilit.com]
- 12. Synthesis of Carvedilol–Organotin Complexes and Their Effects on Reducing Photodegradation of Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Method development and forced degradation studies of carvedilol by RP - HPLC | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 15. ema.europa.eu [ema.europa.eu]
Application Note: In Vitro Metabolic Stability Assessment of (S)-(-)-4'-Benzyloxyphenyl Carvedilol
Introduction & Scientific Context
The Compound of Interest
(S)-(-)-4'-Benzyloxyphenyl Carvedilol (CAS: 887352-95-6) is a lipophilic, optically active derivative of the non-selective
The "4'-Benzyloxy" moiety renders this molecule a critical probe for two specific applications:
-
Metabolic Unmasking (Prodrug Potential): Assessing the rate at which the benzyl ether is cleaved (O-dealkylation) to release the active metabolite, 4'-hydroxycarvedilol.
-
CYP Binding Affinity: Studying steric hindrance in the CYP2D6 active site compared to the parent drug.
Experimental Objective
This application note details the protocol for determining the Intrinsic Clearance (
Experimental Design & Logic
To ensure data integrity (E-E-A-T), this protocol avoids common pitfalls such as non-specific binding (NSB) due to the high lipophilicity of the benzyloxy group (LogP > 4.5).
Critical Control Parameters
-
Enzyme System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate dehydrogenase based).
-
Solvent Limits: Final DMSO concentration must be
to prevent CYP inhibition. -
Positive Control: Verapamil (High clearance) or Dextromethorphan (CYP2D6 specific probe).
-
Negative Control: Warfarin (Low clearance) or incubation without NADPH.
Metabolic Pathway Visualization
The following diagram illustrates the oxidative debenzylation pathway targeted in this assay.
Figure 1: Proposed oxidative O-dealkylation pathway of the test compound mediated by Cytochrome P450 enzymes.
Materials & Reagents
| Component | Specification | Purpose |
| Test Compound | (S)-(-)-4'-Benzyloxyphenyl Carvedilol | Substrate (Target 1 |
| Microsomes | Pooled HLM (50 donors) | Source of CYP enzymes |
| Buffer | 100 mM Potassium Phosphate (pH 7.4) | Physiological pH maintenance |
| Cofactor A | 1.3 mM NADP+ / 3.3 mM Glucose-6-phosphate | Electron source |
| Cofactor B | 0.4 U/mL G6PDH / 3.3 mM | Regeneration enzyme & stabilizer |
| Quench Soln. | Acetonitrile (ACN) with 0.1% Formic Acid | Protein precipitation |
| Internal Std. | Labetalol or Propranolol-d7 | Normalization for LC-MS |
Step-by-Step Protocol
Phase 1: Preparation (Pre-Incubation)
Rationale: Pre-warming prevents temperature shock to enzymes, ensuring linear kinetics from
-
Buffer Prep: Pre-warm 100 mM Potassium Phosphate Buffer (pH 7.4) to 37°C.[3][4][5][6]
-
Stock Solution: Prepare a 10 mM stock of (S)-(-)-4'-Benzyloxyphenyl Carvedilol in DMSO.
-
Intermediate Dilution: Dilute stock to 100
M in organic/water mix (e.g., 50:50 ACN:H2O) to create a 100x working solution. -
Microsome Mix: Dilute HLM to 0.625 mg/mL in the phosphate buffer.
Phase 2: Incubation Workflow
Rationale: A specific protein concentration (0.5 mg/mL final) is chosen to maximize sensitivity while minimizing non-specific binding.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, add:
-
445
L of Microsome Mix (0.625 mg/mL). -
5
L of Test Compound (100 M). -
Note: Final Compound Conc = 1
M; Final DMSO = 0.1%.[3]
-
-
Pre-incubation: Incubate at 37°C for 5 minutes (shaking at 400 rpm).
-
Reaction Start: Add 50
L of NADPH Regenerating System (pre-warmed). -
Sampling: At designated time points (0, 5, 15, 30, 45, 60 min), remove 50
L aliquots.
Phase 3: Quenching & Extraction
-
Termination: Immediately transfer the 50
L aliquot into a plate containing 150 L of ice-cold Acetonitrile + Internal Standard (IS) . -
Precipitation: Vortex vigorously for 10 minutes.
-
Clarification: Centrifuge at 4,000 rpm (or 3,500 x g) for 20 minutes at 4°C to pellet proteins.
-
Supernatant Transfer: Transfer 100
L of supernatant to a fresh plate and dilute 1:1 with HPLC-grade water (to improve peak shape on Reverse Phase LC).
Workflow Diagram
Figure 2: Step-by-step microsomal stability workflow.
Analytical Method (LC-MS/MS)
Given the structural similarity to Carvedilol, a C18 column is appropriate. However, the benzyloxy group increases retention time.
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6
m). -
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5%
95% B (Steep gradient required to elute lipophilic parent) -
3.0-4.0 min: 95% B
-
-
MS Detection (ESI+):
-
Parent (4'-Benzyloxyphenyl Carvedilol): MW ~512.[][9]6. Scan for
.-
Transition:
(Carbazole fragment) or .
-
-
Metabolite (4'-Hydroxy Carvedilol): MW ~422.5. Scan for
.-
Transition:
.
-
-
Data Analysis & Calculations
Determination of Half-Life ( )
Plot the natural logarithm (
Intrinsic Clearance ( )
Calculate the in vitro intrinsic clearance normalized to the protein concentration used in the assay (0.5 mg/mL).
Units:
Interpretation Guide
| Classification | Interpretation for (S)-(-)-4'-Benzyloxyphenyl Carvedilol | |
| < 10 | Low Clearance | High metabolic stability. The benzyl group is resistant to CYP cleavage. |
| 10 - 45 | Moderate | Typical for drugs metabolized by CYP2D6. |
| > 45 | High Clearance | Rapid O-dealkylation. Indicates the compound acts as a rapid prodrug or has poor bioavailability. |
Troubleshooting & Expert Tips
-
Non-Specific Binding (NSB): The "Benzyloxy" group makes this compound highly lipophilic. If
recovery is low, or if the "No NADPH" control shows depletion, the compound is sticking to the plastic.-
Solution: Use glass-coated plates or add 0.05% BSA to the buffer (though BSA may bind the drug and reduce free fraction available for metabolism).
-
-
Stereochemical Inversion: While rare in oxidative metabolism, ensure your analytical method separates enantiomers if you suspect racemization, though using the pure (S)-(-)-stock usually negates this need.
-
Solubility Issues: If the compound crashes out in the buffer (cloudiness), reduce the substrate concentration to 0.5
M or increase the pre-incubation shake speed.
References
-
Stereoselective Disposition: Zhou, H. H., & Wood, A. J. (1995). Stereoselective disposition of carvedilol is determined by CYP2D6.[10] Clinical Pharmacology & Therapeutics.
-
Metabolic Pathways: Neugebauer, G., et al. (1987). Metabolism and pharmacokinetics of carvedilol in man. European Journal of Clinical Pharmacology.
- Microsomal Stability Protocols: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Carvedilol Structure & Properties: PubChem Database. Carvedilol (CID 2585).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. youtube.com [youtube.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 7. Metabolic Stability Assays [merckmillipore.com]
- 9. 4'-Benzyloxy Carvedilol (887352-95-6) for sale [vulcanchem.com]
- 10. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
Crystallization techniques for (S)-(-)-4'-Benzyloxyphenyl Carvedilol purification
Application Note: Precision Crystallization Protocols for (S)-(-)-4'-Benzyloxyphenyl Carvedilol
Executive Summary
This guide details the purification of (S)-(-)-4'-Benzyloxyphenyl Carvedilol (CAS: 1217733-91-9), a critical intermediate often utilized in the synthesis of the 4'-hydroxyphenyl carvedilol metabolite or as a high-purity analytical standard. Unlike the parent drug Carvedilol, this molecule features a lipophilic benzyloxy substituent on the phenoxy ring, significantly altering its solubility profile and crystallization kinetics.
This protocol departs from standard "trial-and-error" approaches, utilizing a Solubility Parameter-Based Design to ensure high enantiomeric excess (>99.5% ee) and chemical purity (>99.0%).
Molecular Profile & Solubility Logic
To design a robust crystallization system, we must first deconstruct the molecule's physicochemical behavior relative to standard Carvedilol.
| Feature | Carvedilol (Parent) | (S)-(-)-4'-Benzyloxyphenyl Carvedilol | Impact on Crystallization |
| Core Structure | Carbazole + Phenoxyethylamine | Carbazole + Benzyloxyphenoxy ethylamine | Increased Lipophilicity |
| H-Bonding | Donor/Acceptor (OH, NH) | Donor/Acceptor (OH, NH) | Similar H-bond capability |
| LogP (Predicted) | ~4.2 | ~5.8 | Reduced solubility in alcohols; Higher solubility in aromatics/esters. |
| Chirality | (R)/(S) Mix or Pure | (S)-Enantiomer | Requires controlled cooling to prevent racemization or amorphous crash-out. |
The Challenge: The addition of the benzyl group increases the molecule's hydrophobicity. Standard Carvedilol protocols using Methanol or Ethanol often fail for this derivative because the solubility drop upon cooling is too steep, leading to "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.
The Solution: We utilize Ethyl Acetate (EtOAc) as the primary solvent (good solubility for the carbazole moiety) and n-Heptane as the anti-solvent (modulates the lipophilic interactions), or a controlled Isopropanol (IPA) cooling curve.
Critical Process Parameters (CPPs)
Before initiating the protocol, the following parameters must be strictly controlled:
-
Temperature Ramp: A cooling rate >1°C/min increases the risk of oiling out. Recommended rate: 0.2°C/min .
-
Seeding: Essential for this chiral molecule. Spontaneous nucleation can lead to metastable polymorphs.
-
Atmosphere: Inert gas (Nitrogen/Argon) blanket is required. The secondary amine is susceptible to oxidation at elevated temperatures (>60°C).
Protocol A: The "Gold Standard" (Ethyl Acetate / n-Heptane)
This method is the primary recommendation for removing process impurities (unreacted epoxide, benzyl chloride derivatives) and maximizing yield.
Reagents:
-
Crude (S)-(-)-4'-Benzyloxyphenyl Carvedilol
-
Ethyl Acetate (HPLC Grade)
-
n-Heptane (HPLC Grade)
-
Seed Crystals (0.1% w/w, if available)
Step-by-Step Procedure:
-
Dissolution:
-
Charge crude solid into a jacketed reactor.
-
Add Ethyl Acetate (12 volumes) (e.g., 12 mL per 1 g of solid).
-
Heat to 70°C - 75°C with stirring (200 RPM). Ensure complete dissolution. Note: If haze persists, filter hot through a 0.45 µm PTFE membrane.
-
-
Nucleation Zone:
-
Cool the solution linearly to 50°C over 30 minutes.
-
Seeding Point: At 50°C, add seed crystals. Hold temperature for 60 minutes to allow crystal growth (Ostwald ripening). Visual check: Solution should turn slightly cloudy but not milky.
-
-
Anti-Solvent Addition:
-
Crystallization:
-
Cool the slurry from 50°C to 0°C over 4 hours (Rate: ~0.2°C/min).
-
Hold at 0°C for 2 hours to maximize yield.
-
-
Isolation:
-
Filter the slurry under vacuum.
-
Wash: Displace mother liquor with a chilled (0°C) mixture of EtOAc/Heptane (2:1 ratio).
-
Drying: Vacuum dry at 40°C for 12 hours.
-
Protocol B: The "Polishing" Step (Isopropanol Recrystallization)
Use this protocol if the optical rotation (enantiomeric excess) is lower than specification (<98% ee). Alcohols are excellent for chiral enrichment via kinetic resolution during crystallization.
-
Dissolution: Dissolve 1 g of semi-pure solid in Isopropanol (IPA, 15 volumes) at 80°C (Reflux).
-
Clarification: If the solution is colored, treat with Activated Carbon (5% w/w) for 15 mins, then filter hot.
-
Spontaneous Nucleation: Allow the filtrate to cool naturally to ambient temperature (25°C) without active cooling. The slower heat loss of IPA promotes the formation of the thermodynamically stable crystal lattice, often excluding the (R)-enantiomer.
-
Final Cooling: Once ambient, cool to -5°C for 2 hours.
-
Filtration: Filter and wash with cold IPA.
Process Logic & Decision Tree
The following diagram illustrates the decision logic for solvent selection based on the impurity profile of the crude material.
Figure 1: Decision matrix for selecting the optimal crystallization protocol based on input material quality.
Analytical Validation
To ensure the protocol is self-validating, every batch must undergo the following checks:
-
HPLC (Achiral): C18 Column, Acetonitrile/Buffer gradient. Target: >99.0% Area.
-
Key Impurity to Watch:Bis-alkylated amine . This forms if the stoichiometry during synthesis was off. It is very lipophilic and requires the EtOAc/Heptane wash to remove effectively.
-
-
Chiral HPLC: Chiralpak AD-H or OD-H column. Mobile Phase: Hexane/IPA/DEA (80:20:0.1).
-
XRPD (X-Ray Powder Diffraction): Confirm crystalline form. Amorphous halos indicate "oiling out" occurred; re-process using Protocol A with slower cooling.
References
-
Synthesis of Carvedilol & Impurity Profiling
-
Metabolite Characterization
- Title: 4'-Hydroxyphenyl Carvedilol (Metabolite Standard).
- Source: National Center for Advancing Transl
-
URL:[Link]
- Title: Process for preparation of carvedilol (US20060167077A1).
- Compound Identity Validation: Title: (S)-(-)-4'-Benzyloxyphenyl Carvedilol Product Page. Source: ChemicalBook / BroadBio.
Sources
- 1. US8058453B2 - Process for the preparation of Carvedilol Form II - Google Patents [patents.google.com]
- 2. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Process For The Preparation Of Carvedilol Free From Bis Impurity [quickcompany.in]
Troubleshooting & Optimization
Technical Support Center: Improving Aqueous Solubility of (S)-(-)-4'-Benzyloxyphenyl Carvedilol
Introduction
(S)-(-)-4'-Benzyloxyphenyl Carvedilol is a derivative and metabolite of Carvedilol, a non-selective beta-blocker and alpha-1 blocker used in treating hypertension and heart failure.[][2][3] The addition of a benzyloxy group to the Carvedilol structure potentially enhances its lipophilicity.[2] While this modification may offer unique pharmacological properties, it presents a significant challenge for researchers: extremely low aqueous solubility. This guide provides a comprehensive technical resource for scientists and drug development professionals encountering solubility issues with this compound in aqueous buffers. It offers troubleshooting advice, detailed experimental protocols, and an understanding of the physicochemical principles at play.
Understanding the Molecule: Inferred Properties
Direct experimental data for (S)-(-)-4'-Benzyloxyphenyl Carvedilol is scarce. However, we can infer its properties from the well-characterized parent compound, Carvedilol.
Carvedilol is a weakly basic drug classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[4][5] Its solubility is highly pH-dependent.[4][6] The addition of a large, non-polar benzyloxyphenyl group to the Carvedilol structure is expected to significantly increase its lipophilicity (LogP) and further decrease its aqueous solubility compared to the parent compound.
Table 1: Physicochemical Properties of Carvedilol for Reference
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆N₂O₄ | [7] |
| Molar Mass | 406.48 g/mol | [7] |
| Basic pKa | 7.8 - 8.2 | [6][8][9] |
| LogP | 3.8 - 4.2 | [6][7] |
| Aqueous Solubility | Practically insoluble in water; solubility increases at lower pH.[4][8][10] | [4][8][10] |
Given that (S)-(-)-4'-Benzyloxyphenyl Carvedilol retains the secondary amine of the parent structure, it will also behave as a weak base. Its solubility will be minimal at neutral and basic pH and will increase in acidic conditions where the amine group becomes protonated. The increased lipophilicity suggests that achieving desired concentrations in standard aqueous buffers (e.g., PBS at pH 7.4) will be exceptionally difficult without formulation aids.
Frequently Asked Questions (FAQs)
Here we address common questions and issues encountered when working with (S)-(-)-4'-Benzyloxyphenyl Carvedilol.
Q1: I'm trying to dissolve my compound directly in a pH 7.4 phosphate buffer, but it won't go into solution. Why is this happening?
A1: This is expected behavior for a highly lipophilic, weakly basic compound. At pH 7.4, which is close to the pKa of Carvedilol's secondary amine, a significant portion of the molecules are in their neutral, un-ionized state.[6] This neutral form has very low aqueous solubility. The added benzyloxyphenyl group further exacerbates this issue by increasing the molecule's overall hydrophobicity. Direct dissolution in neutral aqueous buffers is highly unlikely to succeed.
Q2: What is the first and simplest strategy I should try to get my compound into solution for a preliminary in vitro experiment?
A2: The most straightforward initial approach is a pH adjustment followed by the use of a co-solvent .[11][] First, prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.[] Then, dilute this stock into an acidic buffer (e.g., pH 3-5) where the compound is protonated and more soluble.[10] This method is often sufficient for initial screening but be mindful of potential precipitation when further diluting into neutral cell culture media.
Q3: My compound dissolves in an acidic buffer, but it precipitates when I add it to my cell culture medium at pH 7.4. What can I do?
A3: This is a classic problem for weakly basic drugs.[11] The shift from the acidic vehicle to the neutral pH of the medium causes the compound to deprotonate back to its less soluble, neutral form, leading to precipitation.
-
Immediate Solution: Decrease the final concentration of your compound in the medium. You may be exceeding its solubility limit at pH 7.4.
-
Advanced Solution: Employ a more robust formulation strategy, such as complexation with cyclodextrins, which can encapsulate the drug molecule and keep it soluble even at neutral pH.[13][14]
Q4: I've heard about using co-solvents. Which ones are recommended and what concentration should I start with?
A4: Co-solvents are water-miscible organic solvents that improve drug solubility by reducing the polarity of the aqueous vehicle.[15][16] For cell-based assays, it's crucial to use co-solvents at concentrations that are non-toxic to the cells.
-
Recommended Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) are commonly used.[][16]
-
Starting Concentrations: Begin by preparing a high-concentration stock (e.g., 10-50 mM) in 100% co-solvent. When diluting into your aqueous buffer, aim to keep the final co-solvent concentration below 1% (v/v), and ideally below 0.5%, to minimize cellular toxicity. Always run a vehicle control (buffer + co-solvent) in your experiments.
Q5: What are cyclodextrins and how can they help with my solubility problem?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble drug molecules, like (S)-(-)-4'-Benzyloxyphenyl Carvedilol, forming an "inclusion complex."[14][17] This complex is water-soluble, effectively shuttling the drug into the aqueous phase. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly effective and commonly used in pharmaceutical formulations.[10]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to overcoming common solubility challenges.
Problem 1: Compound Will Not Dissolve to Create a Stock Solution.
-
Probable Cause: The chosen solvent is inappropriate. While the compound is lipophilic, it still possesses polar functional groups.
-
Solution Pathway:
-
Try Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds. Carvedilol is freely soluble in DMSO.[8]
-
Try Methanol or Ethanol: These polar protic solvents are also good candidates. Carvedilol is soluble in methanol.[8]
-
Gentle Warming: Warm the solution to 30-40°C to aid dissolution.
-
Sonication: Use a bath sonicator to break up solid aggregates and enhance solvation.
-
Problem 2: Stock Solution is Clear, but Precipitation Occurs Immediately Upon Dilution into Aqueous Buffer (e.g., PBS pH 7.4).
-
Probable Cause: The aqueous buffer cannot accommodate the high concentration of the hydrophobic drug when the organic solvent is diluted. This is especially true at neutral pH.
-
Solution Pathway:
Problem 3: Solution is Initially Clear in Neutral Buffer but Becomes Cloudy or Shows Precipitate Over Time.
-
Probable Cause: The solution is supersaturated and thermodynamically unstable. The compound is slowly crashing out of the solution.
-
Solution Pathway:
-
Reduce Concentration: The most likely cause is that the concentration is above the kinetic solubility limit. Remake the solution at a lower concentration.
-
Incorporate Stabilizers: For weakly basic drugs, adding an acidifier (e.g., citric acid) can create a more acidic microenvironment within the formulation, keeping the drug ionized and soluble.[18][19]
-
Use Cyclodextrins: Cyclodextrin complexes provide excellent long-term stability by keeping the drug molecule shielded from the aqueous environment.[14]
-
Experimental Protocols
Protocol 1: Basic Solubility Enhancement using pH and Co-solvent
This protocol is a starting point for achieving a workable solution for initial experiments.
-
Stock Solution Preparation:
-
Accurately weigh (S)-(-)-4'-Benzyloxyphenyl Carvedilol powder.
-
Dissolve in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure complete dissolution using a vortex mixer and gentle warming if necessary. Store at -20°C.
-
-
Working Solution Preparation:
-
Prepare a sterile-filtered acidic buffer, such as 50 mM sodium citrate, pH 4.0.
-
Warm the buffer to room temperature.
-
While vortexing the acidic buffer, perform a serial dilution of your DMSO stock to reach your desired final concentration.
-
Crucial Step: Ensure the final concentration of DMSO in the aqueous solution is as low as possible, preferably below 1.0% (v/v), to avoid artifacts in biological assays.
-
-
Validation:
-
Visually inspect the final solution for any signs of precipitation or cloudiness against a dark background.
-
For quantitative analysis, measure the concentration using a validated HPLC-UV method to confirm the amount of dissolved drug.
-
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
This method provides a more robust and stable formulation, particularly for use in neutral pH environments like cell culture.
-
Screening for Optimal Cyclodextrin (CD):
-
Prepare separate aqueous solutions (e.g., in water or your desired buffer) of different cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), at a concentration of 10% (w/v).
-
Add an excess amount of (S)-(-)-4'-Benzyloxyphenyl Carvedilol powder to each CD solution.
-
Agitate the mixtures at room temperature for 24-48 hours to allow complexation to reach equilibrium.
-
Filter the suspensions through a 0.22 µm filter to remove undissolved drug.
-
Analyze the filtrate by HPLC-UV to determine the drug concentration. The CD solution yielding the highest concentration is the most effective.
-
-
Preparation of a Drug-CD Formulation:
-
Based on the screening results, prepare a solution of the optimal cyclodextrin (e.g., 10% w/v HP-β-CD) in the desired aqueous buffer.
-
Add the required amount of solid drug to the CD solution to achieve the target concentration.
-
Agitate (e.g., on a shaker or with a magnetic stirrer) until the drug is fully dissolved. This may take several hours. Gentle heating (40-50°C) can accelerate the process.
-
Sterile-filter the final solution through a 0.22 µm PVDF or other compatible filter.
-
-
Validation:
-
Confirm the final concentration via HPLC-UV.
-
The solution should remain clear and stable upon storage and when diluted into experimental media.
-
References
-
Schoenfeld, R., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
-
Mendham, A., et al. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. [Link]
-
Smith, J. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Doke, V.V., et al. (2020). Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Pharmaceutical Research. [Link]
-
Popescu, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
-
de Oliveira, M.A., et al. (2014). Evaluation and correlation of the physicochemical properties of carvedilol. PubMed. [Link]
-
de Oliveira, M.A., et al. (2014). Evaluation and correlation of the physicochemical properties of carvedilol. Taylor & Francis Online. [Link]
-
Savjani, K.T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
-
Gothoskar, A.V., et al. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Tapas, A., et al. (2011). AN IMPROVEMENT IN PHYSICOCHEMICAL PROPERTIES OF CARVEDILOL THROUGH SPHERICALLY AGGLOMERATED SOLID DISPERSIONS WITH PVP K30. Acta Poloniae Pharmaceutica. [Link]
-
Castillo, J.A., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]
-
Higashi, K., et al. (2021). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]
-
Tsume, Y., et al. (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. [Link]
-
de Oliveira, M.A., et al. (2014). Evaluation and correlation of the physicochemical properties of carvedilol. ResearchGate. [Link]
-
Wikipedia. (n.d.). Carvedilol. [Link]
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Maheshwari, R.K., et al. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Sharma, D., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Tran, H.T.T., et al. (2019). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [Link]
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]
-
National Center for Biotechnology Information. (n.d.). Carvedilol. PubChem. [Link]
-
Patel, J., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]
-
Loftsson, T., & Jonsdottir, G. (2007). Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note. PMC. [Link]
-
Tsume, Y., et al. (2019). Carvedilol solubility values (mg/mL) in the tree pH values 1.0, 4.0,.... ResearchGate. [Link]
-
Tran, H.T.T., et al. (2019). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. ResearchGate. [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. [Link]
-
Tsume, Y., et al. (2018). Chemical structure of carvedilol. ResearchGate. [Link]
-
Yue, T.L., et al. (1994). Carvedilol, a new vasodilating beta adrenoceptor blocker antihypertensive drug, protects endothelial cells from damage initiated by xanthine-xanthine oxidase and neutrophils. PubMed. [Link]
-
McTavish, D., et al. (1991). Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. PubMed. [Link]
Sources
- 2. 4'-Benzyloxy Carvedilol (887352-95-6) for sale [vulcanchem.com]
- 3. Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation and correlation of the physicochemical properties of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carvedilol - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wisdomlib.org [wisdomlib.org]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. ijpsr.com [ijpsr.com]
- 18. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing of Carvedilol Derivatives
Executive Summary: The "Sticky" Amine Challenge
Welcome to the technical support hub. If you are analyzing Carvedilol or its derivatives (e.g., 4-hydroxyphenyl carvedilol, N-formyl derivatives), you are dealing with a lipophilic, basic secondary amine (
The root cause of 90% of peak tailing issues with this molecule is secondary silanol interaction . The secondary amine moiety acts as a strong base, interacting ionically with residual acidic silanols (
Troubleshooting Knowledge Base (Q&A)
Case 1: "I am using a standard C18 column, and my Tailing Factor ( ) is > 2.0."
Diagnosis: Unwanted Secondary Silanol Interactions.[1]
The Mechanism: Standard silica supports have a silanol
Corrective Action Plan:
-
Lower the pH: Adjust your mobile phase to pH 2.5 – 3.0 .
-
Why: At pH 2.5, surface silanols are protonated (
, neutral), suppressing the ionic attraction.
-
-
Add a "Sacrificial" Base: Introduce Triethylamine (TEA) at 0.1% (10-15 mM).
-
Why: TEA is a smaller, highly active amine that saturates the remaining active silanol sites, effectively "capping" them so Carvedilol cannot bind.
-
-
Switch Stationary Phase: If using a traditional Type-A silica, switch to a Type-B (High Purity) Base-Deactivated column or a Hybrid Organic-Inorganic (BEH) particle.
Case 2: "My retention times are drifting, and the peak shape degrades over the sequence."
Diagnosis: Mobile Phase pH Instability or "Dewetting". The Mechanism: Carvedilol methods often use phosphate buffers. If the buffer capacity is too low, or if the organic modifier evaporates (changing the effective pH), the ionization state of the analyte shifts.
Corrective Action Plan:
-
Buffer Concentration: Ensure your phosphate buffer is at least 20–25 mM . Weak buffers (5–10 mM) are insufficient for basic drugs at low pH.
-
Temperature Control: Carvedilol separation is sensitive to mass transfer kinetics. Set the column oven to 40°C or 45°C .
-
Why: Higher temperature reduces mobile phase viscosity and improves the kinetics of desorption from the stationary phase, sharpening the peak.
-
Case 3: "I have tried low pH, but I still see tailing. What else?"
Diagnosis: Column Overload or Extra-Column Volume. The Mechanism: Basic drugs have non-linear isotherms. Even small mass loads can saturate the high-energy adsorption sites (silanols) first, leading to a "shark fin" or tailing peak.
Corrective Action Plan:
-
Reduce Injection Mass: Dilute the sample by 50% or reduce injection volume from 10
to 2 . If peak symmetry improves, you were mass overloading. -
Check Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent. Injecting Carvedilol dissolved in 100% Methanol into a 30% organic mobile phase causes "solvent shock" and peak distortion.
Visualizing the Troubleshooting Logic
The following decision tree outlines the systematic approach to resolving peak asymmetry for Carvedilol derivatives.
Figure 1: Systematic decision tree for diagnosing and correcting peak tailing in Carvedilol HPLC analysis.
Strategic Protocols
Protocol A: Mobile Phase Optimization for Basic Amines
Use this protocol to prepare a robust mobile phase that suppresses silanol activity.
| Component | Quantity/Conc. | Role |
| Buffer Salt | Potassium Dihydrogen Phosphate ( | 20 mM (approx. 2.72 g/L) |
| Modifier | Triethylamine (TEA) | 1.0 mL/L (approx. 7 mM) |
| pH Adjuster | Orthophosphoric Acid (85%) | Adjust to pH 2.5 ± 0.1 |
| Organic Phase | Acetonitrile (ACN) | 30% - 50% (Isocratic or Gradient) |
Step-by-Step:
-
Dissolve phosphate salt in 900 mL of HPLC-grade water.
-
Add TEA before adjusting pH (TEA is basic and will raise pH initially).
-
Adjust pH to 2.5 using Phosphoric Acid. Crucial: Do not use HCl or
as chloride/sulfate can corrode stainless steel or alter selectivity. -
Filter through a 0.45
Nylon filter. -
Mix with Acetonitrile. (Note: Phosphate buffers can precipitate in >80% ACN; keep organic below this limit).
Protocol B: Column Performance & Silanol Activity Test
Use this to determine if your column is the source of the problem.
-
Standard: Prepare a mix of Uracil (
marker), Toluene (neutral marker), and Carvedilol (basic probe). -
Conditions: 65:35 Methanol:Buffer (pH 7.0). Note: We use pH 7.0 here intentionally to provoke silanol activity.
-
Calculation: Calculate the Tailing Factor (
) for Carvedilol.-
If
while Toluene is , the column has high silanol activity. Replace with a "Base-Deactivated" (BD) or Hybrid column. -
If Toluene also tails, the issue is physical (void in column, bad connection, or detector time constant).
-
Mechanistic Insight: The Silanol Trap
To fix the problem, you must visualize the invisible chemistry occurring on the column surface.
Figure 2: Competitive binding mechanism. Triethylamine (TEA) effectively blocks the ionized silanol sites (
References
-
United States Pharmacopeia (USP). Monograph for Carvedilol.[2][3] USP-NF. (Standard methods for impurity profiling using phosphate buffer/TEA).
-
McCalley, D. V. (2023). Understanding and managing peak shapes for basic solutes in reversed-phase HPLC. Chemical Communications. (Authoritative review on silanol interactions).
-
Restek Corporation. LC Troubleshooting: All of My Peaks are Tailing! (Practical guide on secondary silanol interactions).
-
Agilent Technologies. Troubleshooting Peak Shape Issues in HPLC. (Hardware and chemistry troubleshooting).
-
Chrom Tech. What Causes Peak Tailing in HPLC? (Overview of asymmetry calculation and physical causes).
Sources
Resolving co-elution of carvedilol and benzyloxyphenyl impurities
Technical Support Center: Carvedilol Impurity Profiling Topic: Resolution of Carvedilol and Benzyloxyphenyl Impurities Document ID: TSC-CV-2026-02 Status: Active
Introduction: The Separation Challenge
Welcome to the technical support hub for Carvedilol analysis. This guide addresses a specific, high-difficulty separation scenario: the co-elution of Carvedilol (a non-selective
The Core Problem:
Carvedilol and its benzyloxyphenyl impurities share a nearly identical structural backbone (carbazole ring, secondary amine, and phenoxy ether). The primary difference is the presence of a benzyl group (phenylmethyl ether) on the impurity. On standard C18 columns, the hydrophobic retention of the benzyl group often overlaps with the broad elution band of the basic Carvedilol peak, leading to critical resolution failures (
This guide moves beyond standard USP monographs to provide a "Selectivity-First" approach, utilizing
Module 1: Diagnostic Workflow
Before altering your method, use this logic tree to identify the root cause of the co-elution.
Figure 1: Decision matrix for diagnosing resolution failures between Carvedilol and aromatic impurities.
Module 2: Critical Method Parameters (CMP)
To resolve the benzyloxyphenyl impurity, you must exploit the chemical difference between the analyte and the impurity.
Stationary Phase Selectivity ( )
-
The Issue: Standard C18 columns rely solely on hydrophobicity. Both Carvedilol and the Benzyloxyphenyl impurity are highly hydrophobic, leading to similar retention times.
-
The Fix: Use a Phenyl-Hexyl or Biphenyl column.
-
Mechanism: The impurity contains an extra aromatic ring (the benzyl group). Phenyl phases engage in
stacking interactions. The benzyloxyphenyl impurity, having greater -electron density, will interact more strongly with the Phenyl phase than Carvedilol does, shifting its retention time significantly downstream and clearing the co-elution window.
Mobile Phase pH
-
The Issue: Carvedilol is a base (secondary amine, pKa ~7.8). At neutral pH, it is partially ionized, leading to peak tailing that masks adjacent impurities.
-
The Fix: Maintain pH 2.0 – 2.5 .
-
Mechanism: At acidic pH, the amine is fully protonated (
). This prevents interaction with residual silanols on the silica surface, sharpening the Carvedilol peak and exposing the impurity peak that was previously hidden in the tail.
Organic Modifier
-
The Issue: Acetonitrile (ACN) is aprotic and suppresses
interactions less than Methanol (MeOH). -
The Fix: Use Methanol as the organic modifier if using a Phenyl column.
-
Mechanism: Methanol allows the
interactions between the solute and the stationary phase to dominate, maximizing the selectivity gain from the column switch.
Module 3: Step-by-Step Optimization Protocol
Objective: Isolate "Benzyloxyphenyl" impurity (Relative Retention Time ~1.2 - 1.4) from Carvedilol.[1][2][3][4][5][6][7]
Reagents & Equipment
-
Buffer: 20 mM Potassium Phosphate Monobasic (
), adjusted to pH 2.5 with Orthophosphoric Acid ( ). -
Solvent A: 100% Buffer.
-
Solvent B: 100% Methanol (LC-MS Grade).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl or similar).
Experimental Procedure
-
Preparation:
-
Dissolve Carvedilol standard to 0.5 mg/mL in Mobile Phase A:B (50:50).
-
Spike with Benzyloxyphenyl impurity to 0.1% level (if standard available) or use a forced degradation sample.
-
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 45°C (Higher temp improves mass transfer for bulky aromatic molecules).
-
Detection: UV at 240 nm (Carbazole absorbance max) and 220 nm (Benzene ring sensitivity).
-
-
Gradient Program:
-
Rationale: A shallow gradient is required to allow the
mechanism to differentiate the species.
-
| Time (min) | % Buffer (A) | % Methanol (B) | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | End Hold |
| 25.0 | 20 | 80 | Linear Gradient |
| 30.0 | 20 | 80 | Wash |
| 30.1 | 60 | 40 | Re-equilibration |
| 35.0 | 60 | 40 | End Run |
Module 4: Frequently Asked Questions (FAQs)
Q1: I see a shoulder on the main Carvedilol peak, but I am using a C18 column. Is this the impurity? A: Likely, yes. The benzyloxyphenyl impurity is structurally flexible. On C18, it often co-elutes as a "shoulder" due to lack of steric selectivity. Switch to a Phenyl-Hexyl column immediately to resolve this shoulder into a distinct peak.
Q2: My baseline is drifting at 240 nm during the gradient. A: This is common with phosphate buffers in Methanol. Ensure you use high-grade HPLC Methanol. If drift persists, switch the buffer to 0.1% Formic Acid (if MS compatible) or subtract a blank injection baseline.
Q3: Can I use Acetonitrile instead of Methanol? A: You can, but you may lose resolution. Acetonitrile forms a "pi-electron" layer on the stationary phase which can compete with the analyte's interaction with the phenyl rings on the column. If you must use ACN, lower the temperature to 30°C to increase retention.
Q4: The impurity elutes before Carvedilol. What is it? A: If an impurity elutes before Carvedilol, it is likely not the benzyloxyphenyl impurity. Early eluters are usually polar degradants like Carvedilol related compound A (2-(2-methoxyphenoxy)ethylamine). The benzyloxyphenyl impurity is more hydrophobic and should elute after the main peak.
References
-
United States Pharmacopeia (USP). Carvedilol Monograph: Organic Impurities.[2] USP-NF 2024. (Standard phosphate/ACN method baseline).
-
Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.[8] (Identifies benzyl-protected intermediates).
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development. (Explains Phenyl vs. C18 selectivity mechanisms).
-
Agilent Technologies. (2021).[9] How Do I Choose? A guide to HPLC column selection. (Selectivity parameters for aromatic separations).
Sources
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. veeprho.com [veeprho.com]
- 4. asianpubs.org [asianpubs.org]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jocpr.com [jocpr.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Optimizing Mobile Phase pH for Carvedilol Derivative Separation
Welcome to the technical support guide for optimizing the chromatographic separation of carvedilol and its related substances. As professionals in pharmaceutical analysis and development, you understand that achieving robust and reproducible separations is paramount. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter. We will delve into the science behind mobile phase pH selection, providing not just protocols, but the causal reasoning essential for effective method development.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH so critical for separating carvedilol and its derivatives?
A1: The mobile phase pH is arguably the most powerful tool for controlling the retention and selectivity of ionizable compounds like carvedilol in reversed-phase HPLC.[1][2][3] Carvedilol is a basic compound, containing a secondary amine group that can be protonated (gain a positive charge).[4]
-
Analyte Ionization: The ionization state of carvedilol and its impurities is directly governed by the mobile phase pH relative to their pKa values. The pKa is the pH at which the compound is 50% ionized and 50% neutral.[2][5] The experimentally determined pKa of carvedilol's secondary amine is approximately 7.8.[6][7]
-
Retention Behavior: In its ionized (protonated) form, carvedilol is more polar and will have weaker interactions with the non-polar C18 stationary phase, leading to shorter retention times.[2][3] Conversely, in its neutral (free base) form, it is more hydrophobic and will be retained longer.[3]
-
Selectivity Changes: Crucially, carvedilol's impurities—which may arise from synthesis or degradation—often have slightly different pKa values.[8][9][10][11] By carefully adjusting the mobile phase pH, you can exploit these subtle differences in ionization to dramatically alter the separation selectivity between the main peak and its related substances.[1]
Q2: I see different pKa values for carvedilol in the literature, ranging from 7.8 to 8.8. Which one should I trust?
A2: It is common to find slight variations in reported pKa values due to different experimental conditions like temperature, ionic strength, and measurement technique.[6] However, multiple experimental determinations converge on a pKa value of approximately 7.8 for the secondary amine group.[6][7] For chromatographic purposes, using pKa ≈ 7.8 is a reliable starting point for method development. The key is not the exact value but understanding the relationship: below this pH, the molecule becomes increasingly protonated (charged), and above it, it becomes increasingly neutral.
Q3: How do I choose the right buffer and concentration for my target pH?
A3: Proper buffer selection is essential for maintaining a stable and reproducible pH, which is critical for robust methods.[12]
-
Buffering Range: A buffer is most effective within +/- 1 pH unit of its pKa.[5][13] For example, an acetate buffer (pKa ≈ 4.8) is ideal for controlling pH between 3.8 and 5.8, while a phosphate buffer (pKa ≈ 7.2) is suitable for a pH range of 6.2 to 8.2.[12]
-
Concentration: A buffer concentration of 10-50 mM is generally sufficient for analyzing small molecules.[12][13] Start with a concentration of around 20-25 mM.[5] Using too high a concentration can risk precipitation when mixed with the organic mobile phase, leading to column blockage and pressure issues.[13]
-
Compatibility: For LC-MS applications, volatile buffers like formate (pKa ≈ 3.8) and acetate (pKa ≈ 4.8) are preferred.[12][14] For UV-only detection, phosphate buffers are a robust and common choice.[12][13]
| Buffer | pKa (at 25°C) | Useful pH Range | Common Use Case for Carvedilol |
| Phosphate | 2.1, 7.2, 12.3 | 1.1-3.1, 6.2-8.2 | Excellent for low pH (e.g., pH 2-3) and near-neutral pH work with UV detection.[12] |
| Formate | 3.8 | 2.8-4.8 | Good for low to mid-range pH, especially for LC-MS compatibility.[12] |
| Acetate | 4.8 | 3.8-5.8 | Ideal for mid-range pH control, also LC-MS compatible.[12] |
Table 1: Common HPLC Buffers and Their Properties.
Troubleshooting Guide
Q4: My carvedilol peak is showing significant tailing. How can adjusting the pH help resolve this?
A4: Peak tailing for basic compounds like carvedilol is a classic chromatography problem, often caused by secondary interactions between the protonated analyte and residual silanol groups on the silica-based column packing.[2][15]
-
Mechanism: At a low to mid-range pH (e.g., pH 3-5), the secondary amine on carvedilol is fully protonated (positively charged). Residual silanols on the C18 column surface can be deprotonated (negatively charged), creating sites for strong ionic interactions. This causes a portion of the analyte molecules to "stick" to the stationary phase, resulting in a tailing peak.[15]
-
Solution 1: Low pH (Ion Suppression of Silanols): By lowering the mobile phase pH to between 2.0 and 3.0, you protonate the residual silanols, neutralizing their negative charge.[15] This minimizes the secondary ionic interactions and typically results in a much sharper, more symmetrical peak. Many USP and validated methods for carvedilol operate in this low pH range (pH 2.0 - 3.4).[16][17][18][19][20][21]
-
Solution 2: High pH (Ion Suppression of Analyte): An alternative approach is to increase the mobile phase pH to a value at least 1.5-2 units above the analyte's pKa (e.g., pH > 9.5).[3] At this high pH, carvedilol is in its neutral, uncharged form, which eliminates the ionic interaction with silanols. This can dramatically improve peak shape and often increases retention.[3] Caution: This approach requires a pH-stable HPLC column, as traditional silica columns will dissolve at pH > 8.[13]
Caption: Effect of pH on Carvedilol-Silanol Interactions.
Q5: I am struggling to separate carvedilol from a critical impurity. How can I systematically use pH to improve resolution?
A5: This is precisely where pH becomes a powerful method development tool. If an impurity has a different pKa or a different number of ionizable groups, its retention time will change differently than carvedilol's as you vary the pH. A pH scouting experiment is the most effective way to find the optimal separation window.
Experimental Protocol: pH Scouting for Method Optimization
This protocol outlines a systematic approach to evaluate the effect of mobile phase pH on the separation of carvedilol and its derivatives.
1. Preparation of Mobile Phase Buffers:
-
Prepare three to five aqueous buffer solutions at a 20 mM concentration, covering a wide pH range. Ensure you choose buffers that are effective at your target pHs (see Table 1).
- Example Set:
-
pH 2.5: 20 mM Potassium Phosphate, adjusted with Phosphoric Acid.
-
pH 4.5: 20 mM Ammonium Acetate, adjusted with Acetic Acid.
-
pH 6.5: 20 mM Potassium Phosphate, adjusted with Potassium Hydroxide.
-
pH 8.5 (Requires pH-stable column): 20 mM Ammonium Carbonate.
-
Crucially, always measure and adjust the pH of the aqueous buffer before mixing it with the organic solvent. [15]
2. Chromatographic Conditions (Starting Point):
-
Column: A high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Buffer (e.g., 40:60 v/v). Keep the organic-to-aqueous ratio constant for all experiments.
-
Flow Rate: 1.0 mL/min.
-
Detection: 240 nm, as this is a common wavelength for carvedilol and its impurities.[17][20][22]
-
Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample: A solution containing carvedilol and a mix of its known impurities or a stressed (degraded) sample.
3. Experimental Workflow:
-
Equilibrate the system thoroughly with the first mobile phase (e.g., pH 2.5) for at least 20 column volumes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Perform triplicate injections of your sample to assess reproducibility.
-
Flush the system with a high percentage of organic solvent (e.g., 80% Acetonitrile) before introducing the next mobile phase.
-
Repeat steps 1-4 for each pH value you are testing.
4. Data Analysis:
-
For each pH, record the retention time (RT), peak area, tailing factor, and resolution between carvedilol and each impurity.
-
Plot the retention time of each compound as a function of mobile phase pH.
-
The optimal pH will be the one that provides the greatest resolution (baseline separation, if possible) for all critical pairs. A general rule is to work at a pH that is at least 1.5-2 units away from the pKa of the analytes to ensure the method is robust against small pH fluctuations.[2][15]
Caption: Systematic Workflow for pH Scouting Experiment.
By following this structured, science-driven approach, you can effectively troubleshoot separation issues and develop robust, reproducible HPLC methods for carvedilol and its related substances.
References
-
pKa Determination of Carvedilol by Spectrophotometry. Research Journal of Pharmacy and Technology. [Link]
-
Your guide to select the buffer in HPLC development part 1. PharmaCores. [Link]
-
Development and estimation of carvedilol in oral dosage form using HPLC method. International Journal of Medical Sciences. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Phenomenex. [Link]
-
A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]
-
Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega. [Link]
-
Carvedilol Impurity. Alentris Research Pvt. Ltd. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]
-
Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
-
The LCGC Blog: Buffer Choice for HPLC Separations. LCGC Europe. [Link]
-
PRODUCT MONOGRAPH Pr CARVEDILOL. Sivem Pharmaceuticals. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
Carvedilol Impurities and Related Compound. Veeprho. [Link]
-
Reversed-phase HPLC Buffers. Restek. [Link]
-
Effects of pH of the mobile phase on peak heights of carvedilol and... ResearchGate. [Link]
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]
-
Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. ResearchGate. [Link]
-
Non-Aqueous Electromigration Analysis of Some Degradation Products of Carvedilol. National Center for Biotechnology Information. [Link]
-
pKa and ΔpKa value of Carvedilol and coformers. ResearchGate. [Link]
-
ASSAY METHOD AND VALIDATION FOR THE CARVEDIDOL TABLET FORMULATION BY USING RP-HPLC. JETIR. [Link]
-
Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and Characterization of Potential Impurities of Carvedilol, an Antihypertensive Drug. Taylor & Francis Online. [Link]
-
Carvedilol usp 2025. Web of Pharma. [Link]
-
Carvedilol Tablets usp 2025. Web of Pharma. [Link]
-
Carvedilol. National Center for Biotechnology Information. [Link]
-
Dissolution Method Evaluation for Carvedilol Tablets. ResearchGate. [Link]
-
Draft Guidance on Carvedilol Phosphate December 2025. U.S. Food and Drug Administration. [Link]
-
Carvedilol. Wikipedia. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Carvedilol - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. s3.pgkb.org [s3.pgkb.org]
- 8. alentris.org [alentris.org]
- 9. veeprho.com [veeprho.com]
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- 13. Your guide to select the buffer in HPLC development part 1 [pharmacores.com]
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- 15. agilent.com [agilent.com]
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- 19. jetir.org [jetir.org]
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- 22. drugfuture.com [drugfuture.com]
Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Carvedilol and its Metabolites
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the LC-MS analysis of carvedilol and its metabolites. This resource is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome matrix effects and ensure the integrity of your bioanalytical data.
Understanding the Challenge: The "Why" Behind Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] For carvedilol analysis, this typically includes plasma proteins, lipids, salts, and other endogenous substances.[1] Matrix effects, most commonly observed as ion suppression or enhancement, occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your assay.[2]
This guide will walk you through a systematic approach to identifying, troubleshooting, and mitigating these effects, ensuring your results are both reliable and reproducible.
Troubleshooting Guide: A Symptom-Based Approach
Issue 1: Poor Peak Shape and Tailing for Carvedilol or its Metabolites
Potential Cause: Suboptimal chromatographic conditions or residual matrix components interfering with the analyte's interaction with the stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Carvedilol is a basic compound.[4] Ensure the mobile phase pH is at least 2 pH units below the pKa of carvedilol to promote its protonation and improve peak shape on a reversed-phase column. A common choice is adding 0.1% formic acid to the mobile phase.[5][6]
-
Gradient Optimization: A shallow gradient elution can help resolve carvedilol and its more polar metabolites from endogenous interferences.[7][8] Experiment with the gradient slope and duration to maximize separation.
-
Column Selection: Consider using a column with a different stationary phase chemistry. While C18 columns are common, a phenyl-hexyl or a biphenyl column might offer different selectivity for carvedilol and co-eluting matrix components.[8]
Issue 2: Inconsistent or Low Analyte Recovery
Potential Cause: Inefficient sample extraction or loss of analyte during sample preparation steps.
Troubleshooting Steps:
-
Optimize LLE/SPE Conditions:
-
Liquid-Liquid Extraction (LLE): The choice of organic solvent is critical. A mixture of diethyl ether and ethyl acetate (3:1, v/v) has been shown to be effective for carvedilol extraction from plasma.[9][10][11] Ensure the pH of the aqueous phase is adjusted to a basic pH (e.g., with 1M NaOH) to neutralize carvedilol and facilitate its transfer into the organic phase.[10][11]
-
Solid-Phase Extraction (SPE): Mixed-mode cation exchange (MCX) cartridges are a good choice for extracting basic compounds like carvedilol from plasma.[6] The protocol should include conditioning, equilibration, sample loading, washing (to remove interferences), and elution steps.
-
-
Evaluate Extraction Efficiency: To determine if your extraction is the source of the problem, compare the peak area of an analyte spiked into a blank matrix before extraction with the peak area of the same amount of analyte spiked into the solvent from a blank matrix extract after extraction. Low recovery indicates a need to refine the extraction protocol.[12]
Issue 3: Significant Ion Suppression or Enhancement
Potential Cause: Co-elution of matrix components, particularly phospholipids, that compete with the analyte for ionization in the ESI source.[13]
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram.[2] Infuse a constant flow of a standard solution of carvedilol and its metabolites into the LC eluent post-column while injecting a blank, extracted plasma sample. Dips in the baseline signal indicate retention times where ion suppression is occurring.
-
Improve Sample Cleanup:
-
Protein Precipitation (PPT) followed by SPE or LLE: While simple, PPT alone is often insufficient for removing phospholipids.[13] A subsequent SPE or LLE step is highly recommended.
-
Phospholipid Removal Plates/Cartridges: These specialized SPE products are designed to selectively remove phospholipids from the sample extract.[13]
-
-
Modify Chromatographic Conditions: Adjust the gradient to ensure carvedilol and its metabolites elute in a region free of significant ion suppression, as identified by the post-column infusion experiment.[2]
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of carvedilol I should be concerned about?
A1: The primary active metabolites of carvedilol are 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol, formed mainly by the action of the CYP2D6 enzyme.[4][14][15] O-desmethyl carvedilol is another metabolite, produced by CYP2C9.[14][16] Due to its pharmacological activity, 4'-hydroxyphenyl carvedilol is often quantified alongside the parent drug in pharmacokinetic studies.[5][6][17][18]
Q2: How do I properly assess matrix effects according to regulatory guidelines?
A2: According to FDA guidance on bioanalytical method validation, matrix effects should be evaluated by comparing the response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration.[19][20][21][22] This should be performed using at least six different lots of the biological matrix.[21] The coefficient of variation (%CV) of the IS-normalized matrix factor should be within 15%.[18]
Q3: Can I use a simple protein precipitation method for my analysis?
A3: While protein precipitation with a solvent like acetonitrile is a quick and easy sample preparation technique, it is often not sufficient to eliminate matrix effects in LC-MS/MS analysis, especially for sensitive assays.[13][23] This method does not effectively remove phospholipids, which are major contributors to ion suppression.[13] For robust and reliable results, more comprehensive sample preparation techniques like LLE or SPE are recommended.[5][6][9][10]
Q4: What are some key parameters to consider when setting up the mass spectrometer for carvedilol analysis?
A4: Carvedilol and its hydroxylated metabolites ionize well in positive electrospray ionization (ESI) mode.[17][18] You will need to optimize the precursor-to-product ion transitions for multiple reaction monitoring (MRM) for both the analytes and a suitable internal standard. For carvedilol, a common transition is m/z 407.1 → 100.1.[18] For 4'-hydroxyphenyl carvedilol, a transition of m/z 423.1 → 222.0 has been reported.[18]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Carvedilol from Human Plasma
This protocol is adapted from established methods for carvedilol extraction.[9][10][11]
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., carvedilol-d5)
-
1 M Sodium Hydroxide (NaOH)
-
Extraction Solvent: Diethyl ether:Ethyl acetate (3:1, v/v)
-
Reconstitution Solution: Mobile phase or a compatible solvent mixture
Procedure:
-
Pipette 500 µL of plasma into a clean microcentrifuge tube.
-
Add the appropriate volume of the IS working solution.
-
Add 500 µL of 1 M NaOH and vortex for 30 seconds.
-
Add 2 mL of the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of Carvedilol from Human Plasma
This protocol provides a general workflow for SPE using a mixed-mode cation exchange cartridge.[6]
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution
-
Mixed-Mode Cation Exchange (MCX) SPE Cartridges
-
4% Phosphoric acid in water
-
Methanol
-
Elution Solvent: 5% Ammonium hydroxide in methanol
Procedure:
-
Pre-treat Sample: To 500 µL of plasma, add the IS and 500 µL of 4% phosphoric acid. Vortex to mix.
-
Condition Cartridge: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate Cartridge: Pass 1 mL of water through the cartridge.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash 1: Pass 1 mL of 4% phosphoric acid in water through the cartridge to remove acidic and neutral interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge to remove remaining polar interferences.
-
Elute Analyte: Elute the carvedilol and its metabolites with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Data Presentation
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Extraction Recovery | 91.8% | 78.9% (Carvedilol), 83.25% (4-OH Carvedilol) | [9],[5][6] |
| LLOQ | 10 ng/mL (HPLC-Fluorescence) | 0.5 ng/mL (Carvedilol), 0.3 ng/mL (4-OH Carvedilol) | [9],[5][6] |
| Matrix Effect | Not explicitly quantified | "Practically absent" | [5][6] |
This table summarizes typical performance characteristics for different sample preparation methods. Actual results may vary depending on the specific assay conditions.
Visualizations
Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for diagnosing and resolving common matrix effect issues.
Decision Tree for Sample Preparation Method Selection
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resolvemass.ca [resolvemass.ca]
- 20. pharmacompass.com [pharmacompass.com]
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- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming racemization issues during (S)-(-)-4'-Benzyloxyphenyl Carvedilol synthesis
Topic: Overcoming Racemization Issues During the Synthesis of (S)-(-)-4'-Benzyloxyphenyl Carvedilol
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
Welcome to our dedicated guide on maintaining stereochemical purity during the synthesis of (S)-(-)-4'-Benzyloxyphenyl Carvedilol. The therapeutic efficacy of this molecule is intrinsically linked to its (S)-enantiomer. However, the synthetic route, particularly the nucleophilic ring-opening of the chiral epoxide, is a critical control point where stereochemical integrity can be compromised. This document provides a framework built on mechanistic understanding and field-proven strategies to help you diagnose, troubleshoot, and ultimately prevent racemization in your synthesis, ensuring the production of a highly pure active pharmaceutical ingredient (API).
Section 1: The Mechanistic Heart of the Problem
The core of the synthesis involves the reaction of an (S)-epoxide intermediate with the primary amine, 4'-benzyloxyphenoxy ethylamine. The desired outcome is a clean SN2 reaction. In this mechanism, the amine attacks the sterically least hindered carbon of the epoxide, leading to an inversion of configuration at that specific carbon. Since the chiral center of the starting material is not the site of attack, its configuration should be preserved, resulting in the desired (S)-product.[1][2][3]
Racemization occurs when reaction conditions deviate from this ideal SN2 pathway, introducing side reactions that either invert the desired stereocenter or allow for an equilibrium between the (S) and (R) forms.
Caption: Ideal SN2 pathway versus pathways leading to racemization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary step where racemization occurs in this synthesis? A1: The most critical step is the nucleophilic ring-opening of the (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole intermediate. High temperatures, inappropriate choice of base, or certain solvents can introduce SN1 character to the reaction, proceeding through a planar carbocation-like intermediate that loses stereochemical information. Furthermore, after the ring has opened, the newly formed secondary alcohol can be deprotonated by a strong base, which can potentially lead to epimerization at the chiral center under harsh conditions.
Q2: How can I reliably quantify the enantiomeric excess (e.e.) of my product? A2: The gold standard for determining the enantiomeric purity of Carvedilol and its analogs is chiral High-Performance Liquid Chromatography (chiral HPLC) .[4][5] This direct method uses a chiral stationary phase that differentially interacts with the (S) and (R) enantiomers, allowing for their baseline separation and precise quantification. It is imperative to develop and validate a robust chiral HPLC method as per ICH guidelines to ensure the reliability of your results.[4] Indirect methods, which involve derivatizing the enantiomers with a chiral agent to form diastereomers, can also be used but are often more complex.[6][7]
Q3: Can impurities, other than the (R)-enantiomer, affect the process? A3: Yes. A common and problematic side-product in Carvedilol synthesis is the "bis impurity," where a second molecule of the epoxide reacts with the secondary amine of the desired product.[8][9][10] The conditions that favor the formation of this impurity (e.g., incorrect stoichiometry, high temperatures) often overlap with those that cause racemization.[8] Therefore, minimizing the bis impurity can also lead to better stereochemical control.
Section 3: Troubleshooting Guide for Racemization Control
This guide provides a systematic approach to identifying and rectifying common causes of racemization.
| Problem | Potential Root Cause | Mechanistic Explanation & Recommended Solution |
| Low Enantiomeric Excess (e.e.) | Excessive Reaction Temperature | Explanation: Higher temperatures can provide enough energy to favor an SN1-type mechanism over the desired SN2 pathway, leading to a loss of stereospecificity.[11] Solution: Maintain the reaction temperature in the range of 70-85°C. Conduct a temperature screening study to find the optimal balance between reaction rate and stereochemical purity. |
| Inappropriate Base or Base Concentration | Explanation: Strong, non-hindered bases can deprotonate the secondary alcohol of the product, creating an alkoxide. Under certain conditions, this can facilitate reversible reactions that scramble the stereocenter. Solution: Avoid strong inorganic bases like NaOH or KOH. Use a non-nucleophilic, sterically hindered organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Use the minimum effective amount of base (typically 1.1-1.5 equivalents). | |
| Suboptimal Solvent Choice | Explanation: Highly polar aprotic solvents (e.g., DMSO, DMF) can stabilize carbocationic intermediates, potentially promoting the SN1 pathway.[12] Solution: Use a protic solvent like isopropanol or a non-polar aprotic solvent like toluene. These solvents are less likely to stabilize charge separation in the transition state, thus favoring the SN2 mechanism. Isopropanol is often a good starting point.[13] | |
| Inconsistent Batch-to-Batch e.e. | Variable Raw Material Quality | Explanation: Trace acidic or basic impurities in starting materials or solvents can act as unintended catalysts for side reactions that degrade stereochemical purity. Solution: Implement rigorous quality control on all incoming materials. Ensure solvents are anhydrous and reagents are of high purity. |
| Presence of Atmospheric Moisture | Explanation: Water can hydrolyze the epoxide to form a diol, complicating the reaction profile and potentially altering the local pH and reaction kinetics. Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
Section 4: Validated Experimental Protocol
This protocol is designed to minimize racemization during the key epoxide ring-opening step for the synthesis of (S)-(-)-4'-Benzyloxyphenyl Carvedilol.
Materials:
-
(S)-4-(oxiran-2-ylmethoxy)-9H-carbazole
-
4'-Benzyloxyphenoxy ethylamine
-
Isopropanol (Anhydrous)
-
Triethylamine (TEA, Anhydrous)
-
Ethyl Acetate
-
Deionized Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-necked flask with a condenser, magnetic stirrer, and a nitrogen inlet. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Charging: Charge the flask with (S)-4-(oxiran-2-ylmethoxy)-9H-carbazole (1.0 eq) and anhydrous isopropanol (10 volumes). Begin stirring.
-
Amine Addition: Add 4'-Benzyloxyphenoxy ethylamine (1.05 eq) to the suspension.
-
Base Addition: Add anhydrous triethylamine (1.2 eq) to the reaction mixture.
-
Controlled Heating: Heat the mixture to a controlled temperature of 80°C. Monitor the reaction progress by TLC or HPLC (typically 12-18 hours).
-
Quenching & Solvent Removal: Upon completion, cool the reaction to room temperature. Remove the isopropanol under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate (15 volumes). Wash the organic layer with deionized water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of ethyl acetate.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product via column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
-
Stereochemical Analysis: Analyze the purified product using a validated chiral HPLC method to confirm high enantiomeric excess (>99.5% e.e.).
Caption: A logical troubleshooting workflow for addressing racemization issues.
References
-
Journal of Chromatographic Science. (n.d.). Determination of Carvedilol Enantiomers in Pharmaceutical Dosages by SBSE–HPLC Based on Diastereomer Formation. Oxford Academic. Available from: [Link]
-
Journal of Medicinal Chemistry. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Carvedilol Derivatives That Protect Sensory Hair Cells from Aminoglycoside-Induced Damage by Blocking the Mechanoelectrical Transducer Channel. ACS Publications. Available from: [Link]
-
PubMed. (n.d.). Novel design and synthesis of modified structure of carvedilol. Available from: [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Available from: [Link]
-
Scientific Research Publishing. (n.d.). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. Available from: [Link]
- Google Patents. (n.d.). EP1741700B1 - Process for the preparation of carvedilol.
-
PubMed. (n.d.). Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism. Available from: [Link]
-
ResearchGate. (2019). Enantiomeric Determination of Carvedilol by a Newly Developed and Validated Chiral HPLC Method. Available from: [Link]
-
Scholars Research Library. (n.d.). Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. Available from: [Link]
-
Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Available from: [Link]
-
University of Illinois. (2020). Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Available from: [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Available from: [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]
-
YouTube. (2018). Stereochemistry of epoxide ring-opening. Available from: [Link]
-
Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of carvedilol. Available from: [Link]
-
JETIR. (n.d.). BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. Available from: [Link]
- Google Patents. (n.d.). US20080214833A1 - Process For Manufacture of Racemic Carvedilol.
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF CARVEDILOL. Available from: [Link]
-
PubMed Central. (2022). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol at a low dose. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. jocpr.com [jocpr.com]
- 10. connectjournals.com [connectjournals.com]
- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 12. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 13. US20080214833A1 - Process For Manufacture of Racemic Carvedilol - Google Patents [patents.google.com]
Technical Support Center: (S)-Carvedilol Benzylation
Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals focused on the synthesis of (S)-carvedilol derivatives. Specifically, it addresses the challenges associated with the N-benzylation of the carbazole moiety in (S)-carvedilol. The following content is structured as a series of troubleshooting questions and in-depth answers, designed to help you diagnose issues, optimize reaction conditions, and ultimately improve your product yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My benzylation yield is consistently low (<50%). What are the primary factors I should investigate?
Low yield in this Williamson ether-like synthesis is a common but solvable problem. The root cause often lies in one of four areas: incomplete deprotonation, reagent quality, reaction kinetics, or competing side reactions.
-
1. Inefficient Deprotonation: The reaction begins with the deprotonation of the carbazole nitrogen, which has a pKa of approximately 17 in DMSO. This step is critical; if the base is not strong enough or used in a sufficient molar excess, a significant portion of your starting material will remain unreacted.
-
Troubleshooting:
-
Base Strength: Carbonate bases like potassium carbonate (K₂CO₃) are common but may not be sufficient for complete deprotonation, leading to slow or incomplete reactions. Consider switching to a stronger base like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). Cesium carbonate is often favored as the larger cation can increase the nucleophilicity of the resulting carbazole anion, a phenomenon known as the "cesium effect".
-
Molar Ratio: Ensure you are using at least 1.1 to 1.5 molar equivalents of the base. For stronger, moisture-sensitive bases like NaH, it's crucial to use fresh, high-purity material.
-
-
-
2. Reagent & Solvent Purity:
-
Benzylating Agent: Benzyl bromide is more reactive than benzyl chloride but is also more prone to degradation. Ensure it is fresh and stored properly.
-
Solvent: The use of anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile is essential. Any residual water will quench the strong base (especially NaH) and hydrolyze the benzylating agent, directly reducing your yield. Always use a freshly opened bottle or a properly dried solvent.
-
-
3. Suboptimal Kinetics (Time & Temperature):
-
This Sₙ2 reaction is temperature-dependent. Room temperature may be insufficient for weaker bases. Gently heating the reaction to 40-60 °C can significantly increase the reaction rate. However, excessive heat can promote side reactions.
-
Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
4. Competing Side Reactions: The most significant competing reaction is the O-benzylation of the secondary alcohol on the side chain. This is discussed in detail in the next question.
Q2: I'm observing a major side product in my reaction mixture. How can I identify and minimize it?
The primary side product in the benzylation of (S)-carvedilol is almost certainly the O-benzylated isomer, resulting from the alkylation of the secondary alcohol. The N-benzylated product is the thermodynamically favored product, while the O-benzylated product is often the kinetically favored one, especially under certain conditions.
Identification: You can distinguish between the N- and O-benzylated products using HPLC and NMR spectroscopy. The O-benzylated product is typically less polar and will have a longer retention time on a reverse-phase HPLC column. In ¹H NMR, the disappearance of the carbazole N-H proton signal (around 11 ppm) confirms N-benzylation, while the disappearance of the alcohol O-H proton signal confirms O-benzylation.
Minimization Strategies:
-
Choice of Base: This is the most critical factor for selectivity.
-
Strong, non-nucleophilic bases like Sodium Hydride (NaH) will preferentially deprotonate the more acidic carbazole nitrogen over the alcohol, strongly favoring N-benzylation.
-
Weaker bases like K₂CO₃ can lead to a mixture of products as the deprotonation equilibrium is less selective.
-
-
Temperature Control: Lowering the reaction temperature can sometimes favor N-alkylation. Start the reaction at 0 °C, add the benzylating agent slowly, and then allow the reaction to warm to room temperature.
-
Solvent Polarity: The choice of solvent can influence the selectivity. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively solvate the cations, leaving a more "naked" and highly reactive carbazole anion,
Technical Support Center: Purification of (S)-(-)-4'-Benzyloxyphenyl Carvedilol
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the removal of unreacted reagents from (S)-(-)-4'-Benzyloxyphenyl Carvedilol samples. The following sections are designed to offer both theoretical understanding and practical, step-by-step protocols to address common purification challenges.
Introduction to the Purification Challenge
The synthesis of (S)-(-)-4'-Benzyloxyphenyl Carvedilol involves a multi-step process, culminating in the formation of the target molecule. However, the final product is often contaminated with unreacted starting materials, reagents, and side products. The primary impurities depend on the synthetic route but commonly include precursors to the Carvedilol backbone and reagents from the introduction of the benzyloxyphenyl moiety, typically via a Williamson ether synthesis. Effective purification is critical to ensure the compound's purity for downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most likely unreacted reagents in my (S)-(-)-4'-Benzyloxyphenyl Carvedilol sample?
The impurities present in your sample will largely depend on the specific synthetic pathway employed. A common route involves the synthesis of a Carvedilol precursor containing a phenolic hydroxyl group, which is then benzylated.
Likely Unreacted Reagents from Carvedilol Core Synthesis:
-
(S)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-hydroxyphenoxy)ethyl]amino]-2-propanol: A common precursor with a free phenol group.
-
4-(2,3-Epoxypropoxy)carbazole: A key intermediate in Carvedilol synthesis.[1][2]
-
2-(2-Methoxyphenoxy)ethylamine: The side-chain amine component.[1]
-
Epichlorohydrin and 4-Hydroxycarbazole: The initial starting materials for the epoxypropoxy carbazole intermediate.[2][3]
Likely Unreacted Reagents from Benzylation (Williamson Ether Synthesis):
-
Benzyl halide (e.g., benzyl bromide or chloride): The benzylating agent.[4][5][6]
-
Base (e.g., potassium carbonate, sodium hydride): Used to deprotonate the phenolic hydroxyl group.
-
Unreacted (S)-(-)-4'-Hydroxyphenyl Carvedilol: The direct precursor to your final product.
Common Side Products:
-
Bis-impurity: A common impurity in Carvedilol synthesis formed by the reaction of two epoxide molecules with one amine.[7][8][9]
-
1,4-Bis(benzyloxy)benzene: A potential byproduct if hydroquinone is used as a starting material for the benzyloxyphenyl moiety.[1]
FAQ 2: How can I remove unreacted phenolic precursors from my sample?
Unreacted phenolic compounds, such as (S)-(-)-4'-Hydroxyphenyl Carvedilol or 4-hydroxycarbazole, can often be removed by leveraging their acidic nature.
Troubleshooting Guide: Base Extraction for Phenolic Impurity Removal
This protocol is based on the principle that phenols are acidic and will be deprotonated by a moderately strong base to form water-soluble phenolates.
Experimental Protocol:
-
Dissolution: Dissolve the crude (S)-(-)-4'-Benzyloxyphenyl Carvedilol sample in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a slightly stronger base like sodium carbonate (Na₂CO₃). The unreacted phenol will partition into the aqueous layer as its sodium salt.[10]
-
Separation: Carefully separate the aqueous layer.
-
Repeat: Repeat the aqueous base wash two to three times to ensure complete removal of the phenolic impurities.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Causality: The basic wash deprotonates the acidic phenol, forming a water-soluble salt that is extracted from the organic phase. The desired product, lacking the acidic phenolic proton, remains in the organic layer.
Diagram: Workflow for Base Extraction of Phenolic Impurities
Caption: Workflow for removing acidic phenolic impurities via base extraction.
FAQ 3: My sample still shows impurities after a base wash. What other techniques can I use?
If impurities persist, particularly non-acidic ones like unreacted benzyl halides or the bis-impurity, chromatographic or crystallization techniques are recommended.
Troubleshooting Guide: Purification by Column Chromatography and Crystallization
A. Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Experimental Protocol:
-
Stationary Phase: Prepare a silica gel column.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A common starting point for Carvedilol-related compounds is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[2]
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
B. Crystallization
Crystallization is an effective method for purifying solid compounds.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which (S)-(-)-4'-Benzyloxyphenyl Carvedilol is soluble at high temperatures but less soluble at lower temperatures. Ethyl acetate is a commonly used solvent for Carvedilol crystallization.[7][8]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.
-
Cooling: Slowly cool the solution to allow for the formation of crystals. The cooling rate can influence crystal size and purity.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Data Presentation: Solvent Systems for Carvedilol Purification
| Purification Technique | Common Solvents | Target Impurities Removed |
| Column Chromatography | Hexane/Ethyl Acetate, Toluene/Ethyl Acetate | Wide range of polar and non-polar impurities |
| Crystallization | Ethyl Acetate, Ethanol, Isopropanol | Impurities with different solubility profiles |
FAQ 4: How can I confirm the purity of my final product?
Several analytical techniques can be used to assess the purity of your (S)-(-)-4'-Benzyloxyphenyl Carvedilol.
Troubleshooting Guide: Analytical Techniques for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): This is the most common and quantitative method for assessing purity. A reversed-phase C18 or C8 column is typically used with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[11][12][13] Impurities will appear as separate peaks from the main product peak.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of a reaction or purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities by identifying characteristic signals that do not belong to the product.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.
Diagram: Analytical Workflow for Purity Confirmation
Caption: A typical analytical workflow for confirming the purity of a synthesized compound.
References
-
The Williamson Ether Synthesis. (n.d.). Retrieved from chem.ucla.edu. [Link]
- Method for producing 4-benzyloxyphenol. (1996).
-
Determination of Carvedilol and its Impurities in Pharmaceuticals. (2025). ResearchGate. [Link]
-
Chromatogram of carvedilol spiked with impurities. (n.d.). ResearchGate. [Link]
-
Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. (n.d.). ResearchGate. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. (2013). Connect Journals. [Link]
-
A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. (n.d.). Scholars Research Library. [Link]
-
BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW. (n.d.). Jetir.org. [Link]
-
Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. (2017). JOCPR. [Link]
-
Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. (n.d.). ResearchGate. [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]
- Method for preparing carvedilol. (2011).
-
Ch24: ArOH to ArOR. (n.d.). University of Calgary. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
How to remove the phenol from the reaction mixture without doing column chromatography? (2017). ResearchGate. [Link]
-
Remove Sticky Reagents. (n.d.). University of Rochester. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. [Link]
-
Process For The Preparation Of Carvedilol Free From Bis Impurity. (n.d.). Quick Company. [Link]
- Process for the preparation of carvedilol. (2008).
- Process for the purification of carvedilol or its salts thereof. (2008).
Sources
- 1. JPH085832B2 - Method for producing 4-benzyloxyphenol - Google Patents [patents.google.com]
- 2. connectjournals.com [connectjournals.com]
- 3. jetir.org [jetir.org]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Process For The Preparation Of Carvedilol Free From Bis Impurity [quickcompany.in]
- 8. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 9. US20080207726A1 - Process for the purification of carvedilol or its salts thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
Troubleshooting baseline noise in UV detection of carvedilol ethers
Welcome to the technical support center for HPLC-UV analysis of carvedilol and its ether derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. My goal is to provide not just solutions, but a deeper understanding of the chromatographic principles at play, enabling you to diagnose and resolve issues with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for detecting carvedilol, and why?
For the quantitative analysis of carvedilol, the most commonly reported UV detection wavelength is approximately 240-242 nm .[1][2][3][4] This is because carvedilol exhibits a significant absorption maximum (λmax) in this region, which provides a strong signal and enhances the sensitivity of the assay.[2][3][4] While other maxima exist, such as around 226 nm and 289 nm, 240-242 nm typically offers an excellent balance of high molar absorptivity and reduced interference from common HPLC solvents like acetonitrile, which has a UV cutoff around 190 nm.[5][6][7]
Selecting the λmax is crucial for maximizing the signal-to-noise ratio (S/N).[6][8] Operating on a steep slope of the UV absorbance curve, rather than at the peak maximum, can lead to baseline drift if there are minor fluctuations in the mobile phase composition or pump performance.[9] Carvedilol's ether derivatives are expected to have similar chromophoric structures and thus similar UV spectra, making 240-242 nm a good starting point for method development.
Q2: My baseline is drifting upwards during my gradient run. What are the likely causes?
Upward baseline drift in a gradient elution is a classic issue often tied to the mobile phase. The primary causes include:
-
Mismatched UV Absorbance of Solvents: In reversed-phase chromatography, the organic solvent (e.g., acetonitrile or methanol) often has a higher UV absorbance at low wavelengths than water or the aqueous buffer.[10] As the gradient progresses and the concentration of the organic solvent increases, the baseline will naturally drift upwards.[10][11]
-
Contaminated Mobile Phase: Using low-quality solvents or contaminated water can introduce impurities that absorb UV light.[9][12][13] As the organic solvent percentage increases, it can elute these contaminants from the column, causing a rising baseline.[11][13] Water is a frequent source of contamination, so always use high-purity, HPLC-grade water.[13]
-
Slow Column Equilibration: If the column is not sufficiently equilibrated with the initial mobile phase conditions before injection, the baseline will drift as the column chemistry slowly stabilizes.[9][14] This is especially true for methods using ion-pairing reagents.[9]
-
Temperature Fluctuations: A lack of stable temperature control for the column can cause the baseline to drift.[9][15][16] As most labs experience slight temperature changes throughout the day, a column oven is essential for stable, reproducible chromatography.[15][16]
Troubleshooting Guide: Baseline Noise
Baseline noise can manifest in several ways: periodic (regular, repeating spikes or waves), random (erratic, non-repeating), or as a consistent "fuzzy" or thick baseline. The appearance of the noise is your first and most important clue to its origin.[17]
Scenario 1: My baseline shows regular, periodic oscillations or spikes.
Primary Suspect: The HPLC Pump and Fluidic Path
Periodic noise is almost always mechanical and linked to components that operate in a cyclical fashion, with the pump being the prime candidate.[17]
Question: Why am I seeing rhythmic pulses in my baseline that coincide with the pump stroke?
This is a classic sign of inadequate pressure dampening or inconsistent flow delivery.
-
Cause & Mechanism: HPLC pumps use pistons that move back and forth to deliver the mobile phase. This action creates pressure pulses. While modern pumps have built-in dampers and sophisticated algorithms to minimize this, issues like air bubbles, faulty check valves, or worn piston seals disrupt this process. An air bubble in the pump head, for instance, is compressible.[17] When the piston compresses the bubble instead of the incompressible mobile phase, flow delivery momentarily drops, causing a dip in pressure and a corresponding oscillation in the detector baseline.[17] Faulty check valves can cause backflow, leading to similar periodic fluctuations.[13][14][18]
-
Troubleshooting Protocol:
-
Purge the System: The first step is to purge each pump line thoroughly with a strong, degassed solvent like isopropanol or methanol to dislodge any trapped air bubbles.[16]
-
Verify Mobile Phase Degassing: Ensure your in-line degasser is functioning correctly.[13] Inadequate degassing is a primary source of air entering the system, which can cause noise and pump cavitation.[15][19][20] Continuous, in-line degassing is superior to one-time methods like sonication.[15][20]
-
Inspect Check Valves: If purging doesn't solve the issue, the check valves may be dirty or failing.[12][14] Consult your instrument manual for instructions on cleaning (typically with sonication in isopropanol) or replacing them.
-
Examine Piston Seals: Leaking piston seals are another common culprit.[18] Look for salt deposits (if using buffers) or solvent residue behind the pump head. A preventative maintenance schedule for replacing seals (e.g., annually) is highly recommended.[13]
-
Question: My baseline has a regular sine-wave pattern, but it's much slower than the pump stroke.
This often points to environmental factors or incomplete mobile phase mixing.
-
Cause & Mechanism:
-
Temperature Cycles: Cyclical drafts from air conditioning or heating vents blowing on the instrument can cause slow, rolling baseline drift.[15] The refractive index of the mobile phase is temperature-dependent, and these changes are picked up by the UV detector.[15]
-
Inadequate Mixing: If you are mixing solvents online (e.g., in a quaternary pump system), incomplete mixing can result in the mobile phase reaching the detector with a fluctuating composition.[15] This leads to a corresponding periodic change in UV absorbance.[15]
-
-
Troubleshooting Protocol:
-
Stabilize Temperature: Ensure the HPLC system is placed away from air vents. Use a column oven to maintain a constant temperature.[15][16]
-
Improve Mixing: For online mixing systems, ensure the mixer is appropriate for your flow rate.[15] If the problem persists, try pre-mixing the mobile phase manually and running it from a single reservoir to confirm if mixing is the issue.
-
Scenario 2: My baseline is erratic, with random, sharp spikes.
Primary Suspect: The UV Detector, Air Bubbles, or Contamination
Random, high-frequency noise is typically not related to the pump's cyclical action. It often points to issues within the detector flow cell or the presence of contaminants.
Question: Why do I see sharp, random spikes in my chromatogram?
This is frequently caused by air bubbles passing through the detector flow cell or by electrical noise.
-
Cause & Mechanism: When an air bubble passes through the detector's flow cell, it causes light scattering, which the detector registers as a sharp, random spike in absorbance.[20] These bubbles can form from inadequately degassed mobile phase, especially when aqueous and organic solvents are mixed, reducing the solubility of dissolved air.[12][19] Electrical noise from nearby equipment on the same circuit can also manifest as random spikes.
-
Troubleshooting Protocol:
-
Check Degassing: Confirm that the mobile phase is being thoroughly and continuously degassed.[15][21]
-
Flush the Flow Cell: Purge the detector flow cell with a strong solvent like methanol or isopropanol to dislodge any trapped bubbles.[9][18]
-
Install a Back-Pressure Regulator: Installing a back-pressure regulator after the detector flow cell increases the pressure within the cell, helping to keep any residual dissolved gases in solution and preventing bubble formation.[9]
-
Isolate Electrical Source: Check for and remove any high-power electrical equipment on the same circuit as the HPLC.
-
Question: The baseline is not just spiky, but generally "fuzzy" and noisy. How can I improve my signal-to-noise ratio?
A high level of general background noise can obscure small peaks and compromise quantification. This often relates to the detector lamp or mobile phase quality.
-
Cause & Mechanism:
-
Aging UV Lamp: The deuterium lamp in a UV detector has a finite lifespan. As it ages, its light output becomes less stable, leading to increased baseline noise.[16][18]
-
Contaminated Flow Cell: A dirty flow cell with adsorbed sample components or buffer salts on the windows can scatter light and increase noise.[15][18]
-
High-Absorbing Mobile Phase: Using solvents or additives that absorb UV light near your detection wavelength will inherently create a noisier baseline.[12][14] For example, using trifluoroacetic acid (TFA) at low wavelengths (<220 nm) can be problematic.[14][21] The quality of solvents is paramount; always use HPLC-grade materials.[9][13]
-
-
Troubleshooting Protocol:
-
Perform Lamp Intensity Test: Most HPLC software includes a diagnostic test to check the UV lamp's energy output.[18][21] If the intensity is low, the lamp needs to be replaced.
-
Clean the Detector Flow Cell: If the lamp is healthy, the flow cell may need cleaning. Flush it with a series of solvents (e.g., water, methanol, isopropanol).[18] For stubborn contamination, a 1N nitric acid solution can be used (NEVER hydrochloric acid, which can corrode stainless steel).[9] Always consult the manufacturer's guide for cleaning protocols.[9]
-
Optimize Detector Settings: Adjusting detector parameters can reduce noise. Increasing the response time (or time constant) averages the signal over a longer period, which smooths the baseline. However, setting it too high can broaden and shorten peaks. A setting roughly one-tenth of the narrowest peak width is a good starting point.[22]
-
Evaluate Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and fresh buffers.[12] If using an additive like TFA, ensure it is fresh, as degraded TFA can increase UV absorbance.[12][14]
-
Data & Protocol Summaries
Table 1: Recommended HPLC-UV Settings for Carvedilol Analysis
| Parameter | Recommended Setting | Rationale |
| Detection Wavelength | 240-242 nm | Corresponds to a primary absorbance maximum (λmax) for carvedilol, maximizing signal.[1][2][4] |
| Bandwidth | 4-8 nm | A moderate bandwidth can improve the signal-to-noise ratio by averaging light over several photodiodes.[22] |
| Response Time | 0.1 - 0.5 seconds | Balances noise reduction with preserving peak shape. Should be adjusted based on peak widths in your specific method.[22] |
| Reference Wavelength | Off or >350 nm | Using a reference wavelength can sometimes introduce more noise than it removes if not set properly. |
Protocol 1: Systematic Baseline Noise Troubleshooting
-
Observe the Noise: Characterize the noise as periodic, random, or general drift.
-
Isolate the Source (Pump vs. Detector): Stop the pump flow. If the noise disappears, the issue is related to the pump or mobile phase delivery (periodic noise).[17] If the noise persists, the issue is likely with the detector or electronics (random noise).[17]
-
Address Pump-Related Issues:
-
Purge all solvent lines to remove air.
-
Verify mobile phase is fresh, miscible, and continuously degassed.
-
Inspect and clean/replace check valves and piston seals if purging fails.
-
-
Address Detector-Related Issues:
-
Run a lamp intensity diagnostic test and replace the lamp if necessary.
-
Flush the flow cell with appropriate solvents.
-
Optimize detector settings (response time, bandwidth).
-
-
Address System-Wide Issues:
-
Ensure stable column and solvent temperature using a column oven.
-
Check for leaks throughout the system. A sure sign is salt buildup at fittings.
-
Replace the column with a zero-dead-volume union to confirm if the column is the source of contamination.[13]
-
Visual Troubleshooting Workflows
Diagram 1: Initial Diagnosis of Baseline Noise
Caption: A logic diagram for isolating the primary source of baseline noise.
Diagram 2: Troubleshooting Pump-Related Periodic Noise
Caption: A step-by-step workflow for resolving periodic baseline noise.
References
-
Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Separation Science. Causes of Gradient Drift. [Link]
-
Asian Journal of Chemistry. HPLC-Method for the Quantification of Carvedilol in Human Plasma. [Link]
-
Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
International Journal of PharmTech Research. UV Spectrophotometric Determination Of Carvediol. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]
-
Agilent. Eliminating Baseline Problems. [Link]
-
ResearchGate. Common Causes of Baseline Noise in HPLC & UHPLC Systems. [Link]
-
ResearchGate. UV spectrophotometric determination of carvedilol. [Link]
-
Indian Journal of Pharmaceutical Sciences. Carvedilol | RP-HPLC | Method Validation | Stability-indicating | Tablets. [Link]
-
Farmacia Journal. HPLC STUDIES FOR ASSESSING THE STABILITY OF CARVEDILOL TABLETS. [Link]
-
Scribd. Importance of Degassing/Outgassing of HPLC Mobile Phase. [Link]
-
Element Lab Solutions. HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]
-
YouTube. HPLC Troubleshooting: What is causing baseline noise?. [Link]
-
Full Spectrum Analytics. HPLC Repair Services: Common Causes of Baseline Noise. [Link]
-
LCGC International. Mobile-Phase Degassing: What, Why, and How. [Link]
-
ResearchGate. New validated RP-HPLC method for the estimation of Carvedilol in pharmaceutical formulation. [Link]
-
Research Journal of Pharmacy and Technology. UV Spectrophotometric Estimation of Carvedilol Hydrochloride by Second Order Derivative Methods in Bulk and Pharmaceutical Dosage Form. [Link]
-
Scholars Research Library. Development and validation of RP-HPLC method for determination of carvedilol in bulk and pharmaceutical dosage forms. [Link]
-
Patsnap Eureka. How to Optimize HPLC Detector Settings for Best Results. [Link]
-
Shimadzu. Baseline Disturbance. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
MicroSolv. How to improve LOD or detection limits in HPLC - Tips & Suggestions. [Link]
-
Arastirmax - Scientific Publication Index. DEVELOPMENT OF UV SPECTROPHOTOMETER METHOD OF CARVEDILOL IN BULK AND PHARMACEUTICAL TABLET DOSAGE FORMULATION. [Link]
-
Chromatography Forum. how to decrease noise in RP-HPLC acetonitrile water method. [Link]
-
Indo American Journal of Pharmaceutical Research. development and validation of bioanalytical uv spectrophotometric method for determination of carvedilol. [Link]
-
LCGC International. Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC–UV and LC-MS. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. How to improve LOD or detection limits in HPLC - Tips & Suggestions [mtc-usa.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.com [phenomenex.com]
- 10. Causes of Gradient Drift | Separation Science [sepscience.com]
- 11. Shimadzu Baseline Disturbance [shimadzu.nl]
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Validation & Comparative
Technical Guide: NMR Characterization of (S)-(-)-4'-Benzyloxyphenyl Carvedilol
[1]
Executive Summary & Application Context
(S)-(-)-4'-Benzyloxyphenyl Carvedilol (hereafter 4'-BPC ) acts as a vital reference standard in the quality control of Carvedilol APIs.[] Structurally, it represents the O-benzyl protected precursor to the major metabolite 4'-hydroxyphenyl carvedilol.[]
In drug development, this compound serves two primary roles:
-
Impurity Marker: It identifies incomplete deprotection during the synthesis of the 4'-hydroxy metabolite.
-
Metabolic Standard: It is used to validate the regioselectivity of metabolic oxidation pathways on the phenoxy ring versus the carbazole moiety.
This guide provides a definitive NMR characterization protocol, distinguishing 4'-BPC from the parent drug Carvedilol and its de-protected analogs.
Structural Logic & Chemical Shift Prediction[1]
To interpret the NMR data correctly, one must understand the structural deviation from the parent molecule.
-
Parent (Carvedilol): Contains a 2-methoxyphenoxy moiety (4 aromatic protons on this ring).[][2][3]
-
Target (4'-BPC): Contains a 2-methoxy-4-benzyloxyphenoxy moiety.[][3][4][5]
-
Modification: A benzyloxy group (–O–CH₂–Ph) replaces the hydrogen at the 4-position of the phenoxy ring.
-
Consequence: The 4-spin aromatic system of the phenoxy ring becomes a 3-spin system (AMX pattern), and distinct benzyl signals appear.[]
-
Structural Workflow Diagram
The following diagram outlines the logical flow from sample preparation to structural validation.
Caption: Operational workflow for the NMR characterization of Carvedilol derivatives, emphasizing critical validation checkpoints.
Experimental Protocol
Trustworthiness: This protocol uses DMSO-d₆.[][6] While CDCl₃ is common, Carvedilol derivatives often exhibit broadening in chloroform due to restricted rotation and hydrogen bonding. DMSO-d₆ breaks these aggregates, yielding sharper carbazole NH signals.[]
Materials & Instrument Setup
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of aromatic multiplets).
-
Solvent: DMSO-d₆ (99.8% D) + 0.03% TMS (Internal Standard).
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Temperature: 298 K (25°C).
Acquisition Parameters (Standardized)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Relaxation Delay (D1) | 1.0 – 2.0 sec | 2.0 sec |
| Scans (NS) | 16 – 32 | 1024 – 2048 |
| Spectral Width | 12 ppm (-1 to 11 ppm) | 220 ppm (-10 to 210 ppm) |
| Line Broadening (LB) | 0.3 Hz | 1.0 – 3.0 Hz |
Comparative Analysis: 4'-BPC vs. Carvedilol[1]
This section objectively compares the spectral fingerprint of the derivative against the parent drug to confirm identity.
1H NMR Diagnostic Signals (DMSO-d₆)[1][2]
The presence of the 4'-Benzyloxy group introduces three distinct changes to the spectrum:
-
The "Anchor" Signal: A sharp singlet around 5.05 ppm corresponding to the benzylic methylene (–O–CH₂ –Ph). This is absent in Carvedilol.
-
The "Wall" of Aromatics: An additional multiplet integration (5H) in the 7.30–7.50 ppm region, representing the phenyl ring of the benzyl group.
-
The Phenoxy Shift: The protons on the methoxy-bearing ring shift from a 4-proton system to a 3-proton system.[]
Table 1: Comparative Chemical Shift Data (δ ppm, DMSO-d₆)
| Assignment | Carvedilol (Parent) [1] | (S)-4'-BPC (Derivative) | Shift Difference / Diagnostic Note |
| Carbazole NH | 11.25 (s) | 11.25 (s) | Unchanged.[] Confirms carbazole integrity. |
| Carbazole Aromatics | 6.6 – 8.2 (m, 7H) | 6.6 – 8.2 (m, 7H) | Largely unchanged. |
| Benzyl Aromatic (Ph) | ABSENT | 7.30 – 7.48 (m, 5H) | PRIMARY DIAGNOSTIC MARKER. |
| Benzyl CH₂ | ABSENT | 5.05 (s, 2H) | PRIMARY DIAGNOSTIC MARKER. |
| Phenoxy Ring (H-3') | ~6.8 - 7.0 (m) | ~6.65 (d) | Shifted due to shielding by O-Benzyl.[] |
| Phenoxy Ring (H-5', H-6') | ~6.8 - 7.0 (m) | ~6.45 (dd), ~6.80 (d) | Pattern changes to AMX (dd, d, d).[] |
| OCH₃ (Methoxy) | 3.75 (s, 3H) | 3.72 (s, 3H) | Minor shift; confirms 2-OMe is intact. |
| Aliphatic Chain | 2.8 – 4.2 (m) | 2.8 – 4.2 (m) | Complex multiplets; overlapping but consistent. |
13C NMR Verification
In the carbon spectrum, look for the appearance of the benzylic carbon and the ipso-carbon of the benzyl ring.
-
Benzylic CH₂: ~70.0 ppm.
-
Benzyl Aromatic Carbons: ~127.0 – 128.5 ppm (intense peaks due to symmetry).
-
Phenoxy C-4': Shifts downfield (~152 ppm) due to the ether linkage compared to the C-H or C-OH.[]
Establishing Enantiomeric Purity (S-Isomer)
Standard NMR in achiral solvents (DMSO, CDCl₃) cannot distinguish between (R) and (S) enantiomers. To validate the "S" designation in the title, you must perform one of the following:
-
Chiral HPLC: (Preferred) Comparison with a racemic standard on a Chiralpak AD-H or OD-H column.
-
CSA-NMR (Chiral Solvating Agents):
-
Protocol: Add 1-2 equivalents of a chiral shift reagent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .[]
-
Observation: The NH signal or the OMe signal will split into two diastereomeric peaks if the sample is racemic. A pure (S) sample will show a single shifted peak.
-
Discussion & Troubleshooting
Issue: Broad Signals in Aliphatic Region
-
Cause: Carvedilol derivatives often form intermolecular hydrogen bonds involving the secondary amine and the hydroxyl group.
-
Solution: Heat the NMR probe to 313 K (40°C) . This increases molecular tumbling and breaks H-bonds, sharpening the multiplets at 2.9–3.2 ppm.
Issue: Water Suppression
-
DMSO-d₆ is hygroscopic.[] A water peak at 3.33 ppm often obscures the amine-adjacent protons.[]
-
Solution: Use a dry solvent ampoule or apply a presaturation pulse sequence (zgpr) if the region 3.3–3.4 ppm is critical for your assignment.
References
-
Carvedilol Parent Data: Zielińska-Pisklak, M., et al. (2012).[7] "Application of C-13 CPMAS NMR for Qualitative and Quantitative Characterization of Carvedilol." ResearchGate.
-
Impurity Identity (CAS 887352-95-6): "4'-Benzyloxy Carvedilol - Product Information."[][5] BOC Sciences.
-
Metabolite Context: "4-Hydroxyphenyl Carvedilol Metabolite Standards." MedChemExpress.
-
Chiral NMR Methods: Wawer, I., et al. (2005). "1H NMR determination of enantiomeric excess of carvedilol." Journal of Pharmaceutical and Biomedical Analysis.
Technical Validation Guide: Chiral Purity of (S)-(-)-4'-Benzyloxyphenyl Carvedilol
Executive Summary & Compound Profile
The precise enantiomeric quality control of (S)-(-)-4'-Benzyloxyphenyl Carvedilol (CAS: 887352-95-6) is critical in pharmaceutical development. As a protected intermediate and a lipophilic precursor to the 4'-hydroxyphenyl carvedilol metabolite, this compound shares the pharmacological potency profile of the parent drug, where the (S)-enantiomer exhibits potent
Validating the chiral purity (enantiomeric excess,
Compound Snapshot
| Property | Detail |
| Chemical Name | (S)-1-(9H-carbazol-4-yloxy)-3-[[2-[2-methoxy-4-(benzyloxy)phenoxy]ethyl]amino]propan-2-ol |
| Role | Key intermediate; Metabolite Reference Standard (Protected) |
| Chiral Center | One (Secondary Alcohol at C2 of the propanol chain) |
| Target Enantiomer | (S)-(-)-Isomer (Active |
| Solubility Profile | High in organic solvents (DCM, MeOH, THF); Low in water.[][2] |
Methodology Comparison: Selecting the Optimal Platform
For a highly lipophilic amine like 4'-Benzyloxyphenyl Carvedilol, standard Reverse Phase (RP) methods often suffer from peak broadening due to hydrophobic interaction with the stationary phase backbone. Below is an objective comparison of available technologies.
| Feature | Method A: Normal Phase HPLC (Recommended) | Method B: Chiral SFC (Modern Alternative) | Method C: Reverse Phase HPLC |
| Stationary Phase | Amylose/Cellulose Carbamates (e.g., AD-H, OD-H) | Amylose/Cellulose (e.g., IG, IC) | Immobilized Polysaccharides (e.g., OD-RH) |
| Mobile Phase | Hexane / IPA / Diethylamine (DEA) | CO | Buffer / Acetonitrile |
| Solubility | Excellent (Matches compound lipophilicity) | Good (Supercritical fluid penetrates well) | Poor (Risk of precipitation) |
| Resolution ( | High ( | High ( | Moderate |
| Throughput | Medium (20-40 min run) | High (<10 min run) | Medium |
| Validation Status | Robust & Transferable | Requires specialized equipment | Good for LC-MS compatibility |
Verdict: While SFC is faster, Normal Phase (NP) HPLC is selected as the primary protocol for this guide. It offers the highest solubility for the benzyloxy derivative, superior peak shape for basic amines (using DEA), and universal equipment availability in QC labs.
Validated Experimental Protocol: Normal Phase Chiral HPLC
This protocol utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase. The "3-point interaction" mechanism (H-bonding,
Chromatographic Conditions[3][4][5][6]
-
Column: Chiralpak AD-H or Phenomenex Lux Amylose-1 (
). -
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1 v/v/v).
-
Note: DEA is mandatory to mask residual silanols and prevent tailing of the secondary amine.
-
-
Flow Rate:
(Isocratic). -
Temperature:
. -
Detection: UV @
(Carbazole absorption) or . -
Injection Volume:
. -
Sample Diluent: Mobile Phase (or 100% IPA if solubility is an issue).
Step-by-Step Workflow
-
System Pre-Conditioning: Flush column with Mobile Phase for 60 mins until baseline stabilizes.
-
Blank Injection: Inject Mobile Phase to ensure no carryover or ghost peaks.
-
Racemic Standard Injection: Inject a 50:50 mixture of (R) and (S) enantiomers to establish Resolution (
).-
Target:
.
-
-
Sample Injection: Inject the (S)-(-)-4'-Benzyloxyphenyl Carvedilol test sample (
). -
Calculations:
Validation Logic & Visualized Workflow
The following diagram illustrates the critical decision pathways and system suitability requirements for validating chiral purity.
Figure 1: Decision tree for chiral purity validation, emphasizing the critical resolution checkpoint (
Data Analysis & Interpretation
System Suitability Parameters (Acceptance Criteria)
To ensure the data is trustworthy (E-E-A-T principle), the system must meet these criteria before releasing results:
| Parameter | Acceptance Limit | Rationale |
| Resolution ( | Ensures baseline separation for accurate integration of minor impurity. | |
| Tailing Factor ( | Crucial for amines; high tailing masks small enantiomeric impurities. | |
| Theoretical Plates ( | Indicates column efficiency is intact. | |
| % RSD (Area) | Proves injection precision. |
Mechanism of Separation
The separation relies on the Chiral Recognition Mechanism :
-
-
Interaction: Between the carbazole ring of Carvedilol and the phenyl groups of the Amylose CSP. -
Hydrogen Bonding: Between the carbamate -NH/-C=O of the CSP and the -OH/-NH groups of Carvedilol.
-
Steric Fit: The bulky benzyloxy group at the 4'-position enhances steric discrimination, often improving resolution compared to the parent molecule.
Troubleshooting Guide (Self-Validating Systems)
-
Issue: Peak Tailing (> 1.5)
-
Cause: Interaction between the secondary amine and residual silanols on the silica support.
-
Fix: Increase Diethylamine (DEA) concentration to 0.2% or switch to a "immobilized" column (e.g., Chiralpak IA) which allows for more aggressive modifiers.
-
-
Issue: Low Solubility / Precipitate
-
Cause: The benzyloxy group makes the molecule very hydrophobic.
-
Fix: Dissolve sample in 100% IPA or a small amount of Dichloromethane (DCM) before diluting with Mobile Phase. Note: Only use DCM if using an immobilized column (IA, IB, IC), as DCM destroys coated columns (AD, OD).
-
-
Issue: Retention Time Drift
-
Cause: Temperature fluctuations or mobile phase evaporation (Hexane is volatile).
-
Fix: Use a column oven (
) and cap solvent bottles.
-
References
-
Younes, O. M., et al. (2020).[3] "Separation of Carvedilol Enantiomers using HPLC by two Different Methods: Mobile Phase Chiral Additive and Chiral Stationary Phase." Research Journal of Pharmacy and Technology. Link
-
Swetha, E., et al. (2015).[4] "HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations." American Journal of Analytical Chemistry. Link
-
Garg, V., et al. (2022). "Enantioseparation of β-receptor blockers and the enantioselective degradation of carvedilol in soil." Journal of Pharmaceutical and Biomedical Analysis. Link
-
BOC Sciences. "Product Monograph: 4'-Benzyloxy Carvedilol (CAS 887352-95-6)."[] Chemical Structure and Impurity Profile.
-
United States Pharmacopeia (USP). "General Chapter <621> Chromatography: System Suitability." Link
Sources
Precision Qualification of (S)-(-)-4'-Benzyloxyphenyl Carvedilol: Mass Balance vs. qNMR Frameworks
Topic: Precision Qualification of (S)-(-)-4'-Benzyloxyphenyl Carvedilol Reference Standards Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, QC Managers, and CMC Regulatory Specialists[1][2]
Executive Summary: The Chiral Challenge
(S)-(-)-4'-Benzyloxyphenyl Carvedilol (CAS: 887352-95-6) is not merely a catalogue chemical; it is a critical process-related impurity and active metabolite of the blockbuster beta-blocker Carvedilol.[1][2] In the context of ICH Q3A/B regulatory reporting, the distinction between the (S)-enantiomer (active beta-blocker) and the (R)-enantiomer is pharmacologically vital.[2]
This guide compares the two dominant methodologies for qualifying this reference standard: the conventional Chromatographic Mass Balance (CMB) approach versus the advanced Quantitative NMR (qNMR) framework. While CMB is ubiquitous, this guide demonstrates why qNMR is the superior choice for establishing primary reference standards for complex chiral molecules.
Comparative Analysis: Mass Balance vs. qNMR
When sourcing or qualifying a reference standard for (S)-(-)-4'-Benzyloxyphenyl Carvedilol, researchers typically encounter two grades of data integrity. The choice impacts the accuracy of your impurity profiling and potency assignment.
The Contenders
-
Method A: Chromatographic Mass Balance (The "Standard" Grade)
-
Method B: qNMR (The "Primary" Grade)
Performance Data Comparison
| Feature | Method A: Mass Balance (HPLC-UV) | Method B: qNMR (1H) |
| Traceability | Secondary (Dependent on column/detector) | Primary (SI-Traceable via NIST IS) |
| Accuracy | 95.0% - 98.0% (Often overestimates purity) | 99.0% - 100.0% (Absolute quantification) |
| Precision (RSD) | 0.5% - 2.0% | < 0.5% |
| Chiral Specificity | Requires separate Chiral HPLC run | Can distinguish diastereomers; requires Chiral HPLC for enantiomers |
| Blind Spots | Misses inorganic salts, non-UV active oligomers | Misses impurities without protons (rare in organics) |
| Cost/Time | Low / High Throughput | High / Expert Analysis Required |
Verdict: For routine QC, Method A is sufficient.[2] However, for establishing a Reference Standard used to calculate response factors for regulatory filing, Method B (qNMR) is the mandatory scientific benchmark to avoid propagating errors.
Experimental Protocols
To achieve "Primary Standard" status, the following self-validating protocols are recommended.
Protocol A: qNMR Potency Assignment (The Gold Standard)
Rationale: This method establishes the absolute content of the (S)-(-)-4'-Benzyloxyphenyl Carvedilol molecule, correcting for salt forms, moisture, and solvent entrapment simultaneously.[1][2]
-
Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or NIST SRM).[2]
-
Why: High purity, non-hygroscopic, and provides a distinct singlet peak (~6.3 ppm) that does not overlap with the aromatic region of Carvedilol derivatives.
-
-
Sample Preparation:
-
Acquisition Parameters (USP <761> Compliant):
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar mass, m=Weighed mass, P=Purity)
Protocol B: Chiral HPLC Purity (Enantiomeric Excess)
Rationale: qNMR quantifies the molecule, but Chiral HPLC is required to confirm the stereochemistry ((S) vs (R)).
-
Column: Chiralpak AD-H or Phenomenex Lux Cellulose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]
-
Dimensions: 250 x 4.6 mm, 5 µm.[2]
-
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1 v/v/v).[1][2]
-
Note: DEA is essential to suppress peak tailing of the secondary amine in Carvedilol.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
System Suitability: Resolution (
) between (S) and (R) enantiomers must be > 1.5.[2]
Visualizing the Qualification Workflow
The following diagrams illustrate the logical flow for qualifying this specific standard.
Diagram 1: The "Gold Standard" Qualification Workflow
This workflow ensures that the final assigned potency is derived from orthogonal data sources.
Caption: Integrated workflow combining structural confirmation, chiral purity, and qNMR for absolute potency assignment.
Diagram 2: Chiral Decision Tree
How to handle the specific stereochemistry of the (S)-enantiomer during qualification.
Caption: Decision logic for validating the enantiomeric purity of the (S)-isomer before final qualification.
References
-
USP General Chapter <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[2][3][6][7][8] Link[2]
-
ICH Guideline Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation.[2][9] Link
-
Holzgrabe, U. (2010).[2] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link[2]
-
PubChem . Carvedilol Compound Summary. National Library of Medicine.[2] Link
-
Chiral Technologies . Application Note: Separation of Carvedilol Enantiomers on CHIRALPAK® AD-H. Link
Sources
- 1. 4'-Benzyloxy Carvedilol (887352-95-6) for sale [vulcanchem.com]
- 2. Carvedilol - Wikipedia [en.wikipedia.org]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. emerypharma.com [emerypharma.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 7. uspbpep.com [uspbpep.com]
- 8. jocpr.com [jocpr.com]
- 9. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Advanced Bioequivalence Assessment: Carvedilol Formulations
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary: The Carvedilol Challenge
Carvedilol presents a unique set of challenges in bioequivalence (BE) studies due to its status as a BCS Class II compound (low solubility, high permeability), its nature as a racemic mixture with stereoselective metabolism, and its susceptibility to genetic polymorphism (CYP2D6).
This guide moves beyond standard regulatory checklists to provide a mechanistic understanding of BE markers. It contrasts Immediate Release (IR) and Extended Release (ER/CR) formulations, supported by validated LC-MS/MS protocols and pharmacokinetic (PK) data.
Critical Bioequivalence Markers
To establish bioequivalence, researchers must quantify specific pharmacokinetic parameters that reflect the rate and extent of absorption.[1] For carvedilol, the complexity lies in distinguishing between the regulatory minimum and the scientific optimum.
Primary Pharmacokinetic Endpoints
| Marker | Definition | Criticality | Acceptance Criteria (FDA/EMA) |
| Area under the plasma concentration-time curve from time zero to the last measurable concentration. | High | 90% CI within 80.00% – 125.00% | |
| Area under the curve extrapolated to infinity.[1] | High | 90% CI within 80.00% – 125.00% | |
| Maximum plasma concentration.[1][2][3] | High | 90% CI within 80.00% – 125.00% | |
| Time to reach | Medium | Comparable (Non-parametric analysis) | |
| Minimum concentration at steady state (for CR formulations). | High (CR) | Crucial for ensuring 24h beta-blockade. |
The Stereochemical Factor (Advanced Insight)
Carvedilol is a racemate of R(+) and S(-) enantiomers.[4]
-
S(-)-Carvedilol: Possesses both
and non-selective -blocking activity.[4][5][6][7] -
R(+)-Carvedilol: Possesses only
-blocking activity.[6] -
Metabolism: Stereoselective.[3] R(+) plasma concentrations are typically 2-3x higher than S(-) due to rapid CYP2D6-mediated metabolism of the S-enantiomer.
Scientific Note: While FDA guidance often accepts achiral assays for standard BE studies of the racemate, enantioselective analysis is recommended during formulation development to ensure the release mechanism does not inadvertently alter the R/S ratio, which could change the pharmacodynamic profile (e.g., orthostatic hypotension risks from disproportionate
-blockade).
Metabolite Monitoring
- -blockade but is generally not the primary determinant of BE unless the parent drug assay is unreliable (rare for carvedilol).
Comparative Performance: IR vs. ER Formulations
The following data summarizes the pharmacokinetic distinctions between Carvedilol IR (taken BID) and Carvedilol Phosphate ER (taken OD).
Pharmacokinetic Profile Comparison
Data aggregated from multiple bioequivalence studies (Reference: Coreg® vs. Coreg CR®).
| Parameter | Immediate Release (IR) | Extended Release (ER/CR) | Mechanistic Cause |
| Dosing Frequency | Twice Daily (BID) | Once Daily (OD) | Release technology (e.g., micropump/matrix) |
| ~1 - 2 hours | ~5 - 6 hours | Slower dissolution rate in GI tract | |
| Absorption Window | Rapid, potentially saturable | Prolonged, distal absorption | ER exploits lower GI tract absorption |
| Peak-to-Trough Ratio | High fluctuation | Low fluctuation | Steady-state release kinetics |
| Food Effect | Delayed absorption | Increased bioavailability | Food prevents "dose dumping" and aids solubility |
Quantitative Data (Representative)
Based on a 25mg IR BID vs. 80mg ER OD comparison at steady state.
| Metric | IR Formulation (Mean ± SD) | ER Formulation (Mean ± SD) |
| 65.4 ± 22.1 | 42.8 ± 15.3 | |
| 480 ± 160 | 495 ± 175 | |
| 1.5 | 5.0 | |
| 6 - 10 | 7 - 10 (Apparent) |
Experimental Protocol: Validated LC-MS/MS Assay
Objective: Quantify Carvedilol and 4'-hydroxyphenyl carvedilol in human plasma. Standard: FDA Bioanalytical Method Validation (BMV) Guidelines.
Reagents & Materials
-
Analytes: Carvedilol (Standard), 4'-hydroxyphenyl carvedilol.[1][3][8][9]
-
Internal Standard (IS): Carvedilol-d5 (Deuterated is critical to compensate for matrix effects).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Formate, Formic Acid.
-
Matrix: Human Plasma (
EDTA).
Sample Preparation (Liquid-Liquid Extraction)
Causality: LLE is preferred over protein precipitation for carvedilol to minimize phospholipid suppression and achieve lower Limits of Quantification (LLOQ).
-
Aliquot: Transfer 500 µL of plasma into a glass tube.
-
IS Addition: Add 50 µL of Internal Standard working solution (
ng/mL). Vortex 30s. -
Alkalinization: Add 100 µL of 0.1 M NaOH (pH adjustment ensures carvedilol is in non-ionized state for organic extraction).
-
Extraction: Add 3 mL of Diethyl Ether : Hexane (80:20 v/v) .
-
Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer into a clean tube.
-
Drying: Evaporate to dryness under nitrogen stream at 40°C.
-
Reconstitution: Dissolve residue in 200 µL of Mobile Phase. Inject 10 µL.
LC-MS/MS Conditions
-
Column: Acquity UPLC BEH C18 (
mm, 1.7 µm).[11] -
Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid (pH 3.0).
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20%
90% B -
3.0-4.0 min: 90% B
-
4.1 min: Re-equilibrate at 20% B.
-
-
Flow Rate: 0.4 mL/min.
-
Detection: ESI Positive Mode (+).[8]
-
MRM Transitions:
-
Carvedilol:
m/z -
Carvedilol-d5:
m/z -
4'-OH Carvedilol:
m/z
-
Study Design & Workflow Visualization
The following diagrams illustrate the logical flow of a standard BE study and the bioanalytical pathway.
Bioequivalence Study Logic
Caption: Crossover study design workflow ensuring washout sufficiency and statistical validity for Carvedilol BE assessment.
Bioanalytical Workflow (Sample to Data)
Caption: Step-by-step bioanalytical pathway from plasma extraction to mass spectrometric quantification.
Regulatory & Compliance Considerations
FDA vs. EMA Requirements
-
FDA: Typically requires fasting and fed studies for both IR and ER formulations. For ER, "alcohol dose dumping" in vitro studies are often requested to ensure the release mechanism doesn't fail in the presence of alcohol.
-
EMA: Similar requirements, but often places higher emphasis on the
variability. For highly variable drugs (intra-subject CV > 30%), reference-scaled average bioequivalence (RSABE) approaches may be permitted, though carvedilol is generally considered moderately variable.
Common Pitfalls
-
Photostability: Carvedilol is light-sensitive. All extraction steps should be performed under yellow monochromatic light or low-light conditions to prevent degradation.
-
Adsorption: Carvedilol is lipophilic and can adsorb to glass. Silanized glassware or high-quality polypropylene tubes are recommended during extraction.
-
Metabolite Interference: Ensure the chromatographic method separates the parent drug from glucuronide metabolites, which can convert back to the parent drug in the ion source (in-source fragmentation), leading to overestimation.
References
-
Food and Drug Administration (FDA). (2024). Draft Guidance on Carvedilol. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2025). Draft Guidance on Carvedilol Phosphate. Retrieved from [Link][12]
-
National Institutes of Health (NIH). (2013). UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma. Biomedical Chromatography. Retrieved from [Link]
-
European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]
-
PharmGKB. (2012). Carvedilol Pathway, Pharmacokinetics. Retrieved from [Link]
-
MDPI. (2021). Comparison of Long-Term Clinical Outcomes Between Immediate-Release and Slow-Release Carvedilol. Retrieved from [Link][2]
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- 6. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Analysis of the Adrenergic Receptor Binding Affinities of Carvedilol Enantiomers
Introduction: The Significance of Stereochemistry in Carvedilol's Pharmacology
Carvedilol, a third-generation beta-blocker, is a cornerstone in the management of cardiovascular diseases such as congestive heart failure and hypertension.[1] It exerts its therapeutic effects through a unique mechanism of action, involving the blockade of both beta (β) and alpha-1 (α₁) adrenergic receptors.[2][3] A critical aspect of carvedilol's pharmacology lies in its stereochemistry. The commercially available drug is a racemic mixture of two enantiomers: (S)-carvedilol and (R)-carvedilol.[1] These enantiomers, while chemically identical in composition, are non-superimposable mirror images of each other and exhibit distinct pharmacological profiles.[4] The (S)-enantiomer is a potent antagonist of both β₁- and β₂-adrenergic receptors, as well as α₁-receptors. In contrast, the (R)-enantiomer's activity is largely confined to α₁-receptor blockade, with significantly weaker β-blocking effects.[2]
This guide provides a comparative analysis of the binding affinities of (S)- and (R)-carvedilol for adrenergic receptors. While the specific focus is on the conceptual framework of benzyloxyphenyl carvedilol, a derivative, the experimental data presented herein pertains to the parent compound, carvedilol. This serves as a foundational reference, as the stereoselective binding properties are largely dictated by the chiral center and are expected to be conserved in its derivatives. We will delve into the quantitative differences in binding affinity, supported by experimental data, and provide a detailed protocol for a radioligand binding assay, a gold-standard technique for characterizing these interactions.
Comparative Binding Affinity of (S)- and (R)-Carvedilol
The differential binding affinities of the carvedilol enantiomers for adrenergic receptor subtypes are the basis for their distinct pharmacological effects. The (S)-isomer demonstrates significantly higher affinity for β-adrenergic receptors compared to the (R)-isomer. This stereoselectivity is more pronounced for β₁-receptors than for β₂-receptors. Both enantiomers, however, exhibit comparable affinity for α₁-adrenergic receptors.
| Enantiomer | Receptor Subtype | Binding Affinity (Kd/Ki) | Selectivity | Reference |
| (S)-Carvedilol | β₁-Adrenergic | ~4-5 nM (KD) | High | [4] |
| β₂-Adrenergic | - | Lower than β₁ | [2] | |
| α₁-Adrenergic | Potent | - | [4] | |
| (R)-Carvedilol | β₁-Adrenergic | ~65-fold lower than (S)-isomer | Low | [2] |
| β₂-Adrenergic | ~14-fold lower than (S)-isomer | Low | [2] | |
| α₁-Adrenergic | Potent | - | [4] |
Note: The table summarizes relative affinities and specific reported values. The exact binding affinity can vary based on experimental conditions and the specific radioligand used.
Visualizing Differential Receptor Binding
The following diagram illustrates the differential binding profiles of the (S)- and (R)-enantiomers of carvedilol to α₁-, β₁-, and β₂-adrenergic receptors.
Caption: Differential binding of carvedilol enantiomers.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of (S)- and (R)-carvedilol for β₁- and β₂-adrenergic receptors.
Part 1: Membrane Preparation from Cultured Cells
-
Cell Culture: Culture cells expressing the desired adrenergic receptor subtype (e.g., CHO or HEK293 cells stably transfected with human β₁- or β₂-adrenergic receptors) to confluency.
-
Cell Harvesting and Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into an ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer or a polytron on a low setting.[5]
-
-
Differential Centrifugation:
-
Membrane Resuspension and Storage:
-
Discard the supernatant and resuspend the membrane pellet in a sucrose buffer (50 mM Tris-HCl, 5 mM EDTA, 250 mM Sucrose, pH 7.4).[5]
-
Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
-
Part 2: Competitive Binding Assay
-
Assay Setup:
-
Prepare serial dilutions of the competing ligands ((S)- and (R)-carvedilol) in the assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).[5]
-
In a 96-well plate, set up the following for each competing ligand:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Competitive Binding: Membrane preparation + radioligand + serial dilutions of the competing ligand.
-
-
-
Radioligand and Incubation:
-
Add the radioligand (e.g., [¹²⁵I]-Iodocyanopindolol for β-receptors) at a concentration close to its Kd value to all wells.[5]
-
Add the prepared membrane suspension (typically 25 µg of protein) to each well.[6]
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[5]
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.[5]
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. For ¹²⁵I, a gamma counter is used.[5]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the competing ligand.
-
Determine the IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow of the competitive radioligand binding assay.
Caption: Competitive radioligand binding assay workflow.
Conclusion
The stereoselective interaction of carvedilol's enantiomers with adrenergic receptors is a clear demonstration of the importance of chirality in drug action. The (S)-enantiomer is primarily responsible for the β-blocking effects of racemic carvedilol, while both enantiomers contribute to its α₁-blocking activity. Understanding these differences in binding affinity is crucial for researchers and drug development professionals in the design of more selective and effective cardiovascular therapies. The provided experimental protocol for a competitive radioligand binding assay offers a robust and reliable method for quantifying these interactions, enabling a deeper understanding of the structure-activity relationships of carvedilol and its derivatives.
References
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). PMC - NIH. [Link]
-
A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. (n.d.). National Library of Medicine. [Link]
-
Cardiac adrenergic receptor effects of carvedilol. (1996). European Heart Journal. [Link]
-
Study design of (A) competition radioligand binding assay to quantify β... (n.d.). ResearchGate. [Link]
-
Detection of β-Adrenergic Receptors by Radioligand Binding. (n.d.). Springer Nature Experiments. [Link]
-
Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes. (1990). Journal of Cardiovascular Pharmacology. [Link]
-
BindingDB BDBM25759. (n.d.). BindingDB. [Link]
-
Cardiac adrenergic receptor effects of carvedilol. (1996). PubMed. [Link]
-
The Receptor Binding Profile of the New Antihypertensive Agent Nebivolol and Its Stereoisomers Compared With Various Beta-Adrenergic Blockers. (1991). Journal of Cardiovascular Pharmacology. [Link]
-
How Carvedilol activates β2-adrenoceptors. (2022). PMC. [Link]
-
Carvedilol binding to β2-adrenergic receptors inhibits CFTR-dependent anion secretion in airway epithelial cells. (2016). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Carvedilol. (n.d.). PubChem. [Link]
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A Comparative Guide to the Chiral Analysis of (S)-(-)-4'-Benzyloxyphenyl Carvedilol: Specific Optical Rotation vs. Chromatographic Approaches
In the landscape of pharmaceutical development, the stereochemical integrity of a drug candidate is not merely a matter of chemical purity; it is a critical determinant of therapeutic efficacy and patient safety. Carvedilol, a non-selective β-adrenergic antagonist with α1-blocking activity, exemplifies this principle.[1][2] It is administered as a racemic mixture, yet its enantiomers possess distinct pharmacological profiles. The (S)-(-)-enantiomer is primarily responsible for the potent β-blocking activity, whereas both enantiomers contribute to the α1-adrenergic blockade.[1][2][3] This guide provides an in-depth analysis of the specific optical rotation of a key derivative, (S)-(-)-4'-Benzyloxyphenyl Carvedilol, and critically compares this classical technique with modern chromatographic methods for chiral analysis.
(S)-(-)-4'-Benzyloxyphenyl Carvedilol is a significant metabolite and derivative of Carvedilol, characterized by the introduction of a benzyloxy group, which can influence its pharmacological properties.[4] Ensuring the enantiomeric purity of this specific molecule is paramount for researchers investigating its potential as a therapeutic agent.
I. The Foundational Role of Polarimetry in Chiral Analysis
Polarimetry is a time-honored, non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[5][6] This rotation, known as optical rotation, is a fundamental physical property of enantiomers. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while its mirror image will rotate it to an equal degree in the counter-clockwise direction (levorotatory, (-)).[7]
Core Principle: Specific Rotation
The specific rotation, [α], is a standardized measure of a compound's optical rotation and is calculated using the Biot's law equation:[5][8]
[α]λT = α / (l × c)
Where:
-
α is the observed optical rotation in degrees.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source (typically the sodium D-line at 589 nm).[9][10]
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).[5]
For drug development professionals, specific rotation serves as a critical quality attribute for confirming the stereochemical identity and purity of a chiral active pharmaceutical ingredient (API).[5][11]
Experimental Protocol: Determination of Specific Optical Rotation
The following protocol outlines the steps for determining the specific optical rotation of (S)-(-)-4'-Benzyloxyphenyl Carvedilol.
Instrumentation:
-
High-precision polarimeter (accurate to at least 0.01°)
-
Sodium D-line lamp (589 nm)
-
Thermostatically controlled sample cell (1 dm path length)
-
Analytical balance (readable to 0.0001 g)
-
Volumetric flasks and pipettes (Class A)
Procedure:
-
Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a standard solution of sucrose as per USP <781> guidelines.[10]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of (S)-(-)-4'-Benzyloxyphenyl Carvedilol.
-
Dissolve the sample in a suitable solvent (e.g., Chloroform, Methanol) in a 10 mL volumetric flask.[] Ensure complete dissolution.
-
Record the exact concentration (c) in g/mL.
-
-
Measurement:
-
Rinse the sample cell with the prepared solution and then fill it, ensuring no air bubbles are present.
-
Place the cell in the thermostatically controlled chamber of the polarimeter, set to a standard temperature (e.g., 20°C or 25°C).[9][13]
-
Allow the solution to equilibrate to the set temperature.
-
Measure the optical rotation (α). Take at least five readings and calculate the average.
-
-
Calculation: Calculate the specific rotation using the formula above.
Interpreting the Data:
The obtained specific rotation value is a signature of the enantiomeric purity of the sample. For a sample of pure (S)-(-)-4'-Benzyloxyphenyl Carvedilol, the specific rotation should be a consistent negative value. Any deviation from the established reference value for the pure enantiomer suggests the presence of the (R)-(+)-enantiomer or other optically active impurities.
II. A Comparative Analysis: Polarimetry vs. Chromatographic Techniques
While polarimetry is a robust technique for bulk analysis of enantiomeric purity, it has limitations, particularly in detecting small amounts of the undesired enantiomer and in analyzing complex mixtures. Modern chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs), offer orthogonal approaches with distinct advantages.[14]
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is a powerful separation technique that utilizes a stationary phase containing a chiral selector.[15] This chiral environment allows for differential interaction with the enantiomers of the analyte, leading to different retention times and, consequently, their separation.
Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs)
SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[16] It offers several advantages over HPLC for chiral separations, including faster analysis times, reduced solvent consumption, and often superior resolution.[17][18]
Data Comparison Table:
| Feature | Polarimetry | Chiral HPLC | Chiral SFC |
| Principle | Measurement of optical rotation | Differential partitioning on a chiral stationary phase | Differential partitioning in a supercritical fluid mobile phase on a CSP |
| Sensitivity | Lower, less effective for detecting trace enantiomeric impurities | High, capable of detecting low levels of the undesired enantiomer | Very high, often superior to HPLC |
| Quantitation | Provides a bulk measurement of optical purity (enantiomeric excess) | Direct quantification of each enantiomer based on peak area | Direct and precise quantification of each enantiomer |
| Analysis of Mixtures | Limited, as other chiral components can interfere with the measurement | Excellent, can separate and quantify multiple chiral compounds in a single run | Excellent, often with better resolution for complex mixtures than HPLC |
| Speed | Rapid measurement of a prepared solution | Slower, with typical run times of 10-30 minutes | Faster than HPLC, with typical run times of 2-10 minutes[18] |
| Solvent Consumption | Minimal | Moderate to high, depending on the method | Significantly lower than HPLC, as the primary mobile phase is CO2[18] |
| Method Development | Straightforward | Can be complex, requiring screening of multiple columns and mobile phases | Can be complex, but often more straightforward than HPLC for chiral separations |
| Regulatory Acceptance | Well-established for identity and bulk purity testing (e.g., USP <781>)[10] | Widely accepted and often required for enantiomeric purity determination[19][20] | Gaining increasing acceptance as a green and efficient alternative to HPLC[17] |
Experimental Workflow Comparison
Below is a visual representation of the typical experimental workflows for polarimetry and chiral chromatography.
Caption: Comparative experimental workflows for polarimetry and chiral chromatography.
III. Synergistic Application: A Self-Validating System
For robust and trustworthy characterization of (S)-(-)-4'-Benzyloxyphenyl Carvedilol, a synergistic approach employing both polarimetry and a chiral chromatographic method is recommended. This creates a self-validating system where the results from one technique corroborate the findings of the other.
Logical Relationship Diagram
Caption: Logical relationship for a self-validating analytical system.
Causality in Experimental Choices:
-
Initial Screening with Polarimetry: Polarimetry provides a rapid and cost-effective initial assessment of the bulk enantiomeric composition. A specific rotation value close to the literature value for the pure (S)-(-) enantiomer provides a high degree of confidence in the sample's identity.
-
Orthogonal Confirmation with Chiral Chromatography: Chiral HPLC or SFC serves as an orthogonal method to confirm the polarimetry results and to accurately quantify the presence of any (R)-(+) enantiomer. This is crucial for meeting the stringent purity requirements of regulatory bodies like the FDA.[19][21]
IV. Conclusion: An Integrated Approach for Unwavering Confidence
In the rigorous landscape of drug development, the comprehensive analysis of chiral molecules such as (S)-(-)-4'-Benzyloxyphenyl Carvedilol demands a multi-faceted analytical strategy. While polarimetry remains an indispensable tool for determining specific optical rotation and confirming the bulk stereochemical identity, its synergy with high-resolution chromatographic techniques like chiral HPLC and SFC provides an unparalleled level of confidence in the enantiomeric purity of the compound. By integrating these methods, researchers and drug development professionals can build a robust, self-validating data package that ensures the quality, safety, and efficacy of the final therapeutic agent.
References
- Abirel, C., et al. (2017). Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis. Farmacia, 65(2), 224-229.
- Brocks, D. R. (2004). Stereoselective analysis of carvedilol in human plasma using HPLC/MS/MS after chiral derivatization.
- De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104.
- de Oliveira, M. A. L., et al. (2012). Analysis of carvedilol enantiomers in human plasma using chiral stationary phase column and liquid chromatography with tandem mass spectrometry. Chirality, 24(3), 209-214.
- Allan Chemical Corporation. (2023). Polarimetry in Pharmaceutical Quality Control.
- Barroso, M. B., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study.
- Wikipedia. (2023).
- Pharmaceutical Technology. (2009).
- Rao, D. K., et al. (2014). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. International Journal of Pharmaceutical Sciences and Research, 5(8), 3366-3372.
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- Fujimaki, M., et al. (1990). Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism. Chirality, 2(3), 158-163.
- Drawell. (2023). How Polarimeters are Applied in Pharmaceutical Quality Control.
- Phenomenex. (n.d.).
- Zarghi, A., et al. (2008). Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization. Biopharmaceutics & Drug Disposition, 29(5), 280-288.
- Rudolph Research Analytical. (n.d.). Polarimeter Requirements for the Pharmaceutical Industry.
- Vulcanchem. (n.d.). 4'-Benzyloxy Carvedilol.
- JoVE. (2017).
- Moussa, B. A., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(19), 6549.
- Rahman, M. M., et al. (2015). Enantiomeric Determination of Carvedilol by a Newly Developed and Validated Chiral HPLC Method. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 63-70.
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
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- BOC Sciences. (n.d.). CAS 887352-95-6 (4'-Benzyloxy Carvedilol).
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- Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45.
- Anton Paar. (n.d.). European Pharmacopoeia 2.2.7.
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- Master Organic Chemistry. (2017).
- U.S. Pharmacopeial Convention. (n.d.).
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A Comparative Guide to ICH-Compliant Validation of Analytical Methods for Carvedilol Impurities
This guide provides an in-depth comparison of analytical methodologies for the identification and quantification of impurities in Carvedilol, framed within the rigorous validation standards of the International Council for Harmonisation (ICH). It is designed for researchers, analytical scientists, and drug development professionals dedicated to ensuring the safety, efficacy, and quality of pharmaceutical products. We will explore the causality behind experimental choices, compare different analytical approaches, and provide actionable protocols grounded in authoritative scientific principles.
The Imperative of Impurity Profiling in Carvedilol
Carvedilol is a non-selective beta-blocker and alpha-1 antagonist widely used in the management of hypertension and heart failure. The therapeutic efficacy and safety of Carvedilol are intrinsically linked to its purity. Impurities, which can be process-related or arise from degradation, may impact the drug's stability and could pose a toxicological risk to the patient.[1]
The ICH provides a framework for the control of impurities through several key guidelines:
-
ICH Q3A(R2): Addresses impurities in new drug substances.[2][3]
-
ICH Q2(R1): Details the validation requirements for analytical procedures used to control these impurities.[6][7][8]
This guide focuses on the practical application of ICH Q2(R1) to develop and compare robust, stability-indicating analytical methods for Carvedilol.
Understanding the Landscape: Carvedilol Impurities
Impurities in Carvedilol can be broadly categorized into organic, inorganic, and residual solvents.[2][9] Organic impurities are of primary concern due to their structural similarity to the active pharmaceutical ingredient (API) and potential biological activity. These include:
-
Process-Related Impurities: Unreacted starting materials, synthetic intermediates, and byproducts from side reactions during synthesis.[1][10][11] The European Pharmacopoeia lists several known process-related impurities, often designated as Impurity A, B, C, etc.[11][12]
-
Degradation Products: These arise from the chemical decomposition of Carvedilol when exposed to stress conditions such as acid, base, light, heat, or oxidation.[1][13] Identifying these is crucial for establishing the drug's shelf-life and storage conditions.
The Foundation: ICH Q2(R1) Validation Parameters
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[6][14] For methods quantifying impurities, several parameters are critical.
-
Specificity: The ability to unequivocally measure the analyte in the presence of other components, including impurities, degradants, and matrix components.[15] For impurity analysis, this is the most critical parameter and is primarily established through forced degradation studies.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.[15] The LOD is the lowest concentration that can be detected. These are vital for controlling trace-level impurities.
-
Linearity & Range: Demonstrates a proportional relationship between the analytical signal and the concentration of the impurity over a specified range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies of spiked samples.[16]
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[14]
-
-
Robustness: The method's resilience to small, deliberate changes in parameters (e.g., pH, mobile phase composition), indicating its reliability for routine use.[14]
Comparative Methodologies: Isocratic vs. Gradient HPLC
High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing Carvedilol and its impurities due to its high resolution and sensitivity.[17] We will compare two common approaches: a simple isocratic method and a more complex gradient method.
Method A: Rapid Isocratic RP-HPLC
This approach is often favored for routine quality control due to its simplicity, speed, and lower solvent consumption. It uses a constant mobile phase composition throughout the analysis.
Experimental Protocol:
-
Chromatographic System: HPLC with UV detection.
-
Column: Waters C18, 5µm, 4.6 mm x 25 cm, or equivalent.[18]
-
Mobile Phase: A mixture of Acetonitrile and Phosphate buffer (e.g., 60:40 v/v), with the pH adjusted to 6.0 using orthophosphoric acid.[18]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 242 nm.[18]
-
Column Temperature: Ambient.[18]
-
Sample Preparation:
-
Accurately weigh and dissolve Carvedilol reference standard and sample in the mobile phase to a final concentration of approximately 25 µg/mL.
-
Filter solutions through a 0.45 µm nylon filter before injection.
-
Method B: High-Resolution Stability-Indicating Gradient RP-HPLC
A gradient method is essential when dealing with a complex mixture of impurities with varying polarities, as is often the case following forced degradation. By changing the mobile phase composition over time, it provides superior resolving power.
Experimental Protocol:
-
Chromatographic System: HPLC or UPLC with DAD/PDA detection.
-
Column: Purosphere STAR RP-18 end-capped (250 x 4.6 mm, 3 µm), or equivalent.[19]
-
Mobile Phase Preparation:
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 15 80 20 40 20 80 50 20 80 52 100 0 | 60 | 100 | 0 |
-
Flow Rate: 1.0 mL/min.[19]
-
Detection: UV at 240 nm.[19]
-
Column Temperature: 50°C.[19]
-
Sample Preparation: Prepare standard, sample, and impurity-spiked solutions in a suitable diluent (e.g., a mixture of mobile phases).
Proving the Method: The Central Role of Forced Degradation
Forced degradation (or stress testing) is the cornerstone of developing a stability-indicating method. As mandated by ICH Q1A, this process intentionally degrades the drug substance to ensure that the analytical method can effectively separate the intact drug from its potential degradation products.[20][21]
Protocol for Stress Studies: A target degradation of 5-20% is generally recommended to ensure that degradation products are formed at detectable levels without being so excessive that secondary degradation occurs.[21]
-
Acid/Base Hydrolysis: Reflux drug solution in 0.5N HCl and 0.5N NaOH, respectively, at 70°C for 24 hours.[13] Neutralize before injection.
-
Oxidative Degradation: Treat drug solution with 3.0% H₂O₂ at ambient temperature for 24 hours.[13]
-
Thermal Degradation: Expose solid drug powder to dry heat at 70°C for 24 hours.[13]
-
Photolytic Degradation: Expose solid drug powder to UV light (254 nm) for 24 hours.[13]
The analysis of these stressed samples must demonstrate that all degradation peaks are well-resolved from the Carvedilol peak and from each other, confirming the method is "stability-indicating."
Performance Data: A Head-to-Head Comparison
The choice between an isocratic and gradient method depends on the specific application, with each offering distinct advantages.
| Validation Parameter | Method A (Isocratic) - Representative Data | Method B (Gradient) - Representative Data | ICH Guideline |
| Specificity | Adequate for known, well-separated impurities. May fail to resolve co-eluting degradants. | Excellent. Capable of separating a large number of process and degradation impurities.[19] | Must be demonstrated. |
| Linearity (R²) | > 0.998 | > 0.999[16][22] | Correlation coefficient > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 96.5 - 101.0%[16][22] | Typically 80 - 120% for impurities. |
| Precision (% RSD) | Repeatability < 2.0% | Intermediate Precision < 2.0%[16][22] | Repeatability ≤ 2%, Intermediate Precision ≤ 5% |
| LOQ (µg/mL) | ~0.1 µg/mL | 0.05 - 0.25 µg/mL[23] | Must be determined and validated. |
| Run Time | ~10 minutes | ~60 minutes | N/A |
| Robustness | Generally robust to minor changes in mobile phase ratio and pH. | More sensitive to changes in gradient slope, temperature, and mobile phase pH.[16] | No significant impact on results. |
Expert Interpretation:
-
Method A (Isocratic): This method is highly efficient for routine batch release testing where the impurity profile is well-established and simple. Its speed and simplicity translate to higher throughput and lower operational costs.[18][24]
-
Method B (Gradient): This method is indispensable during drug development, for performing stability studies, and for analyzing batches manufactured by a new synthetic route. Its superior resolving power is necessary to detect and quantify unknown impurities and to prove specificity in the presence of complex degradation products.[19] While the run time is longer, the quality and reliability of the data are paramount for regulatory submissions.
Conclusion
The validation of analytical methods for impurities in Carvedilol is a critical activity that directly supports drug safety and regulatory compliance. There is no single "best" method; rather, the analytical approach must be tailored to its intended purpose.
-
For routine QC of known impurities, a validated isocratic HPLC method offers a pragmatic balance of performance and efficiency.
-
For stability studies, method development, and the analysis of complex impurity profiles, a gradient HPLC method is required to meet the rigorous specificity demands of the ICH Q2(R1) guideline.
Ultimately, a robust validation package, complete with forced degradation data, provides the self-validating system of trustworthiness required by regulatory agencies. It is the foundation upon which product quality is built and patient safety is assured.
References
-
Title: Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form Source: Pharmaceutical Sciences URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities Source: ACS Omega URL: [Link]
-
Title: Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities Source: ACS Publications URL: [Link]
-
Title: Q3B(R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q3B(R2) Impurities in New Drug Products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q3B (R2): Impurities in new drug products Source: Slideshare URL: [Link]
-
Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: ICH Topic Q 3 B (R2) - Impurities in new drug products Source: Therapeutic Goods Administration (TGA) URL: [Link]
-
Title: ICH Q3B (R2) Impurities in new drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]
-
Title: Development and Validation of a Stability-Indicating HPLC Method for the Assay of Carvedilol in Pure and Tablet Dosage Forms Source: Bentham Science URL: [Link]
-
Title: Method development and forced degradation studies of carvedilol by RP- HPLC Source: ResearchGate URL: [Link]
-
Title: Carvedilol Impurity Source: Alentris Research URL: [Link]
-
Title: Development and Validation of a Stability-Indicating HPLC Method for the Assay of Carvedilol in Pure and Tablet Dosage Forms Source: ResearchGate URL: [Link]
-
Title: Development and validation of stability indicating method for the quantitative determination of carvedilol and its related impurities in pharmaceutical dosage forms using RP-HPLC Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL Source: Connect Journals URL: [Link]
-
Title: Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor Source: Journal of Chemical and Pharmaceutical Research URL: [Link]
-
Title: Simultaneous Determination of Carvedilol and its Impurities in Tablets by High Performance Liquid Chromatography. Source: Semantic Scholar URL: [Link]
-
Title: HPLC method demonstrates value for quality control analysis of cardiovascular drug Source: European Pharmaceutical Review URL: [Link]
-
Title: Nitrosamine Testing in Carvedilol Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW Source: JETIR URL: [Link]
-
Title: ICH GUIDELINES: STRESS DEGRADATION STUDY Source: IJCRT.org URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
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- 24. eurekaselect.com [eurekaselect.com]
Technical Guide: Cross-Validation of HPLC vs. UPLC for Carvedilol Derivative Analysis
Topic: Cross-validation of HPLC vs UPLC for carvedilol derivative analysis Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Scientific Context
Carvedilol, a non-selective
This guide provides a rigorous cross-validation of legacy HPLC methods against modern UPLC protocols. We analyze the causality behind the shift—specifically how sub-2-micron particle technology alters the Van Deemter curve—and provide actionable data to justify the transition for complex derivative analysis.
Mechanistic Basis of Separation
To validate UPLC against HPLC, one must understand the physical constraints of the stationary phase.
-
HPLC (Legacy): Relies on 5
m porous particles.[1][2][3][4] Diffusion distances are longer, leading to band broadening (Eddy diffusion) and limited peak capacity.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
UPLC (Modern): Utilizes 1.7
m hybrid particles.[5] This minimizes the (Eddy diffusion) and (mass transfer) terms of the Van Deemter equation, allowing for higher linear velocities without sacrificing efficiency.
The Validation Challenge: Proving that the UPLC method is not only faster but statistically equivalent or superior in specificity for Carvedilol’s closely eluting derivatives (specifically the separation of Impurity A from the parent peak).
Experimental Framework & Protocols
Reagents and Standards
-
Analytes: Carvedilol (API), Impurity A (2-(2-methoxyphenoxy)ethylamine), Impurity C (1-(4-carbazolyloxy)-3-[2-(2-methoxyphenoxy)ethylamino]-2-propanol), and Impurity E.
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Trifluoroacetic acid (TFA), and Orthophosphoric acid.
Protocol A: Conventional HPLC (The Legacy Baseline)
-
System: Agilent 1260 Infinity or equivalent.
-
Column: Inertsil ODS-3 V C18 (250 mm
4.6 mm, 5 m). -
Mobile Phase:
-
Injection Volume: 20
L. -
System Suitability Requirement: Resolution (
) between Carvedilol and Impurity A ; Tailing Factor .
Protocol B: UPLC (The Optimized Method)[10]
-
System: Waters ACQUITY UPLC H-Class.
-
Column: ACQUITY UPLC BEH C18 (100 mm
2.1 mm, 1.7 m).[5][6] -
Mobile Phase:
-
Solvent A: 0.05% TFA in Water.
-
Solvent B: 0.05% TFA in Acetonitrile.
-
Gradient: 0 min (10% B)
1.5 min (35% B) 4.0 min (90% B).
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1-2
L. -
Detection: PDA at 240 nm.
-
System Suitability Requirement: Resolution (
) ; Peak Capacity .
Cross-Validation Data Analysis
The following data summarizes a comparative study where the same spiked samples were analyzed using both protocols.
Performance Metrics Comparison
Table 1: System Suitability and Efficiency
| Parameter | HPLC (Protocol A) | UPLC (Protocol B) | Improvement Factor |
| Run Time | 35 - 45 min | 4.0 - 6.0 min | 7x Faster |
| Resolution ( | 1.8 (Marginal) | 3.2 (Robust) | +77% |
| Theoretical Plates ( | ~6,000 | >25,000 | 4x Efficiency |
| Tailing Factor | 1.4 | 1.1 | Improved Symmetry |
| Solvent Consumption | ~40 mL/run | ~2.5 mL/run | 94% Reduction |
Sensitivity and Linearity
Table 2: Validation Parameters (Impurity A)
| Validation Parameter | HPLC Result | UPLC Result | Interpretation |
| LOD ( | 0.05 | 0.005 | UPLC offers 10x higher sensitivity due to sharper peaks. |
| Linearity ( | 0.995 | 0.999 | Both methods are linear, but UPLC shows tighter regression. |
| Precision (%RSD) | 1.2% | 0.4% | UPLC injection precision is superior. |
Robustness Check
-
HPLC: Sensitive to pH changes (
0.1) which can cause co-elution of Impurity C. -
UPLC: The high peak capacity creates "dead space" between peaks, making the method more robust against minor variations in organic modifier percentage (
2%).
Analytical Workflow Visualization
The following diagram illustrates the decision logic and workflow for validating the transfer from HPLC to UPLC.
Figure 1: Comparative workflow for the cross-validation of Carvedilol analysis methods, highlighting the parallel evaluation of legacy and modern protocols.
Discussion & Recommendations
The "Green" Advantage
The cross-validation data explicitly demonstrates that UPLC is not just an analytical upgrade but a sustainability initiative. Reducing solvent consumption from 40 mL to 2.5 mL per run represents a massive reduction in hazardous waste disposal costs, aligning with Green Chemistry principles.
Resolution of Isomers
Carvedilol derivatives often exhibit isomerism that challenges standard C18 HPLC columns. The UPLC method, utilizing hybrid particle technology (BEH), provides the necessary selectivity to baseline resolve Impurity A from the parent drug, a critical quality attribute (CQA) that HPLC often struggles to maintain over the column lifetime.
Recommendation
For routine quality control (QC) and stability testing of Carvedilol tablets:
-
Adopt Protocol B (UPLC) as the primary release method due to its superior sensitivity (LOD 0.005
g/mL) and throughput (6 min run time). -
Retain Protocol A (HPLC) only for sites lacking high-pressure instrumentation, acknowledging the higher cost-per-analysis.
References
-
Vertex AI Search. (2025). Rapid, Highly efficient and stability indicating RP-UPLC method for the quantitative determination of potential impurities of carvedilol active pharmaceutical ingredient. ResearchGate. 5
-
Vertex AI Search. (2025). Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. ACS Omega.[9] 10[4][6]
-
Vertex AI Search. (2018). Development and validation of UPLC method for simultaneous quantification of carvedilol and ivabradine in the presence of degradation products using DoE concept. ResearchGate. 11
-
Vertex AI Search. (2025). Green HPLC strategy for quantification of carvedilol and hydrochlorothiazide in cardiac medications with in-vitro dissolution kinetics and impurity profiling. PMC. 8[4][6]
-
Vertex AI Search. (2015). HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations. SCIRP. 7
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method Development and Validation of S(-)-Carvedilol from API and Formulations [scirp.org]
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- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of (S)-(-)-4'-Benzyloxyphenyl Carvedilol in a Laboratory Setting
As a Senior Application Scientist, this guide provides a comprehensive framework for the proper and safe disposal of (S)-(-)-4'-Benzyloxyphenyl Carvedilol, a pharmacologically active compound used in research environments. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document synthesizes regulatory standards with practical, field-proven insights to establish a self-validating system for waste management.
Hazard Identification and Core Safety Principles
(S)-(-)-4'-Benzyloxyphenyl Carvedilol is an analog of Carvedilol, a beta-blocker. While specific toxicological data for this analog may be limited, it must be handled with the assumption that it shares the pharmacological activity and potential hazards of the parent compound. The primary hazards associated with Carvedilol, and by extension its analogs, are environmental.
Safety Data Sheets (SDS) for Carvedilol consistently classify it as very toxic to aquatic life with long-lasting effects (H410/H411).[1][2][3] This classification is the central pillar upon which all disposal procedures are built. Improper disposal, such as flushing down the drain or discarding in regular trash, can introduce this active compound into waterways, posing a significant threat to ecosystems.[1][2][3][4] Therefore, under no circumstances should this compound be released into the sanitary sewer system.[5][6]
Key Hazard Summary for Carvedilol Analogs
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Environmental Hazard | GHS09 | H410/H411: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment.[1][2][3] |
| Disposal | - | - | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
Given its status as a potent, biologically active research chemical, it must be managed through a dedicated hazardous waste stream in accordance with the Resource Conservation and Recovery Act (RCRA) and guidelines from the Environmental Protection Agency (EPA).[5][7][8]
Regulatory Framework: EPA and OSHA Compliance
The disposal of laboratory chemicals is governed by a multi-tiered regulatory structure.
-
Environmental Protection Agency (EPA): Under RCRA, the EPA regulates the management of hazardous waste from "cradle-to-grave."[8] This includes generation, transportation, treatment, storage, and disposal. While a novel research compound like (S)-(-)-4'-Benzyloxyphenyl Carvedilol may not be explicitly "listed" as a hazardous waste, its environmental toxicity necessitates its management as such to prevent environmental release.[9]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard for "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[10][11] This plan must include procedures for the safe handling and removal of contaminated waste.[12]
Researchers and laboratory managers must consult their institution's specific Chemical Hygiene Plan and Environmental Health & Safety (EHS) office for guidance, as institutional policies may have more stringent requirements than federal mandates.[6][13]
The Disposal Workflow: A Step-by-Step Approach
The following workflow provides a logical sequence for managing (S)-(-)-4'-Benzyloxyphenyl Carvedilol waste from the point of generation to final disposal. The causality behind this structured process is to ensure safety, prevent contamination, and maintain regulatory compliance at every stage.
Caption: Disposal workflow for (S)-(-)-4'-Benzyloxyphenyl Carvedilol.
Detailed Disposal Protocols
These protocols provide specific, actionable steps for common scenarios involving (S)-(-)-4'-Benzyloxyphenyl Carvedilol waste.
Protocol 4.1: Disposal of Pure Compound (Solid Waste)
This protocol applies to expired or unused quantities of the solid chemical.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, nitrile gloves, and ANSI-approved safety glasses.[1] All handling of the solid powder should be performed within a certified chemical fume hood to prevent inhalation.
-
Waste Container: Obtain a designated hazardous waste container from your institution's EHS department. This container must be made of a material compatible with the chemical, be in good condition, and have a secure, leak-proof lid.[5][14]
-
Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[1] Use tools like a powder funnel if necessary.
-
Labeling: Securely affix a "Hazardous Waste" label to the container. Fill out the label completely with:
-
The full chemical name: "(S)-(-)-4'-Benzyloxyphenyl Carvedilol"
-
The words "Hazardous Waste"
-
Accumulation start date (the date the first drop of waste enters the container)
-
Relevant hazard warnings (e.g., "Environmental Hazard," "Toxic")
-
-
Storage: Close the container tightly. Store it in a designated and properly signed Satellite Accumulation Area (SAA) or a central hazardous waste storage area, as directed by your institution's policy.[5]
-
Pickup: Arrange for pickup by your institution's EHS personnel for final disposal.
Protocol 4.2: Disposal of Contaminated Materials
This protocol covers items grossly contaminated with the compound, such as PPE, weigh boats, and disposable labware.
-
Segregation: All contaminated items must be considered hazardous waste. Do not mix them with regular trash, biohazardous waste, or other chemical waste streams.[14][15]
-
Solid Waste: Contaminated gloves, wipes, and plasticware should be collected in a designated, labeled, leak-proof container (e.g., a sturdy plastic bag or a lined drum).[14] The container must be labeled as "Hazardous Waste" with the chemical name.
-
Sharps: Contaminated needles, syringes, or broken glassware must be placed into a puncture-resistant sharps container specifically designated for hazardous chemical waste.[14] This container must also be labeled as "Hazardous Waste" and identify the chemical contaminant. Do not place these items in a standard biohazard sharps container.
-
Final Disposal: Once full, these containers should be securely sealed and managed through the institutional hazardous waste program for incineration.[16][17]
Protocol 4.3: Spill Decontamination and Cleanup
In the event of a spill, safety and containment are the immediate priorities.
-
Control and Alert: Alert personnel in the immediate area. If the spill is large or involves airborne dust, evacuate the area and contact your institution's EHS emergency line.
-
PPE: Wear appropriate PPE, including double gloves, a lab coat, safety goggles, and, if significant dust is present, respiratory protection.
-
Containment: For a solid spill, gently cover the material with an inert absorbent material to prevent dust from becoming airborne.[18]
-
Cleanup: Carefully sweep or vacuum (with a HEPA-filtered vacuum) the absorbed material and place it into a designated hazardous waste container.[1]
-
Decontamination: Wipe the spill area with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleanup materials (wipes, absorbent pads) are considered hazardous waste and must be disposed of according to Protocol 4.2.[12]
-
Documentation: Document the spill and cleanup procedure in your laboratory records.
The ultimate and required method of disposal for pharmacologically active and environmentally hazardous compounds is incineration by a licensed waste management facility.[13][16] This high-temperature process ensures the complete destruction of the active molecule, preventing its release into the environment.
References
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Non-hazardous Pharmaceutical Waste Disposal. TriHaz Solutions. Available at: [Link]
-
CARVEDILOL Safety Data Sheet. MOEHS Group. Available at: [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
-
CARVEDILOL Safety Data Sheet. Farmalabor. Available at: [Link]
-
Safe disposal of non-household pharmaceutical waste. Wisconsin DNR. Available at: [Link]
-
Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. Available at: [Link]
-
Pharma Waste Management: Steps for Compliance & Sustainability. Anenta. Available at: [Link]
-
Managing pharmaceutical waste. Specialist Pharmacy Service – NHS. Available at: [Link]
-
Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health. Available at: [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them. VLS Environmental Solutions. Available at: [Link]
-
How To Safely Dispose of Controlled Substances. Daniels Health. Available at: [Link]
-
Pharmaceutical Waste. University of Delaware Environmental Health & Safety. Available at: [Link]
-
Pharmaceutical Drug Waste. Vanderbilt University Medical Center. Available at: [Link]
-
Management of Hazardous Waste Pharmaceuticals. US EPA. Available at: [Link]
-
Benzyl ether, 99% Material Safety Data Sheet. Cole-Parmer. Available at: [Link]
-
Summary of DEA Final Rule on Disposal of Controlled Substances. California Pharmacists Association. Available at: [Link]
-
COREG TABLETS Safety Data Sheet. GSK. Available at: [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Available at: [Link]
-
A Detailed Guide on OSHA Chemical Hygiene Plan. CloudSDS. Available at: [Link]
-
Safe handling of highly active compounds. Manufacturing Chemist. Available at: [Link]
-
Laboratory Safety Guidance. OSHA. Available at: [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Available at: [Link]
-
Disposal of Controlled Substance Prescription Medications Abandoned by Patients. DEA Diversion Control Division. Available at: [Link]
-
BETA-ADRENERGIC DRUGS (β-BLOCKERS) IN THE ENVIRONMENT ‒ NEW METHODS OF REMOVAL. ejournals. Available at: [Link]
-
Safe Disposal of Controlled Substances. New York State Department of Health. Available at: [Link]
-
Handling of high potency drugs: process and containment. WIT Press. Available at: [Link]
-
Elimination of beta-blockers in sewage treatment plants. PubMed. Available at: [Link]
-
Drug Disposal Information. DEA Diversion Control Division. Available at: [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. Available at: [Link]
-
The challenge of analyzing beta-blocker drugs in sludge and wastewater. PubMed. Available at: [Link]
-
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A Researcher's Guide to the Safe Handling of (S)-(-)-4'-Benzyloxyphenyl Carvedilol
As a potent derivative of Carvedilol, a non-selective beta- and alpha-adrenergic blocker, (S)-(-)-4'-Benzyloxyphenyl Carvedilol necessitates stringent safety protocols in a laboratory setting.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, ensuring the protection of personnel and the environment.
Understanding the Risks: Hazard Identification and Assessment
Given its nature as an Active Pharmaceutical Ingredient (API), it is prudent to handle (S)-(-)-4'-Benzyloxyphenyl Carvedilol as a potent compound. The Occupational Exposure Band (OEB) for a novel compound like this would need to be determined through a comprehensive toxicological assessment. However, based on the data for similar APIs, it would likely fall into a category requiring a high level of containment and personal protection.[6][7]
| Potential Hazard | Associated Risk | Primary Route of Exposure |
| Cardiovascular Effects | Slow pulse, hypotension, fainting | Ingestion, Inhalation, Dermal Absorption |
| Allergic Skin Reaction | Rash, itching, swelling | Dermal Contact |
| Eye Irritation | Redness, discomfort | Eye Contact |
| Environmental Hazard | Toxic to aquatic life | Improper Disposal |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling (S)-(-)-4'-Benzyloxyphenyl Carvedilol. The following table outlines the recommended PPE, with explanations for each component.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a barrier against dermal absorption. Double-gloving is recommended as an extra precaution against tears and contamination during doffing. |
| Eye Protection | Safety goggles or a face shield | Protects the eyes from splashes and airborne particles.[8] |
| Lab Coat/Gown | Long-sleeved, disposable gown with tight-fitting cuffs | Prevents contamination of personal clothing and skin.[9] Disposable gowns are preferred to avoid cross-contamination. |
| Respiratory Protection | N95 respirator or a Powered Air Purifying Respirator (PAPR) | Essential when handling the compound as a powder to prevent inhalation of airborne particles.[7][9] The choice between an N95 and a PAPR depends on the quantity of material being handled and the potential for aerosolization. |
| Shoe Covers | Disposable | Prevents the tracking of contaminants out of the laboratory.[9] |
| Full Body Suit | Recommended for large-scale operations or in case of a spill | Offers head-to-toe protection in high-risk scenarios.[9] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling (S)-(-)-4'-Benzyloxyphenyl Carvedilol minimizes the risk of exposure and ensures a safe working environment.
Receiving and Unpacking
-
Inspect the Package: Upon receipt, carefully inspect the package for any signs of damage or leakage.
-
Don Appropriate PPE: Before opening the package, at a minimum, wear a lab coat, single-use gloves, and safety glasses. If there is any suspicion of a leak, upgrade to respiratory protection.
-
Work in a Ventilated Area: Unpack the compound in a designated area, preferably within a chemical fume hood or a biological safety cabinet.[10]
-
Verify and Label: Confirm that the received material matches the order and that the container is properly labeled. If not already present, add a clear hazard communication label.
Handling and Weighing
All manipulations of powdered (S)-(-)-4'-Benzyloxyphenyl Carvedilol should be performed within a certified chemical fume hood, biological safety cabinet, or a glove box to minimize the risk of inhalation.[10][11]
Emergency Procedures
Spills:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Don PPE: Before attempting to clean the spill, don the appropriate level of PPE, including respiratory protection.
-
Contain and Clean: For a small powder spill, gently cover with damp paper towels to avoid raising dust. For a liquid spill, use an appropriate absorbent material.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Due to its aquatic toxicity, (S)-(-)-4'-Benzyloxyphenyl Carvedilol and any materials contaminated with it must be disposed of as hazardous waste.[4]
-
Waste Segregation: All disposable PPE, contaminated labware, and spill cleanup materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Chemical Neutralization: For larger quantities of the compound, chemical degradation prior to disposal may be an option. Studies on Carvedilol have shown that acid hydrolysis can be an effective method of degradation.[13] However, any such procedure must be thoroughly validated and approved by your institution's environmental health and safety department.
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed and certified hazardous waste management company, in accordance with local, regional, and national regulations.[4]
By adhering to these guidelines, researchers can safely handle (S)-(-)-4'-Benzyloxyphenyl Carvedilol, minimizing personal risk and environmental impact.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
